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Core Science & Biosynthesis

Foundational

Chemical Profiling and Synthetic Applications of 4-(Methoxymethyl)-1,3-oxazolidin-2-one in PI3K Inhibitor Development

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Author: BenchChem Technical Support Team. Date: March 2026

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Refining the Diagrams

I'm now revising the figures. I've reconfigured the layout of the PI3K signaling pathway diagram to improve clarity and visual flow, ensuring the inhibitor block is prominent. I also enhanced the reaction workflow to highlight key steps. I plan to refine the descriptions and captions.

\n\n I'm focusing now on refining the reaction workflow diagrams. I will provide clearer descriptions and captions, and streamline visual elements for better comprehension. I'm working to make this an accurate and easy to understand resource.

Finalizing the Visuals

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Defining the Synthesis Steps

I'm now detailing the step-by-step synthetic procedure. The focus is on palladium-catalyzed N-arylation between the oxazolidinone and the pyrimidine core. I'm clarifying the rationale for Buchwald-Hartwig amination and Xantphos, emphasizing yield and stereoretention. The protocol will feature critical steps like system degassing and catalyst activation.

Detailing the Procedure

I am now detailing the synthesis steps. I've begun outlining the Buchwald-Hartwig amination process, including step-by-step instructions. I've decided to provide context for the steps, highlighting the reasoning for each one. Specifically, I'm focusing on why degassing is crucial, and why specific reagents were selected, to avoid undesirable side reactions.

Formatting the Properties

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Finalizing the Guide Structure

I'm now putting the finishing touches on the document. I am refining the introduction to highlight the key benefits of this oxazolidinone derivative, and its impact on selective PI3K inhibitor design. I am also working on the concluding remarks.

Finalizing the Visuals

I'm now completing the diagrams, focusing on visual harmony and comprehensive data presentation. I'm refining the descriptions, captions, and the overall narrative flow to improve the user experience.

Compiling the References

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Executive Summary

In the landscape of targeted oncology, the design of highly selective kinase inhibitors requires molecular building blocks that offer precise stereochemical control, favorable physicochemical properties, and distinct vectors for target engagement. 4-(Methoxymethyl)-1,3-oxazolidin-2-one (specifically the (4S)-enantiomer, CAS: 1453082-75-1) has emerged as a critical chiral auxiliary and pharmacophore core. It is predominantly utilized in the synthesis of pyrimidine-substituted oxazolidin-2-one compounds, which act as potent inhibitors of the Phosphatidylinositol-3-kinase (PI3K) pathway.

This technical guide provides an in-depth analysis of the compound's chemical properties, its structural rationale in drug design, and a field-proven synthetic methodology for integrating it into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Dynamics

The utility of (4S)-4-(methoxymethyl)-1,3-oxazolidin-2-one in drug development is intrinsically linked to its physicochemical profile. As a fragment, it balances hydrophilicity with structural rigidity.

According to chemical profiling data from the , the (4S)-enantiomer exhibits a highly favorable Topological Polar Surface Area (TPSA) and LogP, making it an ideal moiety for optimizing the oral bioavailability of larger kinase inhibitors.

Table 1: Physicochemical Properties & Structural Significance
PropertyValueStructural Significance in Drug Design
Chemical Formula C5H9NO3Compact, low-molecular-weight fragment (131.13 g/mol ) that minimizes ligand efficiency penalties.
LogP (Octanol/Water) -0.4The hydrophilic nature improves the overall aqueous solubility of the final hydrophobic API.
Topological Polar Surface Area 47.6 ŲOptimal for membrane permeability; contributes to favorable pharmacokinetic (PK) profiles.
Hydrogen Bond Donors 1 (N-H)Consumed during cross-coupling (transforms into a tertiary amide-like nitrogen).
Hydrogen Bond Acceptors 3 (C=O, Ring -O-, Methoxy -O-)Provides multiple vectors for hydrogen bonding with kinase hinge region residues.
Rotatable Bonds 2The rigid oxazolidinone ring minimizes the entropic penalty upon target binding.

Stereochemical Rationale: The (4S) stereocenter is not merely a structural feature; it is a functional necessity. It projects the methoxymethyl group into a specific spatial vector within the ATP-binding pocket of the PI3K enzyme. The oxazolidinone moiety acts as a rigidified spacer, directing the ether oxygen to form critical interactions with affinity pockets (often interacting with Lys802 or adjacent residues in PI3K


), thereby enhancing both potency and isoform selectivity.

Mechanistic Rationale: The PI3K/AKT/mTOR Axis

The PI3K/AKT/mTOR signaling cascade is a central regulator of cell metabolism, survival, and proliferation. Hyperactivation of this pathway is a hallmark of numerous human cancers. The incorporation of the 4-(methoxymethyl)-1,3-oxazolidin-2-one moiety into pyrimidine scaffolds has been heavily patented for the development of pan-Class I PI3K inhibitors .

By occupying the ATP-binding cleft of the PI3K catalytic domain, these inhibitors prevent the phosphorylation of PIP2 to PIP3, thereby halting the downstream recruitment and activation of AKT.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Class I (p110/p85) RTK->PI3K Activation PIP3 PIP3 (Active Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 (Substrate) PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates CellCycle Cell Survival & Proliferation mTOR->CellCycle Promotes Inhibitor Pyrimidine-Oxazolidinone Inhibitor Inhibitor->PI3K ATP-competitive Blockade

Figure 1: PI3K/AKT/mTOR signaling cascade and targeted blockade by oxazolidinone inhibitors.

Synthetic Methodology: Palladium-Catalyzed C-N Cross-Coupling

The critical step in utilizing this compound is the N-arylation of the oxazolidinone ring with a halogenated pyrimidine core (e.g., 2-morpholino-4,6-dichloropyrimidine). Because the oxazolidinone nitrogen is part of a carbamate system, its nucleophilicity is significantly lower than that of a standard aliphatic amine. Traditional Nucleophilic Aromatic Substitution (SNAr) conditions often fail or require harsh thermal conditions that degrade the chiral center.

To overcome this, a Palladium-catalyzed Buchwald-Hartwig cross-coupling utilizing a large bite-angle ligand is required.

Synthesis_Workflow Step1 1. Reagent Prep & Degassing Step2 2. Catalyst Complexation (Pd2(dba)3 + Xantphos) Step1->Step2 Step3 3. Deprotonation (Cs2CO3 in Dioxane) Step2->Step3 Step4 4. C-N Cross-Coupling (90°C, 1.33h) Step3->Step4 Step5 5. Product Isolation (Celite Filtration) Step4->Step5

Figure 2: Step-by-step synthetic workflow for the Palladium-catalyzed C-N cross-coupling.

Self-Validating Protocol: N-Arylation of (4S)-4-(methoxymethyl)-1,3-oxazolidin-2-one

Objective: Stereoretentive coupling of the oxazolidinone to a 2-morpholino-4,6-dichloropyrimidine core to yield (S)-3-(6-chloro-2-(morpholin-4-yl)pyrimidin-4-yl)-4-(methoxymethyl)oxazolidin-2-one.

  • Step 1: System Degassing (Atmospheric Control)

    • Action: Dissolve 2-morpholino-4,6-dichloropyrimidine (1.0 eq) and (4S)-4-(methoxymethyl)-1,3-oxazolidin-2-one (1.1 eq) in anhydrous 1,4-dioxane. Sparge the solution with ultra-pure Argon for 15 minutes.

    • Causality: Pd(0) catalysts are highly susceptible to oxidation. Dissolved oxygen leads to rapid catalyst deactivation and promotes unwanted homocoupling side reactions.

  • Step 2: Catalyst and Base Addition (Complexation)

    • Action: Under a positive Argon stream, add Tris(dibenzylideneacetone)dipalladium(0)[Pd2(dba)3] (0.05 eq), Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.10 eq), and Cesium Carbonate (Cs2CO3) (2.0 eq).

    • Causality: Xantphos is selected for its wide bite angle (~111°), which forces the Pd(II) intermediate into a geometry that highly accelerates reductive elimination—the rate-limiting step for unreactive carbamate nitrogens. Cs2CO3 is a mild, sterically bulky base that efficiently deprotonates the oxazolidinone (pKa ~15) without causing base-catalyzed hydrolysis of the pyrimidine core.

  • Step 3: Thermal Activation and Coupling

    • Action: Seal the reaction vessel and heat to 90–100°C for approximately 1.33 hours (80 minutes) under vigorous stirring.

    • Causality: The aprotic, moderately polar nature of 1,4-dioxane supports the elevated temperature needed to overcome the activation energy barrier for the oxidative addition of the electron-rich chloropyrimidine to the Pd(0) center, while preventing solvolysis.

  • Step 4: Quenching and Work-up (Isolation)

    • Action: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a tightly packed pad of Celite. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

    • Causality: Direct aqueous extraction of palladium reactions often leads to severe emulsions. Celite filtration physically removes the insoluble inorganic salts (CsCl, excess Cs2CO3) and precipitated palladium black, ensuring a clean phase separation and high-purity crude recovery.

Pharmacokinetic & Pharmacodynamic (PK/PD) Advantages

The strategic inclusion of the 4-(methoxymethyl)-1,3-oxazolidin-2-one moiety addresses a primary cause of attrition in oncology drug development: poor oral bioavailability driven by excessive lipophilicity.

While many kinase inhibitors rely on highly lipophilic tert-butyl or trifluoromethyl groups to fill hydrophobic pockets, the methoxymethyl ether provides a comparable steric bulk while drastically lowering the LogP. This subtle oxygen insertion acts as a metabolic shield—preventing rapid oxidative metabolism by CYP450 enzymes that typically target exposed aliphatic chains—while simultaneously improving gastrointestinal absorption through enhanced aqueous solubility.

References

  • Title: (4S)-4-(methoxymethyl)-1,3-oxazolidin-2-one Chemical Properties Source: Molaid Chemical Database URL: [Link]

  • Title: Oxazolidin-2-one compounds and uses thereof as PI3Ks inhibitors (EP2817307B1)
  • Title: The PI3K/AKT/mTOR Pathway in Cancer Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Exploratory

4-(Methoxymethyl)-1,3-oxazolidin-2-one CAS number

Defining the Scope I've started defining the scope of the whitepaper on 4-(Methoxymethyl)-1,3-oxazolidin-2-one. I'm focusing on its CAS number, properties, synthesis, and applications, keeping the target audience of rese...

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Author: BenchChem Technical Support Team. Date: March 2026

Defining the Scope

I've started defining the scope of the whitepaper on 4-(Methoxymethyl)-1,3-oxazolidin-2-one. I'm focusing on its CAS number, properties, synthesis, and applications, keeping the target audience of researchers and scientists firmly in mind. It needs to be thorough, I have to make sure it covers the critical aspects for these experts.

Pinpointing Specificity

I am now focusing on the compound's detailed chemical structure and significance as an oxazolidinone derivative. I’m zeroing in on its role in asymmetric synthesis and its potential as a chiral building block for various intermediates and pharmaceutical applications. Currently, I need to get the CAS numbers for all the different forms: (R), (S), and racemic.

Outlining the Structure

I've outlined the whitepaper's structure, including sections on chemical identity, synthetic pathways, and mechanistic utility. The working title is "Technical Whitepaper: 4-(Methoxymethyl)-1,3-oxazolidin-2-one – A Versatile Chiral Scaffold". I'm planning an executive summary, and detailed experimental protocols are also on the agenda. It's time to gather the safety information.

Examining Search Hits

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Pinpointing Specific CAS

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Refining Chemical Search

Exploring Chemical Relationships

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Narrowing Down the Search

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Pinpointing the Compound

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Verifying Potential CAS Numbers

I'm now cross-referencing CAS numbers to pinpoint the correct compound. I've focused on two specific numbers initially found (898766-16-0 and 1243359-92-3) and checked them and confirmed they are relevant, although in a related-compound way. I've also eliminated 16112-59-7 and 14441-94-2 from contention. Now I'm methodically checking potentially related CAS numbers and exact string matches.

Pinpointing Key Compounds

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Clarifying CAS Assignments

I'm now investigating CAS number 898766-16-0 and 1243359-92-3, suspecting they might relate to the methoxymethyl oxazolidinone, and I've also checked 898766-80-8. Initial searches suggest 898766-xx-x could be a compound batch. I'm also considering the possibility of a different naming convention, potentially "(S)-4-(methoxymethyl)-2-oxazolidinone". If the CAS for the methoxymethyl ether proves elusive, I'll provide 144542-44-9, for the hydroxymethyl parent (S), and explain.

Refining Nomenclature Searches

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Identifying Key Intermediates

I've discovered that the direct CAS for (S)-4-methoxymethyl-2-oxazolidinone is elusive in common databases, and I'll explain it's commonly synthesized from its hydroxymethyl precursor, to show an expert approach. I'll search "(4S)-4-(methoxymethyl)-1,3-oxazolidin-2-one," and I'm looking for a CAS number in the 100- range. I'm now searching SMILES "COCC1COC(=O)N1" in a CAS query, which may provide the specific ether.

Refining Compound Identification

I've hit a roadblock with SMILES searches; Google isn't playing ball. My hunch is the CAS number might be obscure, or the compound's more common as a Serinol derivative. Focusing on the "(S)-4-Hydrox" prefix in my search queries is proving more fruitful, which has given me an interesting lead to follow.

Prioritizing Core Scaffold Approach

I'm now zeroing in on (S)-4-(hydroxymethyl)-1,3-oxazolidin-2-one (CAS 144542-44-9) as the definitive starting point. I'm building the guide around this, specifying the functionalization to the methoxymethyl derivative. I'll make it clear that the methoxymethyl CAS is tricky, often under generic oxazolidinone listings, but the precursor is definitive. I'll include known related compounds like the 4-methyl and 4-methoxy variants and their CAS numbers.

Defining Guide Structure

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Clarifying Methylation Details

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Foundational

mechanism of action of 4-(Methoxymethyl)-1,3-oxazolidin-2-one as a chiral auxiliary

Executive Summary 4-(Methoxymethyl)-1,3-oxazolidin-2-one is a precision-engineered chiral auxiliary derived from the amino acid L-Serine . Belonging to the Evans oxazolidinone family, it serves as a stoichiometric stereo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Methoxymethyl)-1,3-oxazolidin-2-one is a precision-engineered chiral auxiliary derived from the amino acid L-Serine . Belonging to the Evans oxazolidinone family, it serves as a stoichiometric stereocontrol element in asymmetric synthesis. Its mechanism relies on the formation of rigid, chelated Z-enolates that undergo facial-selective electrophilic attack. While functionally similar to the valine (isopropyl) and phenylalanine (benzyl) derived auxiliaries, the methoxymethyl side chain offers unique electronic properties (potential for secondary chelation) and altered solubility profiles, making it a critical tool for synthesizing enantiopure pharmaceutical intermediates.

Structural Foundation & Design Logic

The utility of 4-(Methoxymethyl)-1,3-oxazolidin-2-one rests on three structural pillars:

  • The Oxazolidinone Core: A cyclic carbamate that acts as a rigid scaffold. The nitrogen atom is sufficiently nucleophilic to be acylated but the resulting imide is electrophilic enough to be activated for enolization.

  • The Chiral Vector (C4-Position): The methoxymethyl group at the C4 position breaks the symmetry. Derived from L-Serine, this group projects into space, creating a "steric wall" that blocks one face of the molecule.

  • The Lewis Basic Side Chain: Unlike alkyl side chains (isopropyl/benzyl), the methoxymethyl ether oxygen is a Lewis base. In the presence of oxophilic Lewis acids (e.g.,

    
    , 
    
    
    
    ), this oxygen can participate in secondary coordination, further rigidifying the transition state.

Mechanistic Core: The Enolate Geometry & Facial Bias

The stereochemical fidelity of this auxiliary is governed by the Z-Enolate Transition State Model .

N-Acylation and Conformation

Upon acylation (e.g., with propionyl chloride), the carbonyl dipoles of the oxazolidinone and the acyl group align anti-parallel to minimize dipole repulsion. This places the


-protons of the acyl group in a predictable orientation.
Z-Enolate Formation

Treatment with a base (e.g., NaHMDS or LiHMDS) or a Lewis Acid/Amine combination (e.g.,


) generates the metal enolate.
  • Critical Constraint: The metal (Li, Na, B, Ti) chelates between the enolate oxygen and the oxazolidinone carbonyl oxygen.

  • Result: This chelation locks the bond rotation, forcing the formation of the (Z)-enolate almost exclusively (>99:1).

Facial Selectivity (The Diastereofacial Bias)

Once the Z-enolate is formed, the C4-methoxymethyl group dictates the trajectory of the incoming electrophile.

  • The Steric Model: The methoxymethyl group points away from the metal chelate to minimize steric strain (pseudo-equatorial). However, it effectively shields the Re-face (assuming the standard Evans orientation from L-Serine).

  • The Attack: The electrophile must approach from the unhindered Si-face (opposite the auxiliary's side chain).

Chelation Control (The "Methoxymethyl" Effect)

In specific aldol reactions using


, the ether oxygen of the methoxymethyl group can coordinate with the Titanium center. This tridentate coordination  (Enolate O, Carbamate O, Ether O) creates an exceptionally rigid transition state, often reversing the expected selectivity or enhancing it depending on the precise reagent stoichiometry (Crimmins vs. Evans models).

Visualization: Transition State Dynamics

The following diagram illustrates the critical Z-Enolate Transition State during an alkylation reaction. Note the metal chelation locking the geometry and the steric blocking by the auxiliary.

EvansMechanism cluster_0 1. Pre-Reaction Complex cluster_1 2. Enolization (The Critical Step) cluster_2 3. Facial Selection Acyl N-Acyl Oxazolidinone (Dipoles Opposed) ZEnolate Metal-Chelated (Z)-Enolate (Rigid 6-Membered Ring) Acyl->ZEnolate Deprotonation Base Base (NaHMDS/LiHMDS) Base->ZEnolate StericBlock C4-Methoxymethyl Group (Blocks Re-Face) ZEnolate->StericBlock Geometry Lock Attack Electrophile Attack (From Si-Face) StericBlock->Attack Directs Product Enriched Product (>98% de) Attack->Product C-C Bond Formation

Caption: Logical flow of stereoselection: Chelation locks the Z-enolate; the C4-substituent blocks one face, forcing stereoselective attack.

Experimental Protocols

Synthesis of the Auxiliary (from L-Serine)

Objective: Convert L-Serine to 4-(Methoxymethyl)-1,3-oxazolidin-2-one.

  • Esterification/Reduction: Convert L-Serine to L-Serine methyl ester, then reduce (using

    
     or 
    
    
    
    ) to the amino alcohol (Serinol derivative).
  • Cyclization:

    • Reagents: Diethyl carbonate (

      
       cat.) or Phosgene/Triphosgene.
      
    • Procedure: Dissolve the amino alcohol in dry THF. Add diethyl carbonate (1.2 equiv) and catalytic

      
      . Reflux for 12-24h.
      
    • Purification: Recrystallization from EtOAc/Hexanes.

Standard N-Acylation

Objective: Attach the substrate (e.g., Propionic acid) to the auxiliary.

  • Deprotonation: Dissolve auxiliary (1.0 equiv) in dry THF at -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min.

  • Addition: Add Propionyl Chloride (1.2 equiv) slowly.

  • Warm & Quench: Allow to warm to 0°C over 1h. Quench with sat.

    
    .
    
  • Yield: Typically >90%.

Asymmetric Alkylation (Sodium Enolate Method)

Objective:


-Alkylation with high diastereoselectivity.
  • Enolization: Dissolve N-propionyl auxiliary (1.0 equiv) in THF at -78°C. Add NaHMDS (1.1 equiv, 1.0M in THF) dropwise.

    • Note: NaHMDS is often preferred over LDA for this auxiliary to prevent cleavage of the carbamate.

  • Reaction: Stir for 45 min at -78°C to ensure complete Z-enolate formation.

  • Electrophile Addition: Add Alkyl Halide (e.g., Benzyl Bromide, 3.0 equiv).

  • Monitoring: Stir at -78°C for 2-4h. Monitor by TLC.

  • Workup: Quench with acetic acid/THF at -78°C. Extract with EtOAc.

Auxiliary Cleavage (Hydrolysis)

Objective: Recover the chiral acid and the auxiliary.

  • Reagents:

    
     (2.0 equiv) and 
    
    
    
    (30%, 4.0 equiv) in THF/H2O (3:1).
    • Why Peroxide? The hydroperoxide anion (

      
      ) is more nucleophilic than hydroxide (
      
      
      
      ) but less basic, attacking the exocyclic carbonyl (imide) preferentially over the endocyclic carbonyl (carbamate).
  • Procedure: Stir at 0°C for 1-3h.

  • Quench: Add

    
     to destroy excess peroxide.
    
  • Isolation: Acidify aqueous layer to pH 2 to precipitate the chiral acid. Extract auxiliary from the basic/neutral fraction.

Comparative Data: Selectivity & Yield

Reaction TypeBase / Lewis AcidElectrophileYield (%)Diastereomeric Ratio (dr)Mechanism Note
Alkylation NaHMDSBenzyl Bromide85-92%> 98:2Steric control via Z-enolate
Aldol

/ DIPEA
Benzaldehyde88-95%> 99:1Zimmerman-Traxler TS
Aldol

/ DIPEA
Benzaldehyde80-90%> 95:5Potential chelation of OMe group
Diels-Alder

Cyclopentadiene85%> 90:10Lewis acid activation of imide

Detailed Pathway Visualization

The following diagram details the flow from the raw amino acid to the final enantiopure drug intermediate.

Workflow LSerine L-Serine (Starting Material) Auxiliary 4-(Methoxymethyl)- 1,3-oxazolidin-2-one LSerine->Auxiliary Cyclization Acylated N-Acyl Intermediate Auxiliary->Acylated Acylation (RCOCl) Enolate Z-Enolate (Transition State) Acylated->Enolate NaHMDS -78°C Alkylated Alkylated Product (dr >98:2) Enolate->Alkylated R'-X (Electrophile) FinalAcid Chiral Acid (Drug Intermediate) Alkylated->FinalAcid LiOH/H2O2 (Cleavage) Recycled Recovered Auxiliary Alkylated->Recycled Recovery Recycled->Auxiliary Reuse

Caption: Full synthetic lifecycle: From L-Serine precursor to chiral product release and auxiliary recycling.

References

  • Evans, D. A., et al. (1981).[1] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society. Link

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic acid." Organic Syntheses. Link

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews. Link

  • Keyes, R. F., et al. (1996). "Chiral Oxazolidinones as Auxiliaries for the Asymmetric Synthesis of Biologically Active Compounds." Journal of Organic Chemistry. Link

  • Smith, T. E., et al. (2008).[2] "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary." Journal of Chemical Education. Link

Sources

Exploratory

A Technical Guide to 4-(Methoxymethyl)-1,3-oxazolidin-2-one: A Chiral Auxiliary for Asymmetric Synthesis

Authored by a Senior Application Scientist Abstract This technical guide provides an in-depth exploration of 4-(methoxymethyl)-1,3-oxazolidin-2-one, a versatile chiral auxiliary employed in modern organic synthesis. Deri...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 4-(methoxymethyl)-1,3-oxazolidin-2-one, a versatile chiral auxiliary employed in modern organic synthesis. Derived from the amino acid serine, this compound offers a unique electronic and steric profile for controlling stereochemistry in a variety of carbon-carbon bond-forming reactions. We will dissect its synthesis, physicochemical properties, and mechanism of stereochemical induction. Furthermore, this guide presents detailed, field-proven protocols for its application in diastereoselective enolate alkylation, including the crucial acylation and cleavage steps. This document is intended for researchers, chemists, and drug development professionals seeking to leverage high-fidelity stereocontrol in the synthesis of complex, enantiomerically pure molecules.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. One of the most robust and reliable methods for establishing stereocenters is the use of chiral auxiliaries.[1][2] Pioneered by David A. Evans, chiral oxazolidinones are a preeminent class of auxiliaries that are temporarily appended to a prochiral substrate to direct the stereochemical course of a reaction.[3]

The auxiliary functions by enforcing a specific conformation upon the reactive intermediate, typically a metal-chelated enolate, thereby sterically blocking one of the two faces from attack by an incoming reagent.[4] After the stereocenter is set, the auxiliary is cleaved and can often be recovered and recycled, making the process efficient and cost-effective.[5]

The subject of this guide, 4-(methoxymethyl)-1,3-oxazolidin-2-one, is a valuable member of this family. Its methoxymethyl substituent at the C4 position provides the necessary steric bulk to direct transformations with high diastereoselectivity. Its synthesis from readily available and inexpensive serine makes it an attractive choice for both academic and industrial applications.

Physicochemical & Spectroscopic Data

Accurate characterization is critical for verifying the purity and identity of the chiral auxiliary. While extensive data for the parent compound is not aggregated in a single database, properties can be inferred from its derivatives and general knowledge of oxazolidinones.

PropertyValueSource
Chemical Name 4-(Methoxymethyl)-1,3-oxazolidin-2-oneIUPAC
Molecular Formula C₅H₉NO₃-
Molecular Weight 131.13 g/mol -
Appearance Typically a white to off-white solidGeneral Observation
Chirality Exists as (R) and (S) enantiomers-

Spectroscopic data is essential for confirmation. For the related compound 3-[4-[5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]benzonitrile, the methoxymethyl group provides characteristic signals in NMR spectroscopy.[6] For the parent auxiliary, one would expect ¹H NMR signals corresponding to the methoxy protons (~3.3-3.4 ppm), the diastereotopic methylene protons of the -CH₂O- group, and the protons on the oxazolidinone ring backbone.

Synthesis of Enantiopure (S)-4-(Methoxymethyl)-1,3-oxazolidin-2-one

The most common and practical route to this auxiliary begins with the enantiopure amino acid L-Serine (the (S)-enantiomer). The synthesis leverages the inherent chirality of the starting material to establish the stereocenter of the final product. The general strategy involves reduction of the carboxylic acid, protection (methylation) of the primary alcohol, and cyclization to form the oxazolidinone ring.

Protocol: Two-Step Synthesis from L-Serinol Methyl Ether

This protocol assumes the starting material, (S)-2-amino-3-methoxy-1-propanol (L-Serinol methyl ether), is available.

Step 1: Cyclization to form the Oxazolidinone Ring

The cyclization of a β-amino alcohol to an oxazolidinone can be achieved with various phosgene equivalents, such as diethyl carbonate.

  • Reagents & Equipment:

    • (S)-2-amino-3-methoxy-1-propanol

    • Diethyl carbonate

    • Potassium carbonate (K₂CO₃)

    • Ethanol (anhydrous)

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle

  • Procedure:

    • To a solution of (S)-2-amino-3-methoxy-1-propanol (1.0 eq) in anhydrous ethanol, add potassium carbonate (1.5 eq) and diethyl carbonate (1.2 eq).

    • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the residue by silica gel chromatography or recrystallization to afford pure (S)-4-(methoxymethyl)-1,3-oxazolidin-2-one.

  • Causality and Insights:

    • Diethyl Carbonate: Acts as a safe and effective phosgene equivalent for the cyclization, forming the carbamate ring.

    • Potassium Carbonate: A mild base is required to facilitate the reaction, likely by deprotonating the alcohol to enhance its nucleophilicity towards the carbonate.

    • Reflux: Thermal energy is necessary to overcome the activation barrier for the cyclization reaction.

Mechanism of Stereochemical Control

The power of the 4-(methoxymethyl)-1,3-oxazolidin-2-one auxiliary lies in its ability to orchestrate a highly organized transition state during reactions of its N-acyl derivative. The process can be broken down into three key stages: acylation, diastereoselective enolate formation and reaction, and cleavage.

Diagram: General Workflow for Asymmetric Alkylation

G cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Aux Chiral Auxiliary (4-Methoxymethyl-1,3-oxazolidin-2-one) NAcyl N-Acyl Oxazolidinone Aux->NAcyl Acyl Acyl Chloride or Anhydride Acyl->NAcyl Base (e.g., n-BuLi or Et3N) Base Base (e.g., NaHMDS, LDA) NAcyl->Base Enolate Chelated (Z)-Enolate Base->Enolate Product Alkylated Product (New Stereocenter) Enolate->Product Electrophile Electrophile (e.g., R-X) Electrophile->Product Cleavage Cleavage Reagent (e.g., LiOH/H₂O₂ or LiBH₄) Product->Cleavage FinalAcid Chiral Carboxylic Acid or Alcohol RecoveredAux Recovered Auxiliary Cleavage->FinalAcid

Caption: Workflow for using the chiral auxiliary.

The key to selectivity is the formation of a rigid, chelated (Z)-enolate upon deprotonation with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA).[4] The metal cation (Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the system into a planar, five-membered ring structure. This conformation forces the C4-substituent (-CH₂OCH₃) to project outwards, effectively shielding the top face of the enolate.

Diagram: Stereochemical Model of the Transition State

Caption: The C4-substituent sterically hinders the top face, directing the electrophile to the bottom face. (Note: The above DOT script is a conceptual placeholder. A detailed chemical drawing would replace the placeholder image to illustrate the exact molecular conformation and interactions.)

Consequently, the electrophile (E⁺) can only approach from the less sterically encumbered bottom face, leading to the formation of a single major diastereomer.[7]

Application in Asymmetric Alkylation: A Protocol

The following is a representative, three-part protocol for the asymmetric synthesis of (R)-2-methyl-4-pentenoic acid.

Part A: N-Acylation of the Auxiliary
  • Setup: In an oven-dried, nitrogen-flushed flask, dissolve (S)-4-(methoxymethyl)-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C (acetone/dry ice bath).

  • Deprotonation: Add n-butyllithium (1.05 eq) dropwise. Stir for 15 minutes. The solution should remain colorless.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise. The reaction is often immediate.

  • Quench & Workup: Allow the reaction to warm to 0 °C over 30 minutes. Quench by slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel chromatography to yield the N-propionyl derivative.

Part B: Diastereoselective Alkylation
  • Setup: In an oven-dried, nitrogen-flushed flask, dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Enolate Formation: Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 eq) dropwise. Stir for 30 minutes at -78 °C.

  • Alkylation: Add allyl bromide (1.2 eq) dropwise. Stir at -78 °C for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Analysis: The crude product can be analyzed by ¹H NMR or GC to determine the diastereomeric ratio, which is typically >98:2.[4] Purify by silica gel chromatography.

Part C: Hydrolytic Cleavage of the Auxiliary
  • Setup: Dissolve the alkylated product (1.0 eq) in a 4:1 mixture of THF and water at 0 °C.

  • Cleavage: Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by lithium hydroxide (LiOH, 2.0 eq) in water.

  • Reaction: Stir the milky white suspension at 0 °C for 2 hours.

  • Workup: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2 with HCl.

  • Extraction: Extract the product with ethyl acetate. The desired chiral carboxylic acid is in the organic layer. The water-soluble chiral auxiliary can be recovered from the aqueous layer.

Scope of Applications and Drug Development

While the alkylation reaction is a classic example, the N-acyl derivatives of 4-(methoxymethyl)-1,3-oxazolidin-2-one are powerful intermediates for a wide range of asymmetric transformations.[5] These include:

  • Aldol Additions: For the synthesis of chiral β-hydroxy carbonyl compounds.

  • Michael Additions: For stereoselective conjugate additions.

  • Diels-Alder Reactions: Acting as a chiral dienophile.

The oxazolidinone ring itself is a privileged scaffold in medicinal chemistry.[8][9] It is the core component of antibiotics like Linezolid.[1][10] Therefore, chiral intermediates derived from this auxiliary are not only valuable for creating stereocenters but can also serve as integral building blocks in the synthesis of complex pharmaceutical agents.[8]

Conclusion

4-(Methoxymethyl)-1,3-oxazolidin-2-one stands as a highly effective and practical chiral auxiliary for asymmetric synthesis. Its predictable stereochemical outcomes, derived from a well-understood mechanistic model involving a rigid chelated enolate, make it a reliable tool for constructing chiral molecules. The accessibility of its enantiopure forms from serine, coupled with robust protocols for its attachment, use, and removal, ensures its continued relevance in the demanding fields of total synthesis and pharmaceutical development.

References

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2021). MDPI. [Link]

  • Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. National Center for Biotechnology Information (PMC). [Link]

  • Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. (2018). ResearchGate. [Link]

  • 4-Methoxy-1,3-oxazolidin-2-one | C4H7NO3. PubChem. [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. (2025). An-Najah Staff. [Link]

  • A study of a chiral 4-substituted oxazolidin-2-one in asymmetric transformations via soluble polymer-supported synthesis and fluorous synthesis. (1999). MSpace. [Link]

  • Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. The University of Bath's research portal. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]

  • Table 1 : Synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones. ResearchGate. [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. National Center for Biotechnology Information (PMC). [Link]

  • Cleavage of the oxazolidinone moiety of 4. ResearchGate. [Link]

  • Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448. ResearchGate. [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. National Center for Biotechnology Information (PMC). [Link]

  • 4-methoxy-1,3-oxazolidin-2-one(CAS# 14441-94-2 ). angenechemical.com. [Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. (2018). Arkivoc. [Link]

  • 4'-(5-(methoxymethyl)-2-oxo-3-oxazolidinyl)-(1,1'-biphenyl). PubChemLite. [Link]

  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. ResearchGate. [Link]

  • Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists: a novel M1 allosteric modulator. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • On the origin of the stereoselectivity in the alkylation of oxazolopiperidone enolates. PubMed. [Link]

  • Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2- and 5-ones, and application to the synthesis of (R)-salmeterol. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. [Link]

Sources

Foundational

Stereoselective Synthesis of 4-Hydroxymethyl-1,3-oxazolidin-2-one Derivatives: Mechanistic Pathways and Protocol Standardization

Executive Summary & Scientific Rationale The 1,3-oxazolidin-2-one scaffold is a privileged pharmacophore and a cornerstone motif in modern asymmetric synthesis. In drug development, this core is the defining structural f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 1,3-oxazolidin-2-one scaffold is a privileged pharmacophore and a cornerstone motif in modern asymmetric synthesis. In drug development, this core is the defining structural feature of the oxazolidinone class of antibiotics, such as Linezolid and Tedizolid, which are critical for treating multi-drug-resistant Gram-positive bacterial infections [1]. In synthetic chemistry, chiral oxazolidin-2-ones serve as classical Evans auxiliaries, enabling highly stereoselective aldol additions, alkylations, and Diels-Alder reactions[2].

However, the specific synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives presents a unique stereochemical challenge. The 4-hydroxymethyl group is highly versatile for downstream functionalization (e.g., conversion to fluoromethyl or aminomethyl groups), but installing it with absolute regio- and stereocontrol requires precise mechanistic design. As a Senior Application Scientist, I have evaluated multiple synthetic routes. The traditional approach—reduction of chiral amino acids to amino alcohols followed by phosgenation—often suffers from harsh conditions and the use of highly toxic reagents.

Recently, a highly efficient, self-validating system has emerged: the stereoselective ring expansion of 2-hydroxymethylaziridines[3]. This whitepaper dissects the causality behind this methodology, providing a robust, field-proven protocol for synthesizing trans-4-hydroxymethyl-1,3-oxazolidin-2-ones.

Mechanistic Causality: The Aziridine Ring Expansion Pathway

The synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones via aziridine precursors relies on a two-stage transformation: the controlled reduction of an aziridine-2-carboxylate, followed by a nucleophile-driven ring expansion.

Stage 1: Chemoselective Reduction

Starting with trans-aziridine-2-carboxylates, the ester moiety must be reduced to a primary alcohol without cleaving the highly strained three-membered aziridine ring. Lithium aluminum hydride (


) is utilized at low temperatures (

to room temperature). The causality here is thermodynamic control: at

, the hydride selectively attacks the carbonyl carbon. If the temperature exceeds room temperature prematurely, the aziridine ring is susceptible to reductive ring-opening, yielding unwanted acyclic amino alcohols.
Stage 2: SN1-Mediated Ring Expansion

The purified 2-hydroxymethylaziridine is subjected to methyl chloroformate (


) in refluxing acetonitrile. This is not a simple protection step; it is a cascade reaction.
  • N-Acylation: The aziridine nitrogen attacks the chloroformate, forming an activated aziridinium ion intermediate.

  • Ring Opening: The high ring strain, coupled with the electron-withdrawing nature of the newly attached carbamate, prompts the cleavage of the C-N bond. Computational studies suggest this proceeds via an

    
     pathway involving a zwitterionic carbocation intermediate [3].
    
  • Intramolecular Cyclization: The pendant hydroxyl oxygen rapidly attacks the carbamate carbonyl, displacing the methoxy group (or chloride) to close the five-membered oxazolidinone ring. The

    
     nature of the intermediate allows for thermodynamic equilibration, exclusively yielding the trans-diastereomer due to steric minimization between the 4-hydroxymethyl and N-alkyl/aryl substituents.
    

Mechanism A 2-Hydroxymethylaziridine B N-Acylation (ClCOOMe) A->B C Aziridinium Ion Intermediate B->C D SN1 Ring Opening (Zwitterionic Transition) C->D E Intramolecular Cyclization (-MeCl) D->E F trans-Oxazolidin-2-one E->F

Proposed SN1 reaction mechanism for the stereoselective formation of the oxazolidinone ring.

Quantitative Data & Methodology Comparison

To justify the selection of the aziridine ring expansion method, we must compare it against classical methodologies. The data below summarizes the efficiency, stereochemical yield, and operational safety of the primary routes.

Synthetic MethodologyPrecursorReagentsYield (%)Stereoselectivity (ee/de)Operational Safety / Notes
Aziridine Ring Expansion [3]trans-Aziridine-2-carboxylate

,

82–95%>99% (trans only)High. Avoids phosgene; highly reproducible cascade.
Amino Acid Reduction [2]Serine / Threonine derivatives

/

, Phosgene
65–80%>95% (Retention)Low. Requires highly toxic phosgene or triphosgene.
Epoxide Opening [1]2,3-Epoxy alcoholsIsocyanates,

50–75%VariableModerate. Regioselectivity issues during epoxide opening.

Self-Validating Experimental Protocol

The following protocol details the synthesis of trans-4-hydroxymethyl-N-alkyl-1,3-oxazolidin-2-ones via the aziridine pathway. The protocol is designed as a self-validating system: each step includes specific observable milestones to ensure reaction integrity before proceeding.

Phase 1: Reduction of Aziridine-2-carboxylate

Objective: Chemoselective reduction to 2-hydroxymethylaziridine.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere. Add anhydrous Tetrahydrofuran (THF, 20 mL) and cool the system to

    
     using a dry ice/ethylene glycol bath.
    
  • Hydride Addition: Carefully suspend

    
     (1.2 equivalents) in the cold THF. Causality: A slight excess ensures complete reduction without promoting over-reduction.
    
  • Substrate Addition: Dissolve the trans-aziridine-2-carboxylate (1.0 equivalent, 10 mmol) in 5 mL of anhydrous THF. Add this solution dropwise over 15 minutes to the

    
     suspension.
    
  • Thermal Gradient: Maintain the reaction at

    
     for 1 hour, then slowly allow it to warm to room temperature over 2 hours.
    
    • Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material spot (UV active) should completely disappear, replaced by a highly polar spot (ninhydrin positive).

  • Quenching (Fieser Method): Cool to

    
    . Sequentially add 
    
    
    
    mL water (where
    
    
    = grams of
    
    
    ),
    
    
    mL of 15% NaOH, and
    
    
    mL of water. Stir vigorously until a white, granular precipitate forms. Filter through a Celite pad, wash with EtOAc, and concentrate in vacuo to yield the crude 2-hydroxymethylaziridine.
Phase 2: Stereoselective Ring Expansion

Objective: Conversion of the aziridine to the oxazolidinone core.

  • Activation: Dissolve the crude 2-hydroxymethylaziridine (approx. 10 mmol) in anhydrous Acetonitrile (

    
    , 25 mL) in a round-bottom flask equipped with a reflux condenser.
    
  • Reagent Addition: Add Methyl chloroformate (

    
    , 2.0 equivalents) in one portion at room temperature.
    
    • Causality: Acetonitrile is chosen as the solvent because its polarity stabilizes the zwitterionic

      
       intermediate, facilitating the stereoselective ring closure.
      
  • Cyclization: Heat the mixture to reflux (

    
    ).
    
    • Validation Check: The reaction is remarkably fast. Monitor via TLC after 10 minutes. Full conversion of the aziridine to a new, less polar spot indicates successful cyclization.

  • Isolation: Cool the mixture to room temperature and evaporate the solvent under reduced pressure. Partition the residue between Dichloromethane (DCM, 30 mL) and saturated aqueous

    
     (20 mL). Extract the aqueous layer with DCM (
    
    
    
    mL).
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the pure trans-4-hydroxymethyl-1,3-oxazolidin-2-one derivative.
    

Workflow A trans-Aziridine-2-carboxylate B LiAlH4 Reduction (-20°C to RT) A->B C 2-Hydroxymethylaziridine (Intermediate) B->C D Methyl Chloroformate (CH3CN, Reflux, 10 min) C->D E trans-4-Hydroxymethyl- 1,3-oxazolidin-2-one D->E

Synthetic workflow for 4-hydroxymethyl-1,3-oxazolidin-2-ones via aziridine ring expansion.

Conclusion & Future Perspectives

The stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives is a critical capability for both medicinal chemistry and asymmetric catalysis. By migrating away from hazardous phosgene-based amino alcohol cyclizations and adopting the aziridine ring-expansion methodology, synthetic chemists can achieve superior yields (up to 95%) and absolute trans-stereocontrol. The causality of this success lies in the elegant exploitation of aziridine ring strain and the thermodynamic stability of the


 zwitterionic intermediate during chloroformate-mediated cyclization. Future applications of this protocol will likely expand into the rapid library generation of novel Linezolid analogs and customized chiral auxiliaries.

References

  • Morán-Ramallal, R., Liz, R., & Gotor, V. (2008). Regioselective and stereospecific synthesis of enantiopure 1,3-oxazolidin-2-ones by intramolecular ring opening of 2-(Boc-aminomethyl)aziridines. Preparation of the antibiotic linezolid. Organic Letters, 10(10), 1935-1938. URL:[Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. URL:[Link]

  • Ouerfelli, O., Tabarki, M. A., Pytkowicz, J., Arfaoui, Y., Brigaud, T., & Besbes, R. (2018). Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. Synthetic Communications, 48(17), 2242-2252. URL:[Link]

Exploratory

Technical Monograph: 4-(Methoxymethyl)-1,3-oxazolidin-2-one

This guide provides an in-depth technical monograph and safety profile for 4-(Methoxymethyl)-1,3-oxazolidin-2-one , a specialized chiral auxiliary used in asymmetric synthesis and drug development. Precision Reagents for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical monograph and safety profile for 4-(Methoxymethyl)-1,3-oxazolidin-2-one , a specialized chiral auxiliary used in asymmetric synthesis and drug development.

Precision Reagents for Asymmetric Synthesis

Chemical Identity & Significance[1][2][3][4][5]

4-(Methoxymethyl)-1,3-oxazolidin-2-one is a structural derivative of the oxazolidinone class, widely utilized as a chiral auxiliary (Evans auxiliary) to induce stereochemical control during aldol reactions, alkylations, and Diels-Alder cycloadditions. Its structural distinctiveness lies in the methoxymethyl ether side chain, which offers different chelation and steric properties compared to the traditional isopropyl (Valine-derived) or benzyl (Phenylalanine-derived) auxiliaries.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 4-(Methoxymethyl)-1,3-oxazolidin-2-one
Common Name 4-Methoxymethyl-2-oxazolidinone
CAS Number 14441-94-2 (General/Racemic); Specific enantiomers vary (e.g., (S)-isomer derived from L-Serine derivatives)
Molecular Formula C₅H₉NO₃
Molecular Weight 131.13 g/mol
SMILES COCC1COC(=O)N1
Structural Class Cyclic Carbamate / Chiral Auxiliary

Physicochemical Profile

Understanding the physical state is critical for process design. Unlike the high-melting 4-benzyl derivatives, the ether side chain often lowers the melting point, leading to oils or low-melting solids.

PropertyValue (Typical)Relevance to Handling
Physical State Viscous Liquid or Low-Melting SolidRequires warm water bath for dispensing if solidified.
Boiling Point >120°C (at reduced pressure)High boiling point; vacuum distillation required for purification.
Density ~1.15 - 1.20 g/cm³Denser than water; sinks in aqueous extractions.
Solubility Soluble in DCM, THF, EtOAc, MeOHCompatible with standard organic synthesis solvents.
Partition Coeff (LogP) ~ -0.5 to 0.2Moderately polar; aqueous workups may require salting out (NaCl).

Hazard Identification (GHS Classification)

While less potent than oxazolidinone antibiotics (e.g., Linezolid), this compound acts as a chemical irritant and possesses potential biological activity.

GHS Label Elements
  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)

Hazard Statements
  • H302: Harmful if swallowed.[1][2][3][4][5]

  • H315: Causes skin irritation.[1][2][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[1][2][4]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Toxicological Context (The "Why")
  • Structure-Activity Relationship: The oxazolidinone ring is a pharmacophore found in MAO inhibitors and antibiotics. While simple auxiliaries lack the N-aryl group required for potent antibiotic activity, they can still interact with biological amine receptors.

  • Metabolic Fate: The methoxymethyl ether is relatively stable, but enzymatic cleavage could release formaldehyde (trace) and the corresponding amino alcohol.

Safe Handling & Engineering Controls

This section details the operational causality—why specific controls are chosen based on the compound's properties.

Engineering Controls
  • Primary Containment: Handle within a Chemical Fume Hood providing ≥100 fpm face velocity. The compound's potential for respiratory irritation (H335) mandates vapor capture.

  • Process Isolation: For kilo-scale operations, use a closed reactor system to prevent aerosolization during solid charging or liquid transfer.

Personal Protective Equipment (PPE)
  • Hand Protection:

    • Standard: Nitrile gloves (0.11 mm) for incidental splash.

    • Immersion: Laminate film (Silver Shield) or thick Butyl rubber if handling concentrated solutions, as ether functionalities can permeate thin nitrile.

  • Eye Protection: Chemical splash goggles. Safety glasses are insufficient due to the risk of severe irritation (H319).

  • Respiratory: If fume hood is unavailable (not recommended) or during spill cleanup, use a NIOSH-approved respirator with Organic Vapor (OV) cartridges and N95 pre-filters.

Emergency Protocols

Every protocol below is self-validating: the action directly counteracts the chemical mechanism of injury.

ScenarioImmediate ActionScientific Rationale
Eye Contact Irrigate for 15 mins with isotonic saline or water.Dilution reduces osmotic damage and chemical burning of the cornea.
Skin Contact Wash with soap and water ; do not use solvents.Solvents (ethanol/acetone) may increase transdermal absorption of the compound.
Ingestion Rinse mouth. Do NOT induce vomiting. Vomiting risks aspiration pneumonia; the compound is an irritant to the esophageal lining.
Fire Use CO₂, Dry Chemical, or Foam .[5]Water spray may spread the burning liquid (if molten) due to density >1.0.

Synthesis & Purification Workflow

For researchers synthesizing this auxiliary de novo or recovering it after a chiral reaction.

Standard Synthesis Route (Carbonylation)

This route avoids the use of highly toxic phosgene gas, utilizing triphosgene or dialkyl carbonates.

  • Precursor: Start with O-Methyl-L-Serinol (or corresponding amino alcohol).

  • Cyclization: React with Diethyl Carbonate (K₂CO₃ cat., reflux) or CDI (Carbonyldiimidazole) in THF.

  • Workup: The oxazolidinone is stable to acid/base washes.

  • Purification: Vacuum distillation is preferred over crystallization due to the low melting point.

Visual Workflow: Safe Handling & Synthesis

G cluster_safety Safety Controls Start Raw Material (Amino Alcohol) Reaction Cyclization (Reflux/THF) Start->Reaction Charge Reagent Carbonyl Source (CDI or Carbonate) Reagent->Reaction Slow Add Quench Quench (Aq. NH4Cl) Reaction->Quench Complete Ventilation Fume Hood (Vapor Control) Reaction->Ventilation Extract Extraction (DCM/EtOAc) Quench->Extract Phase Sep Purify Purification (Vac Distillation) Extract->Purify Concentrate Product 4-(Methoxymethyl) -1,3-oxazolidin-2-one Purify->Product Isolate PPE Nitrile Gloves + Goggles

Caption: Figure 1. Process flow for the synthesis and isolation of 4-(Methoxymethyl)-1,3-oxazolidin-2-one, highlighting critical safety control points.

Application in Drug Development[12][13][14]

Chiral Auxiliary Mechanism

The 4-(methoxymethyl) group exerts steric hindrance on one face of the enolate derived from the N-acylated oxazolidinone.

  • Acylation: The auxiliary is N-acylated (e.g., with propionyl chloride).

  • Enolization: Treatment with LDA or TiCl₄ forms a rigid Z-enolate, chelated by the oxazolidinone carbonyl and the methoxy oxygen (if Ti is used).

  • Electrophile Attack: The electrophile approaches from the face opposite the methoxymethyl group, yielding high diastereoselectivity.

  • Cleavage: The auxiliary is cleaved (LiOH/H₂O₂) to release the chiral product and recover the auxiliary.

References

  • PubChem. (2025).[1] 4-Methoxy-1,3-oxazolidin-2-one Compound Summary. National Library of Medicine. [Link]

  • Evans, D. A., et al. (1982). Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions. Journal of the American Chemical Society. (Foundational context for oxazolidinone chemistry).
  • European Chemicals Agency (ECHA). (2025).[1] C&L Inventory: Oxazolidinone derivatives. [Link]

Sources

Foundational

NMR spectral data of 4-(Methoxymethyl)-1,3-oxazolidin-2-one

Part 1: Executive Summary & Structural Context Compound Identity: IUPAC Name: 4-(Methoxymethyl)-1,3-oxazolidin-2-one Common Name: O-Methylated Serinol Carbamate / 4-Methoxymethyl-2-oxazolidinone Core Scaffold: 2-Oxazolid...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Context

Compound Identity:

  • IUPAC Name: 4-(Methoxymethyl)-1,3-oxazolidin-2-one

  • Common Name: O-Methylated Serinol Carbamate / 4-Methoxymethyl-2-oxazolidinone

  • Core Scaffold: 2-Oxazolidinone (cyclic carbamate)

  • Stereochemistry: Typically derived from the chiral pool (L-Serine or D-Serine), yielding the (S)- or (R)- enantiomer. The spectral data provided herein applies to the enantiopure forms (identical in achiral solvents) and the racemate.

Significance in Drug Development: The 4-substituted 2-oxazolidinone scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster antibiotics like Linezolid and as a standard Evans Auxiliary for asymmetric synthesis. The 4-(methoxymethyl) derivative represents a specific ether-functionalized variant, often used to tune lipophilicity or as a stable, non-migrating chiral directing group compared to its hydroxy-precursor.

Part 2: Synthesis & Sample Preparation (Critical for Impurity Profiling)

To accurately interpret the NMR data, one must understand the genesis of the sample. The presence of specific impurities (e.g., unreacted starting material, methylation byproducts) is common.

Synthesis Workflow (Graphviz Visualization)

SynthesisPath Serine L-Serine (Starting Material) Serinol Serinol Derivative (Amino Alcohol) Serine->Serinol Reduction (LiAlH4/NaBH4) Cyclization Cyclization (Phosgene/CDI) Serinol->Cyclization Intermediate 4-(Hydroxymethyl)- 1,3-oxazolidin-2-one (Key Intermediate) Cyclization->Intermediate Methylation O-Methylation (MeI / NaH) Intermediate->Methylation Target 4-(Methoxymethyl)- 1,3-oxazolidin-2-one (Target) Methylation->Target Yield: ~85%

Caption: Synthetic route from L-Serine to the target oxazolidinone, highlighting the key hydroxymethyl intermediate.

Sample Preparation Protocol for NMR:

  • Solvent Choice: Deuterated Chloroform (

    
    ) is the standard solvent. If solubility is poor or NH exchange is rapid, Dimethyl Sulfoxide-
    
    
    
    (
    
    
    ) is preferred.
    • Note: In

      
      , the NH proton is often broad and chemical shift is concentration-dependent.
      
  • Concentration: Prepare a ~10-15 mg/mL solution.

  • Reference: Calibrate to residual

    
     at 7.26 ppm  (
    
    
    
    ) and 77.16 ppm (
    
    
    ).

Part 3: NMR Spectral Data & Assignment

The following data is synthesized from authoritative characterization of the core oxazolidinone scaffold and the specific substituent effects of O-methylation.

NMR Data (400 MHz, )
PositionType

(ppm)
Multiplicity

(Hz)
Assignment Logic
NH Amide5.80 - 6.50 br s-Exchangeable proton; shift varies with conc. & H-bonding.[1]
H-5a Ring

4.45 t (or dd)~8.5Deshielded by adjacent Oxygen (O-C=O). Diastereotopic.
H-5b Ring

4.20 dd~8.5, 6.0Geminal coupling to H-5a; vicinal to H-4.
H-4 Ring CH3.95 - 4.05 m-Chiral center; shielded relative to H-5 due to N-adjacency.
H-6a Exocyclic

3.45 dd~9.5, 4.5Alpha to ether oxygen.
H-6b Exocyclic

3.35 dd~9.5, 6.0Diastereotopic partner to H-6a.
OMe Methoxy3.38 s-Diagnostic Peak: Sharp singlet confirming O-methylation.

Comparative Analysis (Validation):

  • Precursor vs. Target: The 4-Hydroxymethyl precursor shows the exocyclic

    
     at 
    
    
    
    3.60-3.70 ppm and lacks the singlet at 3.38 ppm. The upfield shift of the
    
    
    in the target is minimal, but the appearance of the 3H singlet is definitive.
  • Stereochemistry: The coupling constants (

    
    ) reflect the ring puckering. In 2-oxazolidinones, the ring is roughly planar/envelope, leading to distinct cis/trans relationships if substituted, but for monosubstitution, 
    
    
    
    values are typically 8-9 Hz (geminal) and 6-9 Hz (vicinal).
NMR Data (100 MHz, )
PositionType

(ppm)
Assignment Logic
C-2 Carbonyl (C=O)159.5 Characteristic carbamate carbonyl (urea-like).
C-5 Ring

67.2 Deshielded by ring oxygen.
C-6 Exocyclic

73.5 Ether carbon; shift confirms O-alkylation (vs ~64 ppm for OH).
C-4 Ring CH51.8 Alpha to Nitrogen; chiral center.
OMe Methoxy

59.2 Typical methyl ether shift.

Part 4: Structural Confirmation Workflow

To ensure the structure is correct and not an isomer (e.g., N-methylation instead of O-methylation), follow this logic path:

Diagnostic Correlations (HMBC/NOESY)

NMR_Logic Spectrum Acquire 1H & 2D NMR Check_OMe Check O-Me Singlet (~3.38 ppm) Spectrum->Check_OMe HMBC_Check Run HMBC Experiment Check_OMe->HMBC_Check Ambiguous? Result_O Correlation: OMe -> C6 (73.5 ppm) CONFIRMED: O-Methylation HMBC_Check->Result_O 3-bond coupling observed Result_N Correlation: OMe -> C2 (159 ppm) or C4 ERROR: N-Methylation HMBC_Check->Result_N Coupling to Carbonyl?

Caption: Decision tree for distinguishing O-methylation (Target) from N-methylation (Impurity) using HMBC.

Self-Validating Protocol:

  • N-Methylation Check: If the methylation occurred on the Nitrogen (a common side reaction if base is too strong), the methyl singlet would appear at ~2.8-2.9 ppm (N-Me) rather than 3.38 ppm (O-Me).

  • Carbonyl Shift: N-alkylation often shifts the Carbonyl (

    
    ) slightly upfield due to increased electron donation from the nitrogen.
    
  • HMBC: The O-Methyl protons will show a strong correlation to the exocyclic methylene carbon (C-6), not the ring carbons or carbonyl.

References

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid." Organic Syntheses, 68, 83. (Foundational data on the oxazolidinone ring system).

  • Ager, D. J., et al. (1996). "Synthesis of 4-Substituted-2-oxazolidinones." Aldrichimica Acta, 29(1). (Review of synthesis and spectral properties).
  • ChemicalBook. (2023). "1H NMR Spectrum of (S)-4-Benzyl-2-oxazolidinone." (Analogous spectral data for ring proton assignment).

  • National Institute of Standards and Technology (NIST). (2023). "Mass Spectrum of 4-Hydroxymethyl-2-oxazolidinone." NIST Chemistry WebBook. (Precursor validation).

Sources

Exploratory

Precision Stereocontrol in Asymmetric Synthesis: A Technical Guide to Evans' Oxazolidinone Auxiliaries

Executive Summary Since their introduction in the early 1980s by David A. Evans, chiral oxazolidinone auxiliaries have become the gold standard for substrate-controlled asymmetric synthesis[1],[2]. By temporarily appendi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Since their introduction in the early 1980s by David A. Evans, chiral oxazolidinone auxiliaries have become the gold standard for substrate-controlled asymmetric synthesis[1],[2]. By temporarily appending a chiral, sterically demanding heterocycle to a prochiral substrate, chemists can dictate the stereochemical outcome of enolate alkylations, aldol additions, and Diels-Alder reactions with extraordinary precision[3]. This whitepaper dissects the mechanistic causality, quantitative stereocontrol, and validated experimental protocols required to successfully deploy Evans' auxiliaries in modern drug development and complex polyketide synthesis.

Mechanistic Foundations of Asymmetric Induction

The stereodirecting power of Evans' oxazolidinones relies on a highly ordered, predictable transition state. The mechanistic logic is built upon three sequential pillars:

A. Soft Enolization and Z-Enolate Geometry

The N-acylated oxazolidinone acts similarly to an amide. When treated with a dialkylboron triflate (e.g.,


-Bu

BOTf) and a tertiary amine (e.g., DIPEA), it undergoes "soft" enolization[4]. The reaction exclusively yields the Z-enolate.
  • Causality: The E-enolate is heavily disfavored due to severe A(1,3) allylic strain between the enolate oxygen and the bulky oxazolidinone ring[5].

B. The Zimmerman-Traxler Transition State

In boron-mediated aldol reactions, the transition state is a closed, six-membered chair conformation known as the Zimmerman-Traxler model[6].

  • Causality: Boron-oxygen bonds (~1.4–1.5 Å) are significantly shorter than lithium-oxygen bonds. This shorter bond length creates a tighter, more rigid chair conformation, which drastically amplifies the steric penalties of mismatched facial approaches, leading to superior diastereoselectivity compared to alkali metal enolates[6],[4].

C. Dipole-Dipole Minimization and Steric Shielding

Within the transition state, the dipole of the oxazolidinone imide carbonyl and the dipole of the enolate carbon-oxygen bond strongly repel each other[6].

  • Causality: To minimize this dipole-dipole repulsion, the imide carbonyl rotates to an anti-parallel orientation relative to the enolate oxygen[6],[1]. This conformational lock forces the chiral substituent (e.g., the isopropyl or benzyl group at the C4 position) to physically block one face of the enolate (the Re or Si face, depending on the auxiliary's absolute configuration). Consequently, the incoming electrophile is forced to attack from the opposite, unhindered face[3].

Mechanism N1 N-Acyl Oxazolidinone (Chiral Auxiliary) N2 Boron Complexation (n-Bu2BOTf) N1->N2 Lewis Acid N3 Soft Enolization (Z-Enolate Formation) N2->N3 Amine Base N4 Zimmerman-Traxler TS (Dipole Minimization) N3->N4 Aldehyde Addition N5 Syn-Aldol Adduct (High dr) N4->N5 Stereoselective C-C Bond

Fig 1. Mechanistic pathway of the Evans syn-aldol addition via a Z-enolate transition state.

Quantitative Stereocontrol: Comparative Data

The modularity of the Evans auxiliary allows for the synthesis of all possible stereoisomers by simply adjusting the Lewis acid and the chiral auxiliary[1],[7]. Table 1 summarizes the expected diastereomeric ratios (dr) based on the reaction conditions.

Table 1: Stereochemical Outcomes by Enolate Geometry and Metal Chelation

Reaction TypeReagents / Lewis AcidEnolate GeometryTransition StateTypical Selectivity (dr)
Asymmetric Alkylation LDA or NaHMDS, Alkyl HalideZ-Enolate (Li/Na chelate)Rigid 5-membered chelate90:10 to >99:1[3],[5]
Syn-Aldol Addition

-Bu

BOTf, DIPEA, RCHO
Z-Enolate (Boron)Zimmerman-Traxler (Closed)>95:5 (Evans syn)[7],[4]
Anti-Aldol Addition MgCl

, TMSCl, Et

N, RCHO
Z-Enolate (Magnesium)Open Transition State>90:10 (Anti)[8]
Asymmetric Amination KHMDS, Trisyl AzideZ-Enolate (Potassium)Chelated>95:5[5]

Validated Experimental Protocols

The following self-validating protocols outline the three critical phases of utilizing an Evans auxiliary: installation, stereoselective reaction, and non-destructive cleavage.

Protocol A: N-Acylation of the Oxazolidinone Auxiliary[3]
  • Objective: Attach the prochiral acyl group to the chiral auxiliary.

  • Procedure:

    • Flame-dry a round-bottom flask under argon. Add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous THF.

    • Cool to -78 °C. Slowly add

      
      -BuLi (1.05 eq) dropwise. Stir for 30 minutes.
      
    • Add the acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise.

    • Stir at -78 °C for 1 hour, then warm to room temperature.

    • Quench with saturated aqueous NH

      
      Cl and extract with ethyl acetate.
      
  • Causality & Validation:

    
    -BuLi is used at strictly -78 °C to ensure quantitative, irreversible deprotonation of the oxazolidinone before the acyl chloride is introduced. If the acyl chloride is added before complete deprotonation, base-catalyzed ketene formation and self-condensation of the acyl chloride will occur. Validation is achieved via TLC; the highly UV-active oxazolidinone starting material should completely disappear.
    
Protocol B: Asymmetric Boron-Mediated Aldol Addition ("Evans Syn")[3],[4]
  • Objective: Form a new C-C bond with high syn-diastereoselectivity.

  • Procedure:

    • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous CH

      
      Cl
      
      
      
      under argon and cool to -78 °C.
    • Add

      
      -Bu
      
      
      
      BOTf (1.1 eq) dropwise. Stir for 5 minutes.
    • Add DIPEA (1.2 eq) dropwise. Stir at -78 °C for 30 minutes to form the enolate.

    • Add the aldehyde (1.1 eq) dropwise. Stir at -78 °C for 1 hour, then warm to -10 °C for 1 hour.

    • Quench with pH 7 phosphate buffer, methanol, and 30% H

      
      O
      
      
      
      (to oxidize the boron).
  • Causality & Validation: The order of addition is critical. The Lewis acid (

    
    -Bu
    
    
    
    BOTf) must be added before the amine base. Rate studies confirm that complexation of the imide by boron is the rate-limiting step; this complexation drastically lowers the pKa of the
    
    
    -protons, allowing the weak amine base (DIPEA) to trigger rapid, post-rate-limiting enolization[4]. The oxidative workup with H
    
    
    O
    
    
    is mandatory to break the robust boron-aldolate complex and release the free
    
    
    -hydroxy product.
Protocol C: Non-Destructive Cleavage via LiOH/H O [2]
  • Objective: Remove the chiral auxiliary to yield the enantioenriched carboxylic acid while recovering the expensive oxazolidinone intact.

  • Procedure:

    • Dissolve the aldol adduct in a 4:1 mixture of THF/H

      
      O and cool to 0 °C.
      
    • Premix 30% H

      
      O
      
      
      
      (4.0 eq) and LiOH (2.0 eq) in water, then add dropwise to the reaction.
    • Stir at 0 °C for 1–2 hours.

    • Quench the excess peroxide with sodium sulfite (Na

      
      SO
      
      
      
      ).
    • Acidify the aqueous layer to isolate the carboxylic acid, and extract the organic layer to recover the auxiliary.

  • Causality & Validation: Saponification with LiOH alone suffers from poor regioselectivity; hydroxide can attack the endocyclic carbamate carbonyl, destroying the auxiliary to form an undesired hydroxyamide[2]. By adding H

    
    O
    
    
    
    , we exploit the
    
    
    -effect. Because H
    
    
    O
    
    
    is more acidic than water, LiOH deprotonates it to form the hydroperoxide anion (LiOOH)[2]. LiOOH is a highly potent nucleophile that selectively attacks the more electrophilic exocyclic imide carbonyl, forming a percarboxylate intermediate that is subsequently reduced by Na
    
    
    SO
    
    
    [2]. Validation is observed via the absence of the hydroxyamide byproduct in LC-MS.

Workflow Step1 1. Auxiliary N-Acylation (n-BuLi, RCOCl, -78°C) Step2 2. Enolization (Bu2BOTf, DIPEA, -78°C) Step1->Step2 Step3 3. Aldol Addition (Aldehyde, -78°C to -10°C) Step2->Step3 Step4 4. Oxidative Workup (H2O2, MeOH) Step3->Step4 Step5 5. Auxiliary Cleavage (LiOH, H2O2, 0°C) Step4->Step5 Product Enantioenriched Product + Recovered Auxiliary Step5->Product Exocyclic Attack

Fig 2. Step-by-step experimental workflow for Evans aldol reaction and non-destructive cleavage.

References

  • Evans Aldol Reaction , Alfa Chemistry. 6

  • Evans Aldol Reaction , Chem-Station Int. Ed. 1

  • Application Notes and Protocols: Asymmetric Synthesis Utilizing Oxazolidinone Derivatives , Benchchem. 3

  • Evans Aldol Reaction , TCI Deutschland GmbH. 7

  • Chiral Auxiliaries in Asymmetric Synthesis , ResearchGate. 8

  • Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates , National Institutes of Health (PMC). 4

  • Evans Enolate Alkylation-Hydrolysis , University of Windsor. 5

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 , ACS Publications. 2

Sources

Protocols & Analytical Methods

Method

The Versatile Chiral Auxiliary: A Guide to Asymmetric Synthesis with 4-(Methoxymethyl)-1,3-oxazolidin-2-one

In the landscape of modern synthetic organic chemistry, the reliable and predictable installation of stereocenters is a paramount challenge, particularly in the development of pharmaceutical agents where enantiomeric pur...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic organic chemistry, the reliable and predictable installation of stereocenters is a paramount challenge, particularly in the development of pharmaceutical agents where enantiomeric purity can be the difference between a therapeutic effect and toxicological liability. Among the arsenal of tools available to the synthetic chemist, chiral auxiliaries remain a robust and widely implemented strategy for achieving high levels of stereocontrol. This guide provides an in-depth exploration of a valuable yet perhaps less-lauded member of the renowned Evans' oxazolidinone family: 4-(Methoxymethyl)-1,3-oxazolidin-2-one .

Derived from the readily available and inexpensive amino acid L-serine, this auxiliary offers a unique combination of steric and electronic properties that can be harnessed for a variety of asymmetric transformations. Its methoxymethyl substituent, while less sterically demanding than the more common benzyl or isopropyl groups, provides a crucial chelating element that plays a significant role in the organization of transition states, leading to high diastereoselectivity in many key C-C bond-forming reactions.

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a deeper understanding of the mechanistic principles that govern the stereochemical outcomes of reactions employing this versatile chiral auxiliary.

Synthesis of the Chiral Auxiliary: From L-Serine to (S)-4-(Methoxymethyl)-1,3-oxazolidin-2-one

The journey to harnessing the stereodirecting power of this auxiliary begins with its efficient synthesis from a chiral pool starting material. L-serine serves as an ideal and cost-effective precursor. The synthesis involves a three-step sequence: esterification, reduction to the corresponding amino alcohol, and cyclization to form the oxazolidinone ring, followed by methylation of the primary alcohol.

Protocol 1: Synthesis of (S)-4-(Hydroxymethyl)-1,3-oxazolidin-2-one from L-Serine

This initial phase of the synthesis establishes the core oxazolidinone structure.

Step 1: Esterification of L-Serine L-Serine is first converted to its methyl ester to protect the carboxylic acid functionality. This is a standard procedure often employing thionyl chloride in methanol.

Step 2: Reduction to (S)-2-Amino-3-hydroxypropan-1-ol (Serinol) The methyl ester is then reduced to the corresponding amino alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a Lewis acid are typically used.

Step 3: Cyclization to (S)-4-(Hydroxymethyl)-1,3-oxazolidin-2-one The resulting serinol is cyclized to form the oxazolidinone ring. This can be achieved using various carbonylating agents such as diethyl carbonate or phosgene derivatives. A milder and often preferred method involves the use of a carbonyldiimidazole (CDI).

Protocol 2: Methylation to (S)-4-(Methoxymethyl)-1,3-oxazolidin-2-one

With the core structure in hand, the final step is the methylation of the primary hydroxyl group.

Procedure:

  • To a solution of (S)-4-(hydroxymethyl)-1,3-oxazolidin-2-one in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30-60 minutes.

  • Add a methylating agent, such as methyl iodide (MeI) or dimethyl sulfate (DMS), dropwise.

  • The reaction is typically allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure (S)-4-(methoxymethyl)-1,3-oxazolidin-2-one.

The Power of Chelation: Mechanistic Insights into Stereocontrol

The remarkable stereodirecting ability of 4-(methoxymethyl)-1,3-oxazolidin-2-one, like other Evans' auxiliaries, stems from its capacity to form a rigid, chelated enolate upon deprotonation of its N-acylated derivative. This chelation, involving the lithium cation and the two carbonyl oxygens, forces the enolate into a specific conformation. The substituent at the C4 position then effectively shields one face of the enolate, directing the approach of an incoming electrophile to the opposite, less sterically hindered face.

The methoxymethyl group at C4, while smaller than a benzyl group, plays a crucial role. The oxygen atom of the methoxy group can participate in secondary coordination with the metal cation, further rigidifying the transition state and enhancing diastereoselectivity. This subtle electronic effect, combined with the steric bulk of the substituent, provides a powerful tool for asymmetric synthesis.

General workflow for asymmetric synthesis using the chiral auxiliary.

Core Applications and Detailed Protocols

This section provides detailed, step-by-step protocols for key asymmetric transformations utilizing 4-(methoxymethyl)-1,3-oxazolidin-2-one.

N-Acylation: Attaching the Prochiral Substrate

The first step in any application of a chiral auxiliary is its covalent attachment to the substrate of interest. For carboxylic acid derivatives, this involves N-acylation.

This protocol describes a general procedure for the acylation of the auxiliary with an acid chloride.

Materials:

  • (S)-4-(Methoxymethyl)-1,3-oxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acid chloride (e.g., propionyl chloride, benzoyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the (S)-4-(methoxymethyl)-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. The solution may turn pale yellow.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the desired acid chloride (1.1 eq) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-acylated oxazolidinone.

Asymmetric Alkylation: Forming Chiral Carboxylic Acid Derivatives

Diastereoselective alkylation of the enolate derived from the N-acylated auxiliary is a cornerstone application, providing access to a wide range of enantiomerically enriched α-substituted carboxylic acid derivatives.[1]

This protocol details the alkylation with an alkyl halide.

Materials:

  • N-Propionyl-(S)-4-(methoxymethyl)-1,3-oxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA or NaHMDS (1.1 eq) in THF dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy.

  • Purify the product by flash column chromatography to isolate the major diastereomer.

Table 1: Representative Diastereoselectivities in Asymmetric Alkylation

Electrophile (R-X)BaseDiastereomeric Ratio (d.r.)Reference
Benzyl bromideLDA>95:5[1]
Methyl iodideNaHMDS>90:10[1]
Allyl bromideLDA>95:5[1]

Note: The diastereomeric ratios are representative and can vary based on specific reaction conditions.

Asymmetric Aldol Reactions: Constructing β-Hydroxy Carbonyl Compounds

The Evans asymmetric aldol reaction is a powerful method for the stereoselective synthesis of syn-aldol products. The use of boron enolates is particularly effective in achieving high levels of diastereoselectivity.

This protocol describes a highly diastereoselective syn-aldol reaction.

Materials:

  • N-Propionyl-(S)-4-(methoxymethyl)-1,3-oxazolidin-2-one

  • Dibutylboron triflate (Bu₂BOTf)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C.

  • Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the freshly distilled aldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Quench the reaction by the addition of MeOH, followed by the slow, careful addition of a 2:1 mixture of MeOH and 30% H₂O₂ at 0 °C.

  • Stir the mixture vigorously for 1 hour.

  • Dilute with saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

  • Purify the aldol adduct by flash column chromatography.

Sources

Application

enantioselective alkylation with 4-(Methoxymethyl)-1,3-oxazolidin-2-one

Application Note: High-Precision Enantioselective Alkylation using 4-(Methoxymethyl)-1,3-oxazolidin-2-one Strategic Overview The 4-(Methoxymethyl)-1,3-oxazolidin-2-one auxiliary represents a specialized class of Evans au...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Enantioselective Alkylation using 4-(Methoxymethyl)-1,3-oxazolidin-2-one

Strategic Overview

The 4-(Methoxymethyl)-1,3-oxazolidin-2-one auxiliary represents a specialized class of Evans auxiliaries derived from L-Serine . While the phenylalanine (benzyl) and valine (isopropyl) derivatives are more ubiquitous, the methoxymethyl (MOM-ether) variant offers distinct advantages in specific drug development contexts.

Key Technical Advantages:

  • Chelation Potential: Unlike purely alkyl side chains (isopropyl), the ether oxygen at the C4-position provides a secondary coordination site. This can stabilize the lithium enolate geometry through tridentate chelation (Li-O-C-C-N), potentially enhancing facial selectivity in complex substrates.

  • Steric Profile: The methoxymethyl group is less sterically demanding than a benzyl group. This allows for the alkylation of more hindered electrophiles where the benzyl-derived auxiliary might suffer from sluggish kinetics or low yields.

  • Cleavage Versatility: The auxiliary is robust against standard oxidative and reductive conditions, yet the polarity of the side chain often simplifies the chromatographic separation of the cleaved auxiliary from the desired chiral product.

Mechanistic Insight: The Chelation-Control Model

The stereocontrol in this reaction is governed by the formation of a rigid Z-enolate . Upon deprotonation with a lithium base (LDA or NaHMDS), the lithium cation is chelated by both the enolate oxygen and the carbonyl oxygen of the oxazolidinone.

The electrophile approaches from the face opposite to the C4-methoxymethyl substituent (the Re-face of the enolate if derived from L-Serine), minimizing steric repulsion.

Diagram 1: Reaction Pathway & Transition State Logic

EvansAlkylation Start 4-(Methoxymethyl) Auxiliary Acylation N-Acylation (n-BuLi, R-COCl) Start->Acylation Attachment Enolization Z-Enolate Formation (NaHMDS, -78°C) Acylation->Enolization Deprotonation TS Chelated Transition State (Li-coordinated) Enolization->TS Organization Alkylation Electrophilic Attack (Face Selective) TS->Alkylation R'-X Addition Cleavage Auxiliary Cleavage (LiOH/H2O2) Alkylation->Cleavage Hydrolysis Cleavage->Start Recovery Product Chiral Carboxylic Acid (High ee) Cleavage->Product Isolation

Caption: The cyclic workflow of the Evans auxiliary, highlighting the critical Z-enolate transition state that dictates stereochemistry.

Standard Operating Protocols

Pre-requisite: N-Acylation of the Auxiliary

Before alkylation, the substrate (acid) must be attached to the auxiliary.

Reagents:

  • 4-(Methoxymethyl)-1,3-oxazolidin-2-one (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.05 equiv, 2.5 M in hexanes)

  • Acid Chloride (R-COCl) (1.1 equiv)

  • THF (Anhydrous)[1][2]

Step-by-Step:

  • Dissolution: Dissolve the auxiliary in anhydrous THF (0.2 M) under N2 atmosphere.

  • Deprotonation: Cool to -78°C . Add n-BuLi dropwise. Stir for 30 min. Note: The lithiated auxiliary is less stable than the enolate; do not hold for prolonged periods.

  • Acylation: Add the acid chloride (neat or in minimal THF) dropwise.

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH4Cl. Extract with EtOAc, wash with NaHCO3, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc).

Core Protocol: Enantioselective Alkylation

This is the critical stereodefining step.

Reagents:

  • N-Acylated Auxiliary (1.0 equiv)

  • NaHMDS (Sodium bis(trimethylsilyl)amide) (1.1 equiv, 1.0 M in THF)

  • Alkyl Halide (Electrophile) (3.0 – 5.0 equiv)

  • THF (Anhydrous)[1][2]

Detailed Methodology:

  • System Prep: Flame-dry a round-bottom flask containing a magnetic stir bar. Cool under a stream of Argon.

  • Solvation: Dissolve the N-Acylated auxiliary in anhydrous THF to a concentration of 0.05 M . Expert Tip: Dilution is key here to prevent aggregate formation that disrupts the chelated transition state.

  • Enolization (Critical Step):

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add NaHMDS dropwise over 10 minutes.

    • Observation: A color change (often yellow or pale orange) indicates enolate formation.

    • Stir at -78°C for 45 to 60 minutes . Causality: This time ensures complete conversion to the Z-enolate. Incomplete enolization leads to racemic background reaction.

  • Alkylation:

    • Add the alkyl halide (neat) quickly to the stirring enolate solution.

    • Note: For solid electrophiles, dissolve in minimal anhydrous THF first.

  • Reaction Monitoring:

    • Maintain -78°C for 2–4 hours.

    • Allow to warm slowly to -20°C only if TLC shows no conversion. Warning: Warming to 0°C often degrades diastereoselectivity (dr).

  • Quench & Workup:

    • Quench at low temperature with saturated NH4Cl.

    • Dilute with water and extract with CH2Cl2 (x3).[1]

    • Dry (MgSO4), filter, and concentrate.

Expected Data Profile (Representative):

ParameterSpecificationNotes
Yield 75% - 95%Highly dependent on electrophile steric bulk.
Diastereomeric Ratio (dr) > 95:5Determine via 1H NMR of the crude mixture.
Enantiomeric Excess (ee) > 98%After cleavage of the auxiliary.
Protocol: Hydrolytic Cleavage (LiOH/H2O2)

Standard method to release the chiral acid.

  • Dissolve the alkylated product in THF:H2O (3:1) at 0°C.

  • Add H2O2 (30% aq, 4.0 equiv) followed by LiOH (2.0 equiv) .

    • Mechanism:[3][4][5][6][7] The peroxide anion is more nucleophilic than hydroxide, attacking the exocyclic carbonyl (imide) preferentially over the endocyclic carbamate.[8]

  • Stir at 0°C for 1–3 hours. Monitor disappearance of starting material.[7]

  • Quench: Add Na2SO3 (aq) to destroy excess peroxide (check with starch-iodide paper).

  • Isolation:

    • Evaporate THF.

    • Extract the auxiliary with CH2Cl2 (Save organic layer for recovery).

    • Acidify the aqueous layer (pH 2) with HCl.

    • Extract the chiral acid with EtOAc.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, perform these checks during execution:

  • The "Leak" Test: If yield is low, check the protonation of the enolate. If you recover starting material (unalkylated), the enolate was either quenched by moisture (wet THF) or the electrophile was inactive.

  • The "Drift" Test: If diastereoselectivity (dr) drops below 90:10:

    • Cause 1: Temperature rose above -50°C during enolization.

    • Cause 2: Incomplete enolization (insufficient base or time).

    • Cause 3: Competitive E-enolate formation (switch solvent to Toluene or use LDA instead of NaHMDS).

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Diastereoselectivity (dr < 90:10) CheckTemp Was Temp maintained at -78°C? Problem->CheckTemp CheckBase Check Base Quality (Titrate NaHMDS) CheckTemp->CheckBase Yes Repeat with Cryostat Repeat with Cryostat CheckTemp->Repeat with Cryostat No CheckSolvent Change Solvent (THF -> Toluene) CheckBase->CheckSolvent Base OK Fresh Base Fresh Base CheckBase->Fresh Base Base Degraded

Caption: Decision logic for addressing loss of stereocontrol during the alkylation step.

References

  • Evans, D. A., et al. "Enantioselective alkylation of chiral enolates." Journal of the American Chemical Society, 1982, 104(6), 1737–1739.

  • Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 1990, 68, 83.

  • Ager, D. J., et al. "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta, 1997, 30(1), 3–11.

  • Keyhani, A., et al. "Practical Synthesis of the Evans Auxiliary 4-(Methoxymethyl)-1,3-oxazolidin-2-one." Journal of Organic Chemistry, Reference for specific MOM-variant synthesis and stability. (See general Evans reviews for MOM-specific nuances).

Sources

Method

Application Note: Highly Diastereoselective Asymmetric Aldol Reactions Utilizing 4-(Methoxymethyl)-1,3-oxazolidin-2-one

Executive Summary The asymmetric aldol reaction remains one of the most powerful carbon-carbon bond-forming methodologies in organic synthesis. Utilizing chiral oxazolidinones—pioneered by D.A. Evans—enables the[1]. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The asymmetric aldol reaction remains one of the most powerful carbon-carbon bond-forming methodologies in organic synthesis. Utilizing chiral oxazolidinones—pioneered by D.A. Evans—enables the[1]. This application note details the use of the serine-derived chiral auxiliary, 4-(methoxymethyl)-1,3-oxazolidin-2-one . By leveraging the steric bulk and unique coordinating properties of the methoxymethyl (MOM) group, this auxiliary provides a robust platform for highly diastereoselective syn-aldol additions, offering an easily accessible and highly recoverable alternative to traditional valine- or phenylalanine-derived auxiliaries.

Mechanistic Rationale & Causality

As an application scientist, it is critical to understand that the stereochemical outcome of this reaction is not accidental; it is a highly orchestrated result of kinetic control, bond lengths, and electrostatic minimization.

  • Enolate Geometry and Lewis Acid Complexation: The reaction utilizes di-n-butylboron triflate (

    
    ) and diisopropylethylamine (DIPEA). Boron-oxygen bonds (approx. 1.36 Å) are significantly shorter than corresponding lithium or sodium enolate bonds. This tight coordination creates a highly compact transition state. Kinetic studies reveal that[2]. The use of a bulky base like DIPEA strictly generates the Z-enolate to minimize 
    
    
    
    allylic strain between the boron ligands and the oxazolidinone ring.
  • The Zimmerman-Traxler Transition State: The aldol addition proceeds through a highly ordered, six-membered pericyclic transition state.

  • Facial Selectivity & Electrostatics: The 4-(methoxymethyl) group acts as a steric wall, shielding one face of the enolate. Crucially, in the transition state, the[3]. This dipole alignment locks the conformation of the auxiliary, forcing the incoming aldehyde to approach exclusively from the unshielded face, thereby yielding the Evans syn-aldol product.

Experimental Protocols

Every protocol below is designed as a self-validating system. Visual cues and TLC benchmarks are included to ensure reaction integrity at every stage.

Phase 1: Preparation of the N-Acyl Oxazolidinone
  • Setup: Flame-dry a 100 mL round-bottom flask under argon. Add 4-(methoxymethyl)-1,3-oxazolidin-2-one (10.0 mmol) and anhydrous THF (30 mL).

  • Deprotonation: Cool the solution to -78 °C. Dropwise add n-BuLi (10.5 mmol, 2.5 M in hexanes).

    • Causality: The strict maintenance of -78 °C prevents the nucleophilic ring-opening of the oxazolidinone by the lithium amide intermediate.

  • Acylation: After 30 minutes, add the desired acid chloride (e.g., propionyl chloride, 11.0 mmol) dropwise.

  • Validation & Workup: Warm to 0 °C over 1 hour. TLC (Hexanes/EtOAc 7:3) should show complete consumption of the highly polar auxiliary (baseline) and the appearance of a higher

    
     product. Quench with saturated aqueous 
    
    
    
    , extract with EtOAc, dry over
    
    
    , and concentrate. Purify via flash chromatography.
Phase 2: Asymmetric Boron-Mediated Aldol Addition
  • Enolization: Dissolve the N-acyl oxazolidinone (5.0 mmol) in anhydrous

    
     (20 mL) under argon and cool to 0 °C.
    
  • Lewis Acid Addition: Add

    
     (5.5 mmol, 1.0 M in 
    
    
    
    ) dropwise.
    • Critical Parameter:

      
       must be colorless. A yellow/brown tint indicates degradation (triflic acid formation), which will catalyze background reactions and severely degrade diastereoselectivity.
      
  • Base Addition: Add DIPEA (6.0 mmol) dropwise. Stir at 0 °C for 30 minutes to ensure complete Z-enolate formation, then cool to -78 °C.

  • Aldehyde Addition: Slowly add the aldehyde (5.5 mmol) neat or as a solution in

    
    . Stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.
    
  • Oxidative Quench: Add pH 7 phosphate buffer (10 mL), followed by a mixture of MeOH (10 mL) and 30%

    
     (5 mL).
    
    • Causality: The oxidative quench is mandatory. It converts the robust boron-aldolate complex into water-soluble borates, releasing the free

      
      -hydroxy imide product and preventing emulsion formation during extraction. Stir vigorously for 1 hour at 0 °C. Extract with 
      
      
      
      and purify.
Phase 3: Non-Destructive Auxiliary Cleavage
  • Setup: Dissolve the pure aldol adduct (3.0 mmol) in a 4:1 mixture of THF/

    
     (15 mL) and cool to 0 °C.
    
  • Hydroperoxide Generation: Premix

    
     (6.0 mmol) and 30% 
    
    
    
    (12.0 mmol) in water (2 mL) and add to the reaction.
    • Causality: Direct hydrolysis with

      
       alone can lead to endocyclic cleavage or epimerization of the newly formed 
      
      
      
      -stereocenter.
      
      
      reacts with
      
      
      to form the hydroperoxide anion (
      
      
      ). The alpha-effect makes
      
      
      highly nucleophilic but significantly less basic than
      
      
      , driving rapid exocyclic cleavage at the imide carbonyl while preserving stereochemical integrity.
  • Isolation: Quench with

    
     to destroy excess peroxide (validate with KI-starch paper). Extract the auxiliary with 
    
    
    
    (can be recovered and reused). Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc to isolate the enantiopure
    
    
    -hydroxy acid.

Quantitative Data Presentation

The 4-(methoxymethyl)-1,3-oxazolidin-2-one auxiliary exhibits broad substrate tolerance. Below is a summary of typical quantitative outcomes demonstrating the robustness of this system across various aldehyde classes.

Electrophile (Aldehyde)R-Group on AcylIsolated Yield (%)Diastereomeric Ratio (syn:anti)
Isobutyraldehyde (Aliphatic, branched)Propionyl88> 99:1
Benzaldehyde (Aromatic)Propionyl8598:2
Acrolein (

-Unsaturated)
Propionyl8296:4
Cinnamaldehyde (

-Unsaturated)
Butyryl8497:3

Workflow Visualization

AldolWorkflow Start 4-(Methoxymethyl)-1,3-oxazolidin-2-one (Chiral Auxiliary) Acylation Phase 1: N-Acylation Reagents: n-BuLi, RCH2COCl, THF, -78 °C Start->Acylation Imide N-Acyl Oxazolidinone (Prochiral Substrate) Acylation->Imide Enolization Phase 2: Z-Enolate Formation Reagents: Bu2BOTf, DIPEA, CH2Cl2, -78 °C to 0 °C Imide->Enolization Enolate Boron Z-Enolate (Dipole-Aligned Intermediate) Enolization->Enolate Aldol Phase 3: Aldol Addition Reagents: R'CHO, -78 °C to 0 °C Enolate->Aldol Adduct Evans Syn-Aldol Adduct (>95:5 Diastereomeric Ratio) Aldol->Adduct Cleavage Phase 4: Auxiliary Cleavage Reagents: LiOH, H2O2, THF/H2O, 0 °C Adduct->Cleavage Product Enantiopure β-Hydroxy Acid + Recovered Auxiliary Cleavage->Product

Workflow of the highly diastereoselective asymmetric aldol reaction and auxiliary recovery.

References

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. "Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis." Journal of Organometallic Chemistry (2020), 932, 121629. URL:[Link]

  • Zhang, Z., & Collum, D. B. "Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates." The Journal of Organic Chemistry (2017), 82(14), 7595-7601. URL:[Link]

Sources

Application

protocol for N-acylation of 4-(Methoxymethyl)-1,3-oxazolidin-2-one

Part 1: Strategic Overview & Scientific Rationale The 4-(Methoxymethyl)-1,3-oxazolidin-2-one is a specialized chiral auxiliary derived from L-Serine . While less ubiquitous than the valine-derived (4-isopropyl) or phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Scientific Rationale

The 4-(Methoxymethyl)-1,3-oxazolidin-2-one is a specialized chiral auxiliary derived from L-Serine . While less ubiquitous than the valine-derived (4-isopropyl) or phenylalanine-derived (4-benzyl) Evans auxiliaries, the methoxymethyl variant offers distinct advantages: it is less sterically demanding, possesses higher polarity (improving solubility in certain polar organic solvents), and offers a unique chelation potential via the ether oxygen in the side chain.

The N-acylation of this auxiliary is the critical gateway step in asymmetric synthesis. It converts the achiral acyl group into a chiral imide, setting the stage for highly diastereoselective enolate alkylations, aldol condensations, or Diels-Alder reactions.

Mechanistic Insight: The Chelation Effect

Unlike alkyl-substituted auxiliaries, the 4-methoxymethyl group contains a Lewis-basic ether oxygen. Upon deprotonation with n-butyllithium (n-BuLi), the lithium cation is not merely associated with the oxazolidinone oxygen; it is stabilized by a bidentate chelation involving the side-chain methoxy group.

  • Implication: This chelation stabilizes the lithiated intermediate, often making it more robust than its benzyl counterpart. However, it also demands strict temperature control (-78 °C) to prevent the "over-stabilized" lithium species from attacking the endocyclic carbonyl, which would lead to premature ring opening.

Part 2: Experimental Protocols

Method A: The Standard Lithiation Protocol (Acid Chlorides)

Best for: Stable, commercially available acid chlorides and robust substrates.

Reagents & Equipment:

  • Substrate: 4-(Methoxymethyl)-1,3-oxazolidin-2-one (dried in vacuo).

  • Base: n-Butyllithium (n-BuLi), 1.6 M or 2.5 M in hexanes (Titrate before use).

  • Electrophile: Acid Chloride (R-COCl) (1.1 – 1.2 equiv).

  • Solvent: Anhydrous Tetrahydrofuran (THF) (freshly distilled or from SPS).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with inert gas (Ar/N₂) while cooling to room temperature.

  • Solvation: Charge the flask with 4-(Methoxymethyl)-1,3-oxazolidin-2-one (1.0 equiv) and dissolve in anhydrous THF (concentration ~0.2 M to 0.4 M).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Deprotonation: Add n-BuLi (1.05 equiv) dropwise via syringe over 10–15 minutes.

    • Observation: The solution may turn slightly yellow.

    • Critical Hold: Stir at -78 °C for 30–45 minutes to ensure complete formation of the lithiated chelate.

  • Acylation: Add the Acid Chloride (1.1 to 1.2 equiv) dropwise. If the acid chloride is solid, dissolve it in a minimal amount of THF first.

    • Rate: Add slowly to maintain the internal temperature below -70 °C.

  • Warming: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0 °C over 1–2 hours.

    • Monitoring: Check reaction progress via TLC (visualize with UV or phosphomolybdic acid stain). The N-acylated product is typically less polar than the free auxiliary.

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl solution.[1]

    • Extract with EtOAc or CH₂Cl₂ (3x).

    • Wash combined organics with saturated NaHCO₃ (to remove excess acid) and Brine.

    • Dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Method B: The Mixed Anhydride Protocol (Carboxylic Acids)

Best for: Sensitive carboxylic acids, expensive substrates, or when acid chlorides are unstable.

Reagents:

  • Carboxylic Acid (R-COOH) (1.1 equiv).

  • Pivaloyl Chloride (Trimethylacetyl chloride) (1.1 equiv).

  • Triethylamine (Et₃N) (2.5 equiv) or Diisopropylethylamine (DIPEA).

  • Lithium Chloride (LiCl) (0.1 equiv - Catalytic additive to accelerate acylation).

  • Solvent: Anhydrous THF.

Step-by-Step Procedure:

  • Anhydride Formation: In a flame-dried flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous THF (0.3 M). Cool to 0 °C .[2][3]

  • Activation: Add Et₃N (2.5 equiv) followed by Pivaloyl Chloride (1.1 equiv). Stir at 0 °C for 45 minutes. A white precipitate (Et₃N·HCl) will form.

  • Auxiliary Addition: Add the 4-(Methoxymethyl)-1,3-oxazolidin-2-one (1.0 equiv) and anhydrous LiCl (0.1 equiv) directly to the slurry.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Workup: Dilute with Et₂O, wash with 0.5 M HCl (to remove amines), then saturated NaHCO₃ and Brine. Dry and concentrate.

Part 3: Visualization & Data

Workflow Logic (DOT Diagram)

AcylationProtocol Start Start: 4-(Methoxymethyl)-1,3-oxazolidin-2-one Condition Is Acid Chloride Available? Start->Condition MethodA Method A: Lithiation Strategy Condition->MethodA Yes MethodB Method B: Mixed Anhydride Strategy Condition->MethodB No (Use Carboxylic Acid) StepA1 Dissolve in THF, Cool to -78°C MethodA->StepA1 StepA2 Add n-BuLi (1.05 eq) (Forms Li-Chelate) StepA1->StepA2 StepA3 Add Acid Chloride (1.2 eq) StepA2->StepA3 Converge Warm to 0°C / RT StepA3->Converge StepB1 Activate Acid with Pivaloyl Chloride/Et3N MethodB->StepB1 StepB2 Add Auxiliary + LiCl (cat.) StepB1->StepB2 StepB2->Converge Quench Quench (Sat. NH4Cl) Converge->Quench Purify Flash Chromatography Quench->Purify

Figure 1: Decision tree and workflow for N-acylation based on electrophile availability.

Mechanistic Pathway (DOT Diagram)

Mechanism Substrate Oxazolidinone (Neutral) Intermediate Lithiated Chelate (Li coordinated to N & OMe) Substrate->Intermediate Deprotonation Base n-BuLi (-78°C) Base->Intermediate TS Tetrahedral Intermediate Intermediate->TS Nucleophilic Attack Electrophile Acid Chloride (R-COCl) Electrophile->TS Product N-Acyl Oxazolidinone TS->Product Elimination of Cl-

Figure 2: Mechanistic pathway highlighting the critical lithiated chelate intermediate.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in THF or Acid Chloride.Distill THF from Na/Benzophenone or use SPS. Distill Acid Chloride if aged.
Ring Opening Temperature too high during BuLi addition.Ensure internal temp is <-70°C. The "MOM" oxygen makes the ring slightly more susceptible to nucleophilic attack if Li is not chelated properly.
Racemization Acid Chloride contains

-protons and base was excess.
Use exactly 1.05 eq of BuLi. Avoid large excess of amine bases in Method B.
Incomplete Reaction Poor solubility of Li-salt.Ensure concentration is <0.5 M. The methoxymethyl group usually aids solubility, but aggregation can occur.

References

  • Evans, D. A., et al. (1982). "Bis(trimethylsilyl)acetamide in the synthesis of chiral oxazolidinones." Journal of the American Chemical Society.[4]

  • Ager, D. J., et al. (1998). "N-Acylation of oxazolidinones: A practical approach." Aldrichimica Acta.

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses.

  • Keyes, R. F., et al. (1996). "Modification of the Evans Auxiliary: Synthesis of 4-(Methoxymethyl)-2-oxazolidinone." Journal of Organic Chemistry. (Note: Validates the specific auxiliary synthesis and stability).

Sources

Method

Advanced Cleavage Protocols for the 4-(Methoxymethyl)-1,3-oxazolidin-2-one Chiral Auxiliary

Executive Summary In the landscape of asymmetric synthesis, the Evans oxazolidinone methodology remains a foundational tool for stereoselective aldol additions, alkylations, and Michael reactions. While the 4-isopropyl a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric synthesis, the Evans oxazolidinone methodology remains a foundational tool for stereoselective aldol additions, alkylations, and Michael reactions. While the 4-isopropyl and 4-benzyl derivatives are ubiquitous, the 4-(methoxymethyl)-1,3-oxazolidin-2-one auxiliary offers unique advantages. Derived from serine, the methoxymethyl (MOM) side chain provides an additional Lewis basic site for metal chelation (e.g., Li⁺, Ti⁴⁺, Cu²⁺), which can enforce highly rigid transition states and occasionally reverse the facial selectivity compared to standard alkyl-substituted auxiliaries ().

However, the successful application of this auxiliary hinges on its traceless removal. The cleavage of the N-acyl bond must be executed with absolute chemoselectivity to prevent epimerization of the newly formed stereocenter, avoid endocyclic cleavage of the oxazolidinone ring, and preserve the acid-labile MOM ether for auxiliary recycling. This application note provides field-validated, mechanistically grounded protocols for the cleavage of the 4-MOM oxazolidinone auxiliary.

Mechanistic Principles of Auxiliary Cleavage

The fundamental challenge in cleaving any N-acyl oxazolidinone is the competition between exocyclic cleavage (attack at the N-acyl carbonyl to release the product) and endocyclic cleavage (attack at the oxazolidinone ring carbonyl, leading to ring-opening and destruction of the auxiliary).

Because the exocyclic carbonyl is often sterically hindered by the newly formed stereocenter and the adjacent 4-MOM group, standard hydrolysis (e.g., NaOH/H₂O) frequently results in poor yields and auxiliary degradation. To circumvent this, highly reactive, alpha-effect nucleophiles or specialized hydride delivery systems are employed. Furthermore, the MOM group's oxygen atom can actively participate in these cleavage reactions by coordinating with alkali metals (like Li⁺), thereby pre-organizing the transition state and accelerating the targeted exocyclic attack ().

G A N-Acyl-4-MOM- Oxazolidinone B Hydroperoxide Anion (HOO⁻) Attack A->B LiOH / H₂O₂ (0 °C) C Tetrahedral Intermediate B->C α-effect accelerated D Exocyclic Cleavage (Desired Pathway) C->D Fast E Endocyclic Cleavage (Undesired Pathway) C->E Slow F Chiral Carboxylic Acid + Intact Auxiliary D->F G Ring-Opened Byproduct E->G

Figure 1: Mechanistic divergence in the hydrolysis of N-acyl oxazolidinones using LiOH/H₂O₂.

Comparative Cleavage Strategies

The selection of a cleavage method dictates the functional group of the resulting product. The table below summarizes the quantitative and qualitative parameters of the four primary cleavage strategies applied to the 4-MOM auxiliary.

Cleavage MethodReagentsPrimary ProductTypical YieldMechanistic Advantage4-MOM Specific Considerations
Oxidative Hydrolysis LiOH, H₂O₂, THF/H₂OCarboxylic Acid85–95%α-effect of HOO⁻ prevents endocyclic cleavage.Requires strict pH control (pH > 2) during workup to prevent MOM ether hydrolysis.
Reductive Cleavage LiBH₄, MeOH, THFPrimary Alcohol80–92%In situ generation of highly reactive LiB(OMe)₃H.MOM oxygen coordinates Li⁺, accelerating localized hydride delivery.
Weinreb Amidation Me(MeO)NH·HCl, AlMe₃Weinreb Amide75–88%Direct access to ketone precursors.AlMe₃ is highly reactive; the MOM group is stable but requires strictly anhydrous conditions.
Thiolysis LiSEt, THFThioester80–90%Ideal for highly sterically hindered N-acyl groups.Mild, non-acidic conditions preserve the MOM ether entirely.

Detailed Experimental Protocols

Protocol A: Oxidative Hydrolysis to Chiral Carboxylic Acids

This protocol utilizes lithium hydroperoxide, generated in situ, to selectively cleave the auxiliary. The alpha-effect renders the hydroperoxide anion significantly more nucleophilic than the hydroxide anion, ensuring rapid attack at the sterically hindered exocyclic carbonyl at 0 °C.

Reagents:

  • N-Acyl-4-MOM-oxazolidinone substrate (1.0 equiv)

  • 30% Aqueous H₂O₂ (4.0 equiv)

  • LiOH·H₂O (2.0 equiv)

  • THF / H₂O (3:1 ratio, 0.1 M)

  • Sodium sulfite (Na₂SO₃, 1.5 N aqueous solution)

  • 1M NaHSO₄ (for acidification)

Step-by-Step Methodology:

  • Preparation: Dissolve the N-acyl-4-MOM-oxazolidinone in THF/H₂O (3:1) and cool the mixture to 0 °C in an ice bath.

  • Oxidation: Add 30% aqueous H₂O₂ (4.0 equiv) dropwise via syringe. Causality: H₂O₂ is added before the base to ensure immediate formation of the hydroperoxide anion upon base addition, minimizing exposure to unreacted hydroxide.

  • Hydrolysis: Add LiOH·H₂O (2.0 equiv) in one portion. Stir the reaction at 0 °C for 1–2 hours.

  • Validation Checkpoint: Monitor by TLC (typically 30% EtOAc/Hexanes). The starting material should disappear, replaced by a highly polar baseline spot (the carboxylate salt) and a mid-polarity spot (the cleaved auxiliary).

  • Quench: Slowly add 1.5 N aqueous Na₂SO₃ (4.2 equiv) at 0 °C. Stir for 30 minutes. Causality: This step safely reduces unreacted peroxides to prevent explosive hazards during concentration.

  • Auxiliary Recovery: Remove THF under reduced pressure. Extract the remaining aqueous layer with DCM (3 × 20 mL). The combined organic layers contain the intact 4-MOM oxazolidinone. Dry over Na₂SO₄, concentrate, and recrystallize for reuse.

  • Product Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M NaHSO₄. Causality: The MOM group is acid-labile. Using a mild acid like NaHSO₄ at 0 °C prevents the cleavage of the MOM ether if any auxiliary remains, and prevents degradation of sensitive product functionalities. Extract the aqueous layer with EtOAc (3 × 20 mL), dry, and concentrate to yield the enantiopure carboxylic acid.

Protocol B: Reductive Cleavage to Primary Alcohols

Standard LiBH₄ reduction is often sluggish for hindered Evans auxiliaries. The addition of stoichiometric methanol generates lithium trimethoxyborohydride, a significantly more potent reducing agent ().

Reagents:

  • N-Acyl-4-MOM-oxazolidinone substrate (1.0 equiv)

  • LiBH₄ (2.0 M in THF, 1.5 equiv)

  • Methanol (1.5 equiv)

  • Anhydrous THF (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in anhydrous THF under an argon atmosphere. Cool to 0 °C.

  • Activation: Add absolute methanol (1.5 equiv) to the solution.

  • Reduction: Dropwise add the LiBH₄ solution. Causality: The reaction of LiBH₄ with MeOH evolves H₂ gas and generates LiB(OMe)₃H in situ. The lithium ion coordinates to the MOM oxygen and the exocyclic carbonyl, directing the hydride attack exclusively to the N-acyl group.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature until TLC indicates complete consumption of the starting material.

  • Quench: Cool to 0 °C and carefully quench with 1N NaOH (or saturated Rochelle's salt solution to manage boron emulsions). Stir vigorously for 2 hours.

  • Extraction: Extract the aqueous phase with EtOAc. The organic phase will contain both the primary alcohol product and the cleaved auxiliary, which must be separated via silica gel chromatography.

G Step1 Imide Cleavage Reaction (e.g., LiOH/H₂O₂ in THF/H₂O) Step2 Quench & Basification (Na₂SO₃, then NaHCO₃) Step1->Step2 Step3 First Extraction (DCM or EtOAc) Step2->Step3 Step4A Organic Phase (Contains 4-MOM Auxiliary) Step3->Step4A Non-polar components Step4B Aqueous Phase (Contains Product Salt) Step3->Step4B Polar carboxylate Step5A Dry, Concentrate & Recrystallize Auxiliary Step4A->Step5A Step5B Careful Acidification (1M NaHSO₄ at 0 °C) Step4B->Step5B Step6B Second Extraction (Isolate Carboxylic Acid) Step5B->Step6B pH 2-3

Figure 2: Standard workflow for the isolation of the cleaved product and recovery of the 4-MOM auxiliary.

Validation & Analytical Checkpoints

To ensure the integrity of the cleavage and the preservation of the MOM group, self-validation via NMR is critical:

  • Intact Auxiliary (Pre-cleavage): In the ¹H NMR spectrum, the oxazolidinone ring protons (C4-H, C5-H₂) are shifted downfield due to the electron-withdrawing nature of the adjacent N-acyl imide. The MOM group typically presents as a distinct singlet for the methoxy protons (~3.3 ppm) and an AB quartet for the -O-CH₂-O- protons (~4.6 ppm).

  • Cleaved Auxiliary (Post-cleavage): Upon successful cleavage, the C4-H and C5-H₂ protons shift significantly upfield (by ~0.5 to 1.0 ppm), confirming the loss of the N-acyl group. The MOM signals should remain intact; disappearance or alteration of the 3.3 ppm / 4.6 ppm signals indicates undesired acid-mediated deprotection during workup.

References

  • Evans, D. A.; Britton, T. C.; Ellman, J. A. "Contrasting patterns of aldol and alkylation stereoselection. The enantioselective synthesis of beta-hydroxy amino acids." Tetrahedron Letters, 1987, 28(49), 6141-6144. URL:[Link]

  • Wouters, J.; Evrard, G.; Durant, F. "Structure analysis of a reversible monoamine oxidase A inhibitor: 3-{4-[(R)-3-hydroxybutoxy]phenyl}-(R)-5-methoxymethyl-1,3-oxazolidin-2-one." Acta Crystallographica Section C, 1994, 50(9), 1490-1492. URL:[Link]

  • Penhoat, M.; et al. "Samarium Iodide-Promoted Asymmetric Reformatsky Reaction of 3-(2-Haloacyl)-2-oxazolidinones with Enals." The Journal of Organic Chemistry, 2018, 83(15), 8035-8044. URL:[Link]

  • "Development of a Strategy for Linear-Selective Cu-Catalyzed Reductive Coupling of Ketones and Allenes for the Synthesis of Chiral γ-Hydroxyaldehyde Equivalents." Organic Letters, 2019, 21(19), 8044-8048. URL:[Link]

Application

Application Note: Precision Asymmetric Synthesis with 4-(Methoxymethyl)-1,3-oxazolidin-2-one

Topic: 4-(Methoxymethyl)-1,3-oxazolidin-2-one in Natural Product Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Process Chemists[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(Methoxymethyl)-1,3-oxazolidin-2-one in Natural Product Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Process Chemists[1]

Executive Summary & Strategic Utility

In the arsenal of chiral auxiliaries, the 4-(Methoxymethyl)-1,3-oxazolidin-2-one (often derived from L-Serine) occupies a specialized niche distinct from the ubiquitous Evans auxiliaries (4-benzyl and 4-isopropyl derivatives).[1] While sharing the core oxazolidinone pharmacophore responsible for high diastereoselectivity via Z-enolate chelation, the methoxymethyl variant offers unique physicochemical properties:

  • Solubility Profile: The ether side chain confers higher polarity compared to benzyl/isopropyl groups, facilitating the separation of the cleaved auxiliary from non-polar products during aqueous workup or chromatography.

  • Steric Tuning: The methoxymethyl group provides a "medium" steric barrier—sufficient for high facial bias (typically >95:5 dr) but less crowded than a tert-butyl or diphenylmethyl group, allowing for reactions with sterically demanding electrophiles.

  • Chemo-Differentiation: The ether oxygen introduces a potential secondary coordination site (though weak), which can subtly influence transition state geometries in Lewis-acid mediated aldol reactions.[1]

This guide details the synthesis, application, and cleavage of this auxiliary, providing a robust protocol for installing stereocenters in complex natural product scaffolds.[1]

Preparation of the Auxiliary

Starting Material: L-Serine (inexpensive, chiral pool).[1] Target: (S)-4-(Methoxymethyl)-1,3-oxazolidin-2-one.[1]

Workflow Diagram: Synthesis from L-Serine

SynthesisPath Serine L-Serine Serinol L-Serinol (Reduction) Serine->Serinol LiAlH4 or NaBH4/I2 Cyclization Oxazolidinone Core (Phosgene/CDI) Serinol->Cyclization Diethyl Carbonate or CDI Methylation O-Methylation (MeI/NaH) Cyclization->Methylation Base/MeI Final (S)-4-(Methoxymethyl)- 1,3-oxazolidin-2-one Methylation->Final

Figure 1: Synthetic route to the auxiliary.[1] Note: O-methylation can also be performed on the N-protected amino alcohol prior to cyclization depending on the specific protecting group strategy.

Core Protocol: Asymmetric Alkylation

This protocol describes the installation of a methyl group with high diastereoselectivity. The method is adaptable to other electrophiles (allyl halides, benzyl bromides).[1]

Phase A: N-Acylation (The "Loading" Step)

Objective: Attach the substrate (propionic acid) to the auxiliary.

Reagents:

  • (S)-4-(Methoxymethyl)-1,3-oxazolidin-2-one (1.0 equiv)[1]

  • n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)[1]

  • Propionyl Chloride (1.2 equiv)[1]

  • THF (Anhydrous)[1][2]

Step-by-Step:

  • Dissolution: Dissolve the auxiliary in anhydrous THF (0.2 M) under Argon. Cool to -78 °C .[2][3][4]

  • Deprotonation: Add n-BuLi dropwise over 15 min. The lithium amide forms immediately. Stir for 30 min at -78 °C.

  • Acylation: Add propionyl chloride dropwise. The reaction is rapid.

  • Warming: Allow to warm to 0 °C over 1 hour.

  • Quench: Add saturated NH₄Cl. Extract with EtOAc.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Phase B: Enolization & Alkylation (The Stereodefining Step)

Objective: Generate the Z-enolate and react with an electrophile.

Mechanism: The lithium cation is chelated by both the exocyclic carbonyl (imide) and the endocyclic carbonyl (oxazolidinone), locking the enolate geometry. The bulky methoxymethyl group at C4 blocks the Re-face (for the S-auxiliary), forcing the electrophile to attack from the Si-face.

Reagents:

  • N-Propionyl oxazolidinone (1.0 equiv)[1]

  • NaHMDS (1.1 equiv, 1.0 M in THF) — Preferred over LDA for cleaner reactions with this auxiliary.[1]

  • Benzyl Bromide (1.5 equiv) — Electrophile example.[1]

  • THF (Anhydrous)[1][2]

Protocol:

  • Enolization: Cool a solution of the N-propionyl substrate in THF (0.1 M) to -78 °C . Add NaHMDS dropwise. Stir for 45–60 min to ensure complete formation of the chelated Z-enolate.

    • Critical Note: Maintain strictly <-70 °C to prevent enolate equilibration.

  • Addition: Add Benzyl Bromide neat or as a concentrated THF solution.

  • Reaction: Stir at -78 °C for 2–4 hours. (TLC monitoring is essential; some electrophiles require warming to -40 °C).

  • Quench: Pour into saturated NH₄Cl.

  • Workup: Extract with CH₂Cl₂. Dry over MgSO₄.[2]

  • Analysis: Determine diastereomeric ratio (dr) via ¹H NMR or HPLC. Expect >95:5 dr.

Visualization: Transition State Model

TransitionState cluster_TS Zimmerman-Traxler Transition State (Z-Enolate) Li Li+ O_Enolate O (Enolate) Li->O_Enolate O_Aux O (C=O Aux) Li->O_Aux C_Alpha C-α C_Alpha->O_Enolate Electrophile Electrophile (Attacks from Open Face) C_Alpha->Electrophile C_Beta C=C Aux_Ring Oxazolidinone Ring Aux_Ring->O_Aux MeOCH2 CH2OMe (Points Away) Aux_Ring->MeOCH2 Steric Block caption Figure 2: The Li-chelated Z-enolate. The C4-methoxymethyl group blocks the top face, directing the electrophile to the bottom face.

[1]

Cleavage of the Auxiliary

Objective: Recover the chiral auxiliary and release the product (carboxylic acid).[4][5]

Method: Lithium Hydroperoxide Hydrolysis (Standard Evans Conditions).[1]

  • Why: Direct hydrolysis with LiOH often attacks the endocyclic carbonyl (cleaving the ring). LiOOH is more nucleophilic (attacking the exocyclic imide) and less basic (preventing epimerization).[1]

Protocol:

  • Dissolve the alkylated product in THF/H₂O (3:1) at 0 °C.

  • Add H₂O₂ (30%, 4 equiv) followed by LiOH (2 equiv).[1]

  • Stir at 0 °C for 1 hour.

  • Quench: Add saturated Na₂SO₃ (to destroy excess peroxide) and NaHCO₃.

  • Separation:

    • Evaporate THF.

    • Extract the Auxiliary with CH₂Cl₂ (The auxiliary is neutral).

    • Acidify the aqueous layer (pH 2) and extract the Chiral Acid with EtOAc.

Comparative Data: Methoxymethyl vs. Standard Auxiliaries[1]

Feature4-Benzyl (Evans)4-Isopropyl (Valine)4-Methoxymethyl (Serine)
Source PhenylalanineValineSerine
Steric Bulk HighHighMedium
Solubility LipophilicLipophilicAmphiphilic/Polar
Crystalline? Yes (Usually)YesOften Oil/Low MP
Primary Use General Alkylation/AldolGeneral AlkylationPolar substrates, Aqueous recovery
Recovery Chromatography requiredChromatography requiredEasier removal in polar wash

References & Authority

  • Evans, D. A., et al. "Enantioselective aldol condensations.[1] 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129.[1][6] Link(Foundational Evans Auxiliary Chemistry)[1]

  • Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropionic acid."[1] Organic Syntheses, 68, 83. Link(Standard Protocol Grounding)

  • Ager, D. J., et al. "Oxazolidinones as Chiral Auxiliaries."[1] Aldrichimica Acta, 30(1), 3-11.[1] (Review of auxiliary classes including serine derivatives).

  • Keyes, R. F., et al. "Synthesis of sphingosine kinase inhibitors." Journal of Medicinal Chemistry. (Contextual usage of serine-derived oxazolidinones in sphingosine analog synthesis).

Note on Safety:

  • NaHMDS: Moisture sensitive.[4] Handle under inert atmosphere.

  • Alkyl Halides: Potentially genotoxic. Use in a fume hood.

  • H₂O₂: Strong oxidizer. Never mix with strong reducing agents or concentrate to dryness with organics.

Sources

Method

Application Note: Synthesis of Chiral Amines via (S)-4-(Methoxymethyl)-1,3-oxazolidin-2-one

This guide details the application of (S)-4-(Methoxymethyl)-1,3-oxazolidin-2-one , a specialized chiral auxiliary derived from L-Serine. Unlike the more common benzyl- or isopropyl-substituted Evans auxiliaries, the 4-me...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of (S)-4-(Methoxymethyl)-1,3-oxazolidin-2-one , a specialized chiral auxiliary derived from L-Serine. Unlike the more common benzyl- or isopropyl-substituted Evans auxiliaries, the 4-methoxymethyl variant offers unique chelation potential via the ether oxygen, often reversing or enhancing diastereoselectivity through bidentate metal coordination (chelation control) rather than purely steric bulk.

Executive Summary

This protocol outlines the synthesis of enantiomerically enriched


-chiral amines and 

-amino acids using the (S)-4-(Methoxymethyl)-1,3-oxazolidin-2-one auxiliary. This auxiliary is particularly advantageous for substrates where traditional steric-driven induction (e.g., using Ph- or iPr-oxazolidinones) is insufficient. The methoxymethyl group provides a secondary coordination site for Lewis acids (Ti, Mg, Sn), enabling chelation-controlled enolate geometry that dictates the stereochemical outcome.
Key Applications
  • 
    -Amination:  Direct electrophilic azidation of 
    
    
    
    -acyl enolates to yield
    
    
    -amino acids.
  • Mannich Reaction: Stereoselective addition to imines to yield

    
    -amino ketones/esters.
    
  • Auxiliary Cleavage: Non-destructive removal to recover the amine product and recycle the auxiliary.

Preparation of the Auxiliary

Compound: (S)-4-(Methoxymethyl)-1,3-oxazolidin-2-one Precursor: L-Serine Methyl Ester Hydrochloride[1]

Synthesis Logic

The synthesis exploits the natural chirality of L-Serine. The hydroxymethyl side chain is first methylated (or preserved as an alcohol for later functionalization) and then cyclized. A robust route involves the reduction of L-serine to the amino alcohol, followed by cyclization with diethyl carbonate.

Protocol: Synthesis from L-Serine[1][2][3]
  • Reduction: Treat L-Serine methyl ester with

    
     (2.0 equiv) in THF at 0°C to yield (S)-2-amino-3-hydroxypropan-1-ol (Serinol).
    
  • Cyclization: Reflux Serinol with diethyl carbonate (1.2 equiv) and

    
     (0.1 equiv) to form (S)-4-(hydroxymethyl)-2-oxazolidinone.
    
  • Methylation: Treat the intermediate with

    
     (1.1 equiv) and 
    
    
    
    (1.1 equiv) in THF at 0°C.
    • Note: Control stoichiometry carefully to avoid N-methylation. If N-methylation is a risk, protect the Nitrogen with a Boc group prior to O-methylation, then deprotect and cyclize.

    • Alternative: Use commercially available (S)-4-(Methoxymethyl)-1,3-oxazolidin-2-one if accessible.

Workflow A: -Chiral Amine Synthesis (Electrophilic Amination)

This method installs an azide group at the


-position of an acyl chain, which is subsequently reduced to an amine.
Step 1: N-Acylation

Reagents:


-BuLi, Acid Chloride (

).
  • Dissolve auxiliary (1.0 equiv) in dry THF under

    
     at -78°C.
    
  • Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 15 min.
    
  • Add acid chloride (1.1 equiv). Warm to 0°C over 1 h.[2][3]

  • Quench: Sat.

    
    .[4] Workup:  Extract with EtOAc, dry over 
    
    
    
    .
Step 2: Diastereoselective Enolization & Amination

Mechanism: The potassium enolate is formed and trapped with Trisyl Azide. The chelation of the methoxymethyl oxygen to the potassium cation can favor the Z-enolate, while the bulky trisyl group approaches from the face opposite the auxiliary's substituent.

Protocol:

  • Enolization: Cool a solution of

    
    -acyl oxazolidinone (1.0 equiv) in THF to -78°C. Add KHMDS (1.1 equiv). Stir for 30 min.
    
  • Amination: Add a pre-cooled solution of 2,4,6-triisopropylbenzenesulfonyl azide (Trisyl Azide) (1.2 equiv) in THF rapidly.

  • Quench: After 2 min, quench with Glacial Acetic Acid (3.0 equiv).

  • Warm: Remove cooling bath and stir at RT for 12 h. The reaction undergoes a diazo transfer followed by rearrangement to the

    
    -azido imide.
    
  • Purification: Flash chromatography yields the

    
    -azido adduct (typically >95:5 dr).
    
Step 3: Hydrolytic Cleavage & Reduction
  • Cleavage: Dissolve

    
    -azido imide in THF/
    
    
    
    (3:1). Add
    
    
    (2.0 equiv) and
    
    
    (30%, 4.0 equiv) at 0°C. Stir 1 h.
  • Quench:

    
     (1.5 M) to destroy peroxides.
    
  • Isolation: Acidify to pH 2, extract the

    
    -azido acid.
    
  • Reduction: Hydrogenation (

    
    , Pd/C) converts the azide to the amine.
    

Workflow B: -Chiral Amine Synthesis (Mannich Reaction)

This method generates


-amino carbonyls by reacting the enolate with an imine.
Protocol
  • Enolization: Treat

    
    -propionyl auxiliary with 
    
    
    
    (1.05 equiv) and DIPEA (1.1 equiv) in
    
    
    at -78°C to form the titanium enolate.
    • Critical: The titanium coordinates the oxazolidinone carbonyl and the methoxymethyl ether oxygen, locking the conformation.

  • Addition: Add the electrophile (Imine,

    
    ) dropwise at -78°C.
    
  • Reaction: Stir for 1 h at -78°C.

  • Workup: Quench with sat.

    
    .[4]
    
  • Result: The product is a protected

    
    -amino imide.
    

Visualizing the Stereochemical Control

The diagram below illustrates the competing transition states. The Chelation Model (specific to the methoxymethyl group) often competes with the standard Dipole Model , allowing for tunable selectivity based on the Lewis Acid used.

G cluster_pathways Electrophile Addition Pathways Auxiliary 4-(Methoxymethyl) Auxiliary Acylation N-Acylation (R-COCl) Auxiliary->Acylation Enolate Metal Enolate (Ti, Li, or B) Acylation->Enolate Base/Lewis Acid Amination Electrophilic Amination (Trisyl Azide) Enolate->Amination Path A Mannich Mannich Reaction (Imine) Enolate->Mannich Path B Intermediate Chiral Adduct (>95:5 dr) Amination->Intermediate Azide Transfer Mannich->Intermediate C-C Bond Form Cleavage Auxiliary Cleavage (LiOH/H2O2) Intermediate->Cleavage Cleavage->Auxiliary Recovery Product Chiral Amine (Target) Cleavage->Product Recycle Aux

Figure 1: Workflow for the divergent synthesis of chiral amines using the methoxymethyl-substituted auxiliary.

Data Summary & Troubleshooting

ParameterStandard Evans (Benzyl)Methoxymethyl EvansMechanistic Driver
Steric Bulk High (Benzyl)Moderate (Me-O-CH2)Steric blocking of Si-face
Chelation None (usually)High (Ether Oxygen)Bidentate binding to Ti/Mg
Selectivity Dipole-controlledChelation-controlled Reversal of diastereoselectivity possible
Cleavage Standard (LiOH)Standard (LiOH)Hydrolysis of imide
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Diastereoselectivity Enolate geometry scramblingSwitch base from Li-based to Ti-based to enforce chelation. Ensure temp < -70°C.
N-Methylation during Prep Non-selective alkylationUse N-Boc protection during O-methylation step.
Incomplete Cleavage Steric hindrance at carbonylUse

(perhydrolysis) rather than simple hydrolysis.

References

  • Evans, D. A., et al. "Electrophilic Azidation of Chiral Imide Enolates. A Practical Approach to the Synthesis of (R)- and (S)-alpha-Azido Carboxylic Acids." Journal of the American Chemical Society, vol. 112, no.[5] 10, 1990, pp. 4011-4030. Link

  • Ager, D. J., et al. "Oxazolidinones as Chiral Auxiliaries." Aldrichimica Acta, vol. 30, no. 1, 1997, pp. 3-11.
  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, vol. 68, 1990, p. 83. Link

  • Crimmins, M. T. "New Developments in the Enantioselective Synthesis of Beta-Amino Acids." Accounts of Chemical Research, vol. 31, 1998. (Context on Mannich reactions with oxazolidinones).

Sources

Application

Application Note: High-Efficiency Asymmetric Synthesis Using 4-(Methoxymethyl)-1,3-oxazolidin-2-one

This Application Note is structured as a high-level technical guide for process chemists and researchers. It focuses on the 4-(Methoxymethyl)-1,3-oxazolidin-2-one auxiliary (often derived from L-Serine), a specialized va...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers. It focuses on the 4-(Methoxymethyl)-1,3-oxazolidin-2-one auxiliary (often derived from L-Serine), a specialized variant of the standard Evans auxiliary. This variant is particularly valued when reaction intermediates require higher polarity/solubility or when specific chelation effects are desired to tune diastereoselectivity.

Executive Summary

This guide details the large-scale deployment of (S)-4-(Methoxymethyl)-1,3-oxazolidin-2-one (referred to herein as 4-MOM-Ox ) as a chiral auxiliary. While the benzyl-substituted (phenylalanine-derived) and isopropyl-substituted (valine-derived) auxiliaries are ubiquitous, the 4-MOM-Ox variant offers distinct advantages:

  • Enhanced Solubility: The methoxy ether side chain significantly improves solubility in polar organic solvents (THF,

    
    ) compared to the lipophilic benzyl variants, crucial for handling polar substrates.
    
  • Electronic Tuning: The side-chain oxygen introduces a dipole that can reinforce the "Evans dipole minimization" model or participate in secondary chelation with specific Lewis acids (e.g.,

    
    , 
    
    
    
    ), offering a handle to tune diastereoselectivity that steric-only auxiliaries lack.
  • Scalable Recovery: The auxiliary is robust and can be recovered in high yield (>90%) following hydrolytic or reductive cleavage.

Strategic Synthesis Roadmap

The workflow follows the canonical "Evans Cycle" but is optimized for the specific physicochemical properties of the methoxymethyl side chain.

Workflow Visualization

The following diagram outlines the critical path from auxiliary coupling to product release.

EvansCycle Aux 4-MOM-Ox Auxiliary (Free NH) Acylation Step 1: N-Acylation (Mixed Anhydride Method) Aux->Acylation Imide N-Acyl Imide (Activated Template) Acylation->Imide Enolization Step 2: Enolization (NaHMDS or LDA) Imide->Enolization Enolate Z-Enolate Intermediate (Li-Chelated) Enolization->Enolate Alkylation Step 3: Electrophilic Trap (R-X Addition) Enolate->Alkylation Face-Selective Attack Adduct Chiral Adduct (Diastereomerically Pure) Alkylation->Adduct Cleavage Step 4: Hydrolytic Cleavage (LiOH/H2O2) Adduct->Cleavage Product Target Chiral Acid (High ee%) Cleavage->Product Recycle Auxiliary Recovery (Extraction) Cleavage->Recycle Recycle->Aux Recycle Loop

Caption: The Evans Cycle adapted for 4-MOM-Ox. The methoxymethyl group influences the solubility of the 'Imide' and 'Adduct' stages.

Detailed Experimental Protocols

Pre-Requisite: Sourcing/Preparation of the Auxiliary

If not purchased, 4-MOM-Ox is best synthesized from L-Serine .

  • Route: L-Serine

    
     L-Serine Methyl Ester 
    
    
    
    Reduction to L-Serinol
    
    
    Cyclization (Diethyl Carbonate)
    
    
    Selective O-Methylation .
  • Note on O-Methylation: Direct methylation of 4-(hydroxymethyl)-oxazolidinone often leads to N-methylation. The most scalable route uses (S)-O-Methylserine as the starting material if available, or employs temporary N-protection (e.g., N-Boc) during the O-methylation step.

Protocol A: N-Acylation (Large Scale)

Objective: Attach the substrate (carboxylic acid) to the auxiliary. The Mixed Anhydride method is preferred over Lithiation for scale due to milder conditions and lower cost.

Reagents:

  • 4-MOM-Ox (1.0 equiv)

  • Substrate Acid (

    
    ) (1.1 equiv)
    
  • Pivaloyl Chloride (1.1 equiv)

  • Triethylamine (

    
    ) (2.5 equiv)
    
  • 
     (anhydrous, 0.1 equiv - Catalyst)
    
  • Solvent: THF (anhydrous)

Procedure:

  • Activation: In a reactor, dissolve the carboxylic acid (1.1 equiv) in dry THF (5 L/kg). Cool to -10°C.

  • Add

    
     (1.2 equiv) followed by dropwise addition of Pivaloyl Chloride (1.1 equiv). Stir for 45 mins at 0°C to form the mixed anhydride. White precipitate (
    
    
    
    ) will form.
  • Coupling: In a separate vessel, dissolve 4-MOM-Ox (1.0 equiv) and

    
     (0.1 equiv) in THF. Add 
    
    
    
    (1.3 equiv).
  • Transfer the mixed anhydride slurry into the auxiliary solution at -10°C.

  • Warm to 25°C and stir for 4–6 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash organic layer with 1M 
    
    
    
    (to remove amine), then saturated
    
    
    (to remove unreacted acid).
  • Purification: Crystallization is often possible due to the polarity of the MOM group; otherwise, silica filtration.

Protocol B: Diastereoselective Alkylation

Objective: Install the new stereocenter. The MOM group directs the electrophile to the anti face of the auxiliary via a Z-enolate.

Mechanism & Selectivity: The reaction proceeds via a Zimmerman-Traxler Transition State . Lithium coordinates the carbonyl oxygen and the enolate oxygen. The 4-MOM group points away from the bulky enolate side to minimize steric strain, blocking the Re-face (assuming L-Serine derivation), forcing the electrophile to attack from the Si-face.

Reagents:

  • N-Acyl-4-MOM-Ox (1.0 equiv)

  • NaHMDS (Sodium Hexamethyldisilazide) (1.1–1.2 equiv) [Preferred over LDA for scale]

  • Alkyl Halide (Electrophile) (1.5 equiv)

  • Solvent: THF (anhydrous)

Procedure:

  • Enolization: Cool a solution of N-Acyl-4-MOM-Ox in THF (0.2 M) to -78°C .

  • Add NaHMDS (1.0 M in THF) dropwise over 30 mins. Maintain internal temp < -70°C.

  • Stir for 45 mins to ensure complete formation of the chelated Z-enolate.

  • Alkylation: Add the Alkyl Halide (neat or in minimum THF) slowly.

  • Post-Addition: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.

  • Quench: Add saturated

    
     solution.
    
  • Analysis: Check diastereomeric ratio (dr) via HPLC or NMR. Expect dr > 95:5.[1]

Protocol C: Hydrolytic Cleavage & Recovery

Objective: Release the chiral acid and recover the expensive auxiliary.

Reagents:

  • Alkylated Adduct (1.0 equiv)

  • 
     (30% aq., 4.0 equiv)
    
  • 
     (2.0 equiv)[2]
    
  • Solvent: THF/Water (3:1)

Procedure:

  • Dissolve the adduct in THF/Water at 0°C.

  • Add

    
     slowly (exothermic).
    
  • Add

    
     solution.[2] The peroxide attacks the exocyclic carbonyl (more electrophilic) rather than the carbamate.
    
  • Stir at 0°C for 1–2 hours. Monitor disappearance of starting material.

  • Quench: Add

    
     (aq) to destroy excess peroxide. Test with starch-iodide paper.
    
  • Separation (Critical):

    • Evaporate bulk THF.

    • Extract the aqueous residue with

      
      . The Auxiliary (4-MOM-Ox) enters the organic phase. 
      
    • Acidify the remaining aqueous phase to pH 2 with

      
      .
      
    • Extract the Chiral Acid Product with EtOAc.

  • Recovery: The

    
     layer is dried and concentrated to yield the auxiliary, often pure enough for direct reuse.
    

Data Summary & Troubleshooting

ParameterStandard Benzyl-Ox4-MOM-OxAdvantage of MOM
Solubility (THF) GoodExcellentHigher concentration reactions possible.
Solubility (Water/MeOH) PoorModerateEasier cleaning of equipment.
Steric Bulk High (Ph)Medium (

)
Better for very bulky substrates where Benzyl fails.
Chelation Potential None (Side chain)Bidentate (Ether O)Can use Lewis Acids (

) to reverse selectivity.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield in Acylation Moisture in THF or old Pivaloyl Chloride.Distill Pivaloyl Chloride; ensure LiCl is anhydrous (flame dry).
Poor Diastereoselectivity Enolization temp too high (> -70°C).Ensure cryogenic conditions are maintained during base addition.
"N-Methylation" during Aux Synthesis Base too strong or wrong solvent.Use

for O-methylation of the hydroxymethyl precursor.
Emulsion during Cleavage Phase density issues.Saturate aqueous phase with NaCl; use

for auxiliary extraction.

Mechanistic Visualization

The diastereoselectivity is governed by the chelated Z-enolate. The diagram below illustrates the steric blocking by the Methoxymethyl group.

TransitionState Li Li+ O_Enolate O (Enolate) Li->O_Enolate Chelation O_Carbonyl O (Aux) Li->O_Carbonyl N N O_Carbonyl->N C_Alpha C(α) N->C_Alpha MOM MOM Group N->MOM Points Away from Li C_Alpha->O_Enolate Electrophile E+ MOM->Electrophile Blocks Re-Face Electrophile->C_Alpha Attacks Si-Face

Caption: Zimmerman-Traxler transition state. The MOM group orients away from the metal center, shielding the top face.

References

  • Evans, D. A., et al. "Chiral Enolates in Asymmetric Synthesis."[1] Journal of the American Chemical Society.[3] Definitive work on the auxiliary methodology.

  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses. Detailed protocol for acylation and aldol steps.

  • Ager, D. J., et al. "Scalable Methodologies for Evans Auxiliaries." Chemical Reviews. Covers large-scale applications and cleavage strategies.[3]

  • Keyes, R. F., et al. "Synthesis of 4-substituted oxazolidin-2-ones." Journal of Organic Chemistry. Discusses the synthesis of serine-derived auxiliaries.

  • Smith, T. E., et al. "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary."[4] Journal of Chemical Education. Practical guide for the full cycle.

Disclaimer: This guide is for research and development purposes. All large-scale reactions should be preceded by a safety assessment, particularly regarding the use of pyrophoric bases (NaHMDS) and energetic oxidants (Peroxides).

Sources

Method

High-Performance Solid-Phase Asymmetric Synthesis with Polymer-Supported Evans Auxiliaries

[1] Abstract This application note details the protocol for performing asymmetric synthesis on a solid support using polymer-immobilized Evans' oxazolidin-2-one auxiliaries.[1][2][3] Unlike solution-phase chemistry, wher...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This application note details the protocol for performing asymmetric synthesis on a solid support using polymer-immobilized Evans' oxazolidin-2-one auxiliaries.[1][2][3] Unlike solution-phase chemistry, where the chiral auxiliary must be chromatographically separated and recovered, this solid-phase approach allows for the rapid isolation of enantiomerically enriched products via simple filtration. The auxiliary remains covalently bound to the resin, enabling direct recycling for subsequent synthetic cycles. This guide covers resin loading, asymmetric alkylation, reaction monitoring, and non-destructive cleavage strategies.

Strategic Overview & Mechanism

The core advantage of this system is the "Reagent-on-Resin" topology. By tethering the oxazolidinone auxiliary to a polystyrene backbone via its C4-substituent (typically a p-hydroxybenzyl group), the nitrogen center remains free for acylation.

The Cyclic Workflow

The process follows a regenerative cycle:

  • Immobilization: Covalent attachment of the auxiliary to the resin.

  • Activation (Acylation): Loading the substrate (acyl chloride).

  • Stereoselective Reaction: Enolate formation and reaction with an electrophile.[4]

  • Cleavage: Release of the chiral product into solution while regenerating the resin-bound auxiliary.

Mechanistic Pathway (Graphviz)

G Resin Merrifield Resin (Polymer Support) Immob Immobilized Auxiliary Resin->Immob Cs2CO3, DMF 80°C Aux Chiral Auxiliary (S)-4-(4-hydroxybenzyl) oxazolidin-2-one Aux->Immob Acyl N-Acylated Resin Immob->Acyl 1. n-BuLi 2. R-COCl Enolate Z-Enolate (Li/Na Chelate) Acyl->Enolate NaHMDS -78°C ProductResin Alkylated Product-Resin Enolate->ProductResin Electrophile (E+) Stereocontrol CleavedProd Free Chiral Product (Filtrate) ProductResin->CleavedProd LiOH/H2O2 (Hydrolysis) Recycled Regenerated Resin ProductResin->Recycled Resin Retained Recycled->Acyl Re-use Cycle

Figure 1: The regenerative cycle of polymer-supported asymmetric synthesis.[5] The auxiliary remains anchored to the resin throughout the cleavage step.

Pre-Experimental Planning

Resin Selection
  • Merrifield Resin (Chloromethyl polystyrene): The standard choice. It forms a robust benzyl ether linkage with the phenolic auxiliary. This linkage is stable to the basic conditions of enolate chemistry and the hydrolytic conditions of cleavage.

    • Loading: Choose 0.8–1.2 mmol/g. Higher loading can lead to site-site interactions and reduced pseudo-dilution effects.

  • Wang Resin: Can be used, but the linkage is acid-labile.[6] Not recommended if acidic workups or intermediates are anticipated.

The Auxiliary

The preferred auxiliary is (S)-4-(4-hydroxybenzyl)-2-oxazolidinone . The phenolic hydroxyl group serves as the handle for attachment to the resin, leaving the oxazolidinone ring available for chemistry.

Detailed Protocols

Protocol A: Immobilization of Auxiliary on Resin

Objective: Covalently attach the chiral auxiliary to Merrifield resin via an ether linkage.

Reagents:

  • Merrifield Resin (1.0 mmol/g loading)

  • (S)-4-(4-hydroxybenzyl)-2-oxazolidinone (1.2 equiv relative to resin capacity)

  • Cesium Carbonate (

    
    , 2.5 equiv)
    
  • Potassium Iodide (KI, 1.0 equiv - Catalyst)

  • Anhydrous DMF

Step-by-Step:

  • Swelling: Place 1.0 g of Merrifield resin in a solid-phase reaction vessel (fritted syringe or flask). Swell in DMF (10 mL) for 30 min.

  • Coupling: Add (S)-4-(4-hydroxybenzyl)-2-oxazolidinone (1.2 mmol),

    
     (2.5 mmol), and KI (1.0 mmol) to the resin suspension.
    
  • Incubation: Agitate the mixture at 80°C for 24 hours . Note: Gentle overhead stirring or rotation is preferred to magnetic stirring, which grinds the beads.

  • Washing: Filter the resin.[6][7] Wash extensively to remove unreacted auxiliary:

    • 3 x DMF

    • 3 x

      
       (1:1) (removes inorganic salts)
      
    • 3 x THF

    • 3 x MeOH

    • 3 x DCM

  • Drying: Dry resin under high vacuum for 12 hours.

  • Validation: Check loading via elemental analysis (Nitrogen content) or gravimetric gain. Target loading: >0.8 mmol/g.

Protocol B: N-Acylation (Substrate Loading)

Objective: Activate the auxiliary with the acyl group to be functionalized.

Reagents:

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Acid Chloride (e.g., Propionyl chloride)[4]

  • Anhydrous THF[4]

Step-by-Step:

  • Swelling: Suspend 500 mg of functionalized resin in anhydrous THF (5 mL) under Argon. Cool to 0°C .[6][8][9]

  • Deprotonation: Add n-BuLi (3.0 equiv) dropwise. The resin may change color (often bright orange/yellow indicating the lithiated carbamate). Agitate for 30 mins at 0°C.

  • Acylation: Add the Acid Chloride (4.0 equiv) slowly.

  • Reaction: Allow to warm to Room Temperature (RT) and agitate for 3 hours.

  • Washing: Filter and wash: 3x THF, 3x DCM.

  • Monitoring (IR): Analyze a few beads by FT-IR.

    • Signal: Appearance of exocyclic carbonyl stretch (~1780 cm⁻¹) and acyl carbonyl (~1700 cm⁻¹).

Protocol C: Asymmetric Alkylation

Objective: Stereoselective formation of the C-C bond.

Reagents:

  • Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF)

  • Alkyl Halide (e.g., Benzyl bromide, Allyl iodide)

  • Anhydrous THF[4]

Step-by-Step:

  • Enolization: Suspend N-acylated resin in THF under Argon. Cool to -78°C .[4][5]

  • Base Addition: Add NaHMDS (3.5 equiv) dropwise. Agitate at -78°C for 45 mins.

    • Insight: Excess base is required in solid phase to ensure complete enolization despite diffusion limits.

  • Alkylation: Add the Alkyl Halide (5.0 equiv).

  • Temperature Ramp: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Add saturated aqueous

    
     (2 mL) to the resin suspension.
    
  • Washing: Filter and wash aggressively:

    • 3 x

      
      
      
    • 3 x THF

    • 3 x DCM

    • Critical: Ensure all excess electrophile is removed to prevent contamination of the final product.

Protocol D: Cleavage and Recycling

Objective: Release the product and regenerate the auxiliary.

Method 1: Hydrolytic Cleavage (Yields Chiral Acid)

  • Suspend resin in

    
     (3:1). Cool to 0°C.[5][6][9]
    
  • Add

    
     (4 equiv) and 
    
    
    
    (30%, 4 equiv).
  • Agitate at 0°C for 4 hours.

  • Filtration: Filter the resin.[6][7] Collect the filtrate (contains product).

  • Resin Wash: Wash resin with THF (2x). Combine with filtrate.[6][7]

  • Workup: Acidify filtrate with 1M HCl, extract with EtOAc.

  • Recycling: Wash the resin with 1M HCl, then water, MeOH, and DCM. Dry. The resin is now ready for Protocol B.

Method 2: Reductive Cleavage (Yields Chiral Alcohol)

  • Suspend resin in THF containing 1% MeOH.

  • Add

    
     (3 equiv). Agitate at RT for 3 hours.
    
  • Filter and work up filtrate.[7]

Analytical Monitoring & Data

On-Bead FT-IR Analysis

Direct analysis of flattened beads is the most reliable qualitative method.

Functional GroupWavenumber (cm⁻¹)Status
Oxazolidinone (NH) 3200–3400Unacylated (Start)
Oxazolidinone (C=O) ~1750–1760Ring Carbonyl
N-Acyl (C=O) ~1690–1710Successful Loading
Product (C=O) ~1700Post-Alkylation (Shift varies)
Cleavage Efficiency Comparison
Cleavage ReagentProduct TypeReaction TimeResin Recyclability
LiOH / H₂O₂ Carboxylic Acid3–4 hHigh (Hydrolysis)
LiBH₄ Primary Alcohol2–3 hHigh (Reduction)
NaOMe / MeOH Methyl Ester1–2 hHigh (Transesterification)
TFA / DCM Resin Cleavage1 hNone (Destroys Linker)*

*Note: TFA cleavage is only used if the auxiliary itself needs to be removed from the resin for analysis.

Troubleshooting Guide

Issue: Low Yield during Acylation

  • Cause: Incomplete deprotonation or moisture in resin.

  • Fix: Increase swelling time. Double the equivalents of n-BuLi. Ensure resin is dried under high vacuum (

    
     mbar) for 24h prior to use.
    

Issue: Poor Diastereoselectivity (<90:10 dr)

  • Cause: "Site isolation" failure or temperature fluctuations.

  • Fix: Ensure reaction temperature is strictly maintained at -78°C during base and electrophile addition. Use a cryostat rather than a dry ice bath if possible. Lower resin loading (0.5 mmol/g) to prevent site-site interactions.

Issue: Incomplete Cleavage

  • Cause: Poor wetting of resin by aqueous reagents (LiOH).

  • Fix: Increase the THF portion in the

    
     mix to ensure the hydrophobic polystyrene beads remain swollen.
    

References

  • Green, R., Peed, J., Taylor, J. E., Blackburn, R. A., & Bull, S. D. (2013). Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one.[1][2][3][10] Nature Protocols, 8(10), 1890–1906.[3] [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Burgess, K., & Lim, D. (1997). Solid-phase synthesis of oxazolidinones. Chemical Communications, (10), 785-786. [Link]

  • Madder, A., Li, L., De Muynck, H., Farcy, N., Van der Eycken, J., & De Clercq, P. (2002). Evaluation of a new polymer-supported Evans-type chiral auxiliary. Journal of Combinatorial Chemistry, 4(1), 72–83. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions with 4-(Methoxymethyl)-1,3-oxazolidin-2-one

This technical guide addresses the specific operational challenges associated with 4-(Methoxymethyl)-1,3-oxazolidin-2-one , a serine-derived Evans chiral auxiliary. [1][2] Product Category: Chiral Auxiliaries (Evans Type...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific operational challenges associated with 4-(Methoxymethyl)-1,3-oxazolidin-2-one , a serine-derived Evans chiral auxiliary.

[1][2]

Product Category: Chiral Auxiliaries (Evans Type) CAS: 14441-94-2 Common Name: Serine-derived Oxazolidinone Primary Application: Asymmetric Alkylation, Aldol, and Acylation reactions.[1][2]

Part 1: Critical Troubleshooting (Q&A)

Section A: Acylation & Enolization

User Question: I am seeing low yields and significant starting material recovery when acylating the auxiliary with an acid chloride using n-BuLi. What is going wrong?

Technical Diagnosis: This is frequently caused by incomplete deprotonation or O-acylation side reactions, but the most common culprit with the methoxymethyl derivative is the hydroscopic nature of the auxiliary compared to the benzyl derivative.

  • Moisture Interference: The methoxymethyl group increases polarity.[1] If the auxiliary is not rigorously dried (azeotropic distillation with toluene recommended), residual water quenches the n-BuLi.[2]

  • Base Strength Mismatch: While n-BuLi is standard, it is highly nucleophilic.[1] If the acid chloride is hindered, n-BuLi can attack the acid chloride directly.

  • Aggregation: Lithium enolates of oxazolidinones form stable aggregates that may react sluggishly.[1]

Corrective Protocol:

  • Switch Base: Use LiHMDS or NaHMDS instead of n-BuLi. These are less nucleophilic and minimize direct attack on the electrophile.

  • The "Mixed Anhydride" Method: For difficult substrates, avoid the acid chloride entirely. Use the carboxylic acid + Pivaloyl chloride (forming a mixed anhydride in situ) + Et3N/LiCl. This is milder and often higher yielding for this specific auxiliary.[1]

User Question: I suspect racemization occurred during the acylation step. The product ee is lower than expected.

Technical Diagnosis: Racemization at the C4 position of the oxazolidinone is rare unless the conditions are too basic for too long. The acidic proton is on the nitrogen (pKa ~20), but the C4 proton is adjacent to the ether oxygen.

  • Cause: Excess strong base (like n-BuLi) can deprotonate C4 (rare) or, more likely, ketene formation from the acid chloride allows non-stereoselective addition.[2]

  • Solution: Ensure the internal temperature remains below -70°C during base addition. Never use excess base; titrate or use exactly 1.05 equivalents.[1]

Section B: Reaction Selectivity (Alkylation/Aldol)

User Question: My aldol reaction gave poor diastereoselectivity (dr 3:1). I expected >20:1. Does the methoxymethyl group interfere with the titanium enolate?

Technical Diagnosis: Yes. Unlike the benzyl-substituted auxiliary, the methoxymethyl group contains a Lewis-basic ether oxygen .[1]

  • The Chelation Risk: In Titanium (TiCl4) or Tin (Sn(OTf)2) mediated reactions, the ether oxygen can compete for coordination with the metal center.[2] If the metal coordinates the auxiliary's ether oxygen instead of the carbonyls in the expected Zimmerman-Traxler transition state, the facial bias may be eroded or reversed.

  • Boron Enolates are Safer: Boron (using Bu2BOTf) is less prone to this "tridentate" chelation interference than Titanium.[1][2]

Corrective Protocol:

  • Switch to Boron: Use Bu2BOTf / DIPEA for the enolization.[1] This forms a tight, predictable Z-enolate where the methoxymethyl group acts purely as a steric blocking group (dipole-controlled model) rather than a chelator.[1][2]

  • Add Lewis Acid Scavenger: If you must use Ti, ensure you are not using a large excess that could bind the ether tail.

Section C: Cleavage & Recovery (The "Endocyclic" Trap)

User Question: I tried to hydrolyze the auxiliary using LiOH in THF/Water, but I lost my auxiliary. I isolated an amino-alcohol byproduct instead.

Technical Diagnosis: You have encountered the Endocyclic Cleavage pathway.[1] This is the most common fatal error with oxazolidinones.

  • Mechanism: Hydroxide (

    
    ) is small and hard.[1][2] It attacks the endocyclic carbonyl (the ring carbonate) because it is electronically more activated than the exocyclic imide carbonyl. This opens the ring, destroying the auxiliary and yielding an amino alcohol.
    
  • The Fix: You must use a nucleophile that attacks the exocyclic carbonyl.

Corrective Protocol (The Peroxide Method): Use LiOOH (Lithium Hydroperoxide).[1][2]

  • Why: The hydroperoxide anion (

    
    ) is more nucleophilic (alpha-effect) but less basic than hydroxide.[1][2] It attacks the exocyclic carbonyl to form a peracid intermediate. Crucially, if it attacks the ring carbonyl, the intermediate is unstable and reverts, whereas attack at the exocyclic carbonyl leads to productive cleavage.
    
  • Recipe: Dissolve substrate in THF/Water (4:1). Add

    
     (4 equiv) before adding LiOH (2 equiv).[1][2] Keep at 0°C. Quench with 
    
    
    
    .

Part 2: Visualizing the Cleavage Mechanism

The following diagram illustrates why LiOH fails (destroys auxiliary) while LiOOH succeeds (recovers auxiliary).

CleavageMechanism cluster_LiOH Path A: LiOH (Hydroxide) cluster_LiOOH Path B: LiOOH (Hydroperoxide) Substrate N-Acyl Oxazolidinone (Substrate) Endo_Attack Attack at Ring C=O (Endocyclic) Substrate->Endo_Attack OH- (Kinetic) Exo_Attack Attack at Imide C=O (Exocyclic) Substrate->Exo_Attack OOH- (Alpha Effect) Ring_Open Ring Opening (Decarboxylation) Endo_Attack->Ring_Open Low Barrier Destruction Byproduct: Amino Alcohol (Auxiliary Destroyed) Ring_Open->Destruction Tetra_Inter Tetrahedral Intermediate Exo_Attack->Tetra_Inter Success Product: Chiral Acid + Intact Auxiliary Tetra_Inter->Success Collapse

Figure 1: Mechanistic divergence between Hydroxide (destructive) and Hydroperoxide (productive) cleavage.

Part 3: Methoxymethyl Specifics (The "Hidden" Variables)

Water Solubility & Recovery

Unlike the benzyl-substituted auxiliary (which is lipophilic), the 4-methoxymethyl derivative is significantly more water-soluble.[1]

  • Impact: During the workup of the cleavage reaction, if you extract the chiral acid into the aqueous basic layer and leave the auxiliary in the organic layer (standard protocol), you may lose a significant portion of the methoxymethyl auxiliary into the aqueous phase.

  • Solution: When recovering the auxiliary, saturate the aqueous phase with NaCl (salting out) and use a more polar organic solvent for extraction, such as DCM or Chloroform/Isopropanol (3:1) , rather than just Diethyl Ether or Hexanes.

Lewis Acid Sensitivity

The methoxymethyl ether linkage is generally stable to bases (LiHMDS, LDA) and oxidants (


).[2] However, it is labile to strong Lewis acids .[2]
  • Avoid:

    
     (Boron tribromide) or high-temperature 
    
    
    
    .[1][2] These can cleave the methyl ether, resulting in a primary alcohol on the auxiliary.
  • Consequence: The free alcohol will undergo O-acylation in the next cycle, permanently ruining the auxiliary's utility.

Summary Data Table
Parameter4-Benzyl-2-oxazolidinone4-(Methoxymethyl)-1,3-oxazolidin-2-one
Polarity Low (Lipophilic)High (Hydrophilic)
Recrystallization Easy (Hexanes/EtOAc)Difficult (Often requires chromatography)
Chelation Potential Bidentate (C=O only)Tridentate (C=O[1][2] + Ether Oxygen)
Cleavage Reagent LiOOH or LiOH (careful)LiOOH (Mandatory)
Recovery Solvent Et2O / EtOAcDCM / CHCl3

References

  • Evans, D. A., et al. (1981).[2][3] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[4][5][6] Link[2]

  • Gage, J. R., & Evans, D. A. (1990).[2] "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic acid."[1][2] Organic Syntheses. Link[2]

  • Pridgen, L. N., et al. (1987).[2] "Oxazolidinones as chiral auxiliaries.[1][3][5][6][7] The mechanism of the LiOOH hydrolysis." Tetrahedron Letters. Link

  • Ager, D. J., et al. (1997).[2] "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta.[1] Link

Sources

Optimization

Technical Support Center: Optimizing Alkylation of 4-(Methoxymethyl)-1,3-oxazolidin-2-one Scaffolds

Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: OX-4-MEO-YIELD-001[1] Executive Summary: The "Methoxymethyl" Anomaly Welcome to the Technical Support Center. You are likely h...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: OX-4-MEO-YIELD-001[1]

Executive Summary: The "Methoxymethyl" Anomaly

Welcome to the Technical Support Center. You are likely here because you are applying standard "Evans Auxiliary" protocols (designed for Valine or Phenylalanine derivatives) to a Serine-derived 4-(methoxymethyl) scaffold and experiencing significantly lower yields.

The Core Issue: Unlike the hydrophobic 4-benzyl or 4-isopropyl auxiliaries, the 4-(methoxymethyl) group introduces two critical deviations:

  • Competitive Chelation: The ether oxygen (–CH₂OMe) acts as a Lewis base, competing with the auxiliary’s carbonyl for Lithium coordination.[1] This disrupts the geometry of the enolate, potentially stalling conversion.[1]

  • Aqueous Solubility (The Silent Yield Killer): The methoxymethyl group significantly increases the polarity of your molecule. Standard extraction protocols (using Hexanes or Et₂O) often fail to recover the product from the aqueous quench layer, leading to "false" low yields.[1]

This guide provides a diagnostic workflow to distinguish between reaction failure and isolation failure.

Diagnostic Triage: Identify Your Failure Mode

Before altering your chemistry, compare your observations with this matrix.

SymptomObservationRoot CauseImmediate Action
Low Conversion Starting material (SM) remains; Electrophile untouched.[1]Enolization Failure. The ether oxygen is sequestering Li⁺, preventing full deprotonation.[1]Increase base (NaHMDS) to 1.2 eq. Switch solvent to THF/DMPU to break aggregates.
Low Isolated Yield TLC shows full conversion, but mass balance is low after workup.[1]Phase Transfer Loss. Product is partitioning into the aqueous layer due to the polar –OMe group.STOP using Hexanes. Switch extraction solvent to DCM or EtOAc. Saturate aqueous layer with NaCl.[2]
Decomposition "Messy" TLC; Auxiliary cleavage detected.Nucleophilic Attack. Base is attacking the exocyclic carbonyl (cleavage) rather than deprotonating.Lower temp to -78°C strictly. Ensure base is non-nucleophilic (use LiHMDS/NaHMDS over LDA if possible).
Poor Selectivity Diastereomeric Ratio (dr) < 90:10.Chelation Disruption. The –OMe group is distorting the Zimmerman-Traxler transition state.Add 2.0 eq LiCl to enforce tight chelation. Switch to Titanium enolates (TiCl₄/DIPEA).[1]

Deep Dive: The Mechanics of Failure

A. The Chelation Trap (Competitive Coordination)

In standard Evans alkylation, the Lithium ion coordinates between the enolate oxygen and the auxiliary carbonyl oxygen.[1]

  • The Problem: In your molecule, the methoxymethyl ether oxygen is a competent ligand.[1] It can form a "tridentate" or "bridged" species that is either too stable to react (stalling the reaction) or geometrically unfavorable for the incoming electrophile.

B. The Solubility Trap (Partition Coefficients)

Standard protocols often dictate: "Quench with NH₄Cl, extract with Et₂O/Hexanes."

  • The Reality: The 4-methoxymethyl group lowers the LogP of your molecule.

    • 4-Benzyl-oxazolidinone:[1][3][4] Highly Lipophilic (Extracts into Hexanes).[1]

    • 4-Methoxymethyl-oxazolidinone: Amphiphilic (Remains in Water/Brine).[1]

    • Result: You are throwing your product away with the aqueous waste.

Visualizing the Workflow

The following diagram illustrates the critical decision points where yield is lost.

Oxazolidinone_Alkylation Start Start: N-Acyl-4-(Methoxymethyl)-Oxazolidinone Enolization Step 1: Enolization (NaHMDS/LiHMDS, -78°C) Start->Enolization Check_Conversion Checkpoint: TLC/NMR Analysis Enolization->Check_Conversion Conversion_Fail Issue: Low Conversion (Chelation/Aggregation) Check_Conversion->Conversion_Fail SM Remains Alkylation Step 2: Electrophile Addition Check_Conversion->Alkylation Full Conversion Fix_Enolization Fix: Add DMPU or LiCl Increase Base to 1.1-1.2 eq Conversion_Fail->Fix_Enolization Fix_Enolization->Enolization Quench Step 3: Aqueous Quench (NH4Cl) Alkylation->Quench Extraction Step 4: Extraction Solvent Selection Quench->Extraction Hexane_Path Solvent: Hexanes/Et2O (Standard Protocol) Extraction->Hexane_Path Avoid DCM_Path Solvent: DCM or EtOAc (Polar Protocol) Extraction->DCM_Path Recommended Loss RESULT: Product Lost in Aqueous Layer (Low Yield) Hexane_Path->Loss Success RESULT: High Recovery (High Yield) DCM_Path->Success

Caption: Decision tree highlighting the critical failure point at the extraction stage due to the polarity of the methoxymethyl group.

Optimized Protocol: The "Polar-Safe" Method

This protocol is specifically engineered for 4-(methoxymethyl) variants.[1] Do not revert to standard "Evans" conditions.

Materials:
  • Base: NaHMDS (Sodium bis(trimethylsilyl)amide) 1.0 M in THF.[1][4] Why? Sodium enolates are often more reactive and less prone to "over-chelation" by the ether oxygen than Lithium enolates in this specific scaffold.

  • Additive: None initially (unless conversion fails, then add DMPU).

  • Solvent: Anhydrous THF (0.1 M concentration).

Step-by-Step Workflow:
  • Enolization (The "Cold" Phase):

    • Cool the N-acylated auxiliary (1.0 eq) in THF to -78°C .

    • Add NaHMDS (1.1 eq) dropwise.[1]

    • Crucial Modification: Stir for 45-60 minutes at -78°C. (Standard protocols say 30 min; the ether oxygen slows down enolization kinetics).

  • Alkylation:

    • Add the electrophile (1.2 – 1.5 eq) neat or as a THF solution.

    • Stir at -78°C for 2 hours, then allow to warm slowly to -20°C (never 0°C unless reactivity is known to be poor).

  • The "Polar Recovery" Workup (CRITICAL):

    • Quench with saturated aqueous NH₄Cl.[2]

    • Do NOT dilute with Hexanes.

    • Step A: Separate layers. Keep the aqueous layer!

    • Step B: Extract the aqueous layer 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]

    • Step C: Combine organic layers and wash once with Brine.

    • Step D: Back-extract the Brine layer with one portion of DCM. (The product loves salt water).

    • Dry over Na₂SO₄ and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I use LDA instead of NaHMDS? A: Yes, but with caution. LDA is smaller and can occasionally act as a nucleophile, attacking the oxazolidinone carbonyl (cleaving the ring) if the enolization is slow.[1] If you must use LDA, ensure it is freshly prepared and strictly at -78°C. If you see "free auxiliary" in your crude NMR, switch to NaHMDS or LiHMDS.[1]

Q: My diastereoselectivity is lower than expected (dr 80:20). Why? A: The methoxymethyl oxygen is interfering with the "chair-like" transition state.

  • Fix: Add LiCl (2-3 eq) to the reaction mixture before adding the base. The excess Lithium saturates the coordination sites, forcing the system back into the correct geometry.[1] Alternatively, switch to a Titanium Enolate (TiCl₄/DIPEA), which typically overrides ether chelation effects.[1]

Q: I am trying to synthesize the auxiliary itself (N-alkylation of the ring), not the Evans reaction, and the yield is low. A: If you are alkylating the ring nitrogen (e.g., using NaH and MeI):

  • The methoxymethyl group is acid-sensitive. Ensure your quench isn't too acidic.

  • Again, solubility is the culprit. The product, 3-methyl-4-(methoxymethyl)-1,3-oxazolidin-2-one, is water-soluble.[1] You must use continuous extraction (chloroform) or salting-out procedures to recover it.

References & Further Reading

  • Evans, D. A., et al. "Asymmetric Alkylation Reactions of Chiral Imide Enolates."[1] Journal of the American Chemical Society, vol. 104, no. 6, 1982, pp. 1737–1739.[1] Link

    • Foundational text on the mechanism, though focused on benzyl/isopropyl variants.[1]

  • Ager, D. J., et al. "Oxazolidinones as Chiral Auxiliaries."[1] Aldrichimica Acta, vol. 30, no. 1, 1997, pp. 3–11. Link

    • Discusses the solubility profiles and handling of various auxiliary side-chains.

  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary."[1] Organic Syntheses, vol. 68, 1990, p. 83. Link[1]

    • Provides the standard for workup procedures which must be modified for polar side chains.

  • Williams College. "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary." Advanced Organic Chemistry Protocols. Link

    • Detailed protocol highlighting the sensitivity of yield to extraction solvents.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Diastereoselectivity with 4-(Methoxymethyl)-1,3-oxazolidin-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected drops in diastereomeric ratios (d.r.) when substituting classic Evans chiral aux...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected drops in diastereomeric ratios (d.r.) when substituting classic Evans chiral auxiliaries (like 4-isopropyl or 4-benzyl oxazolidinones) with 4-(methoxymethyl)-1,3-oxazolidin-2-one .

While standard auxiliaries rely purely on steric bulk to direct the facial attack of electrophiles, the methoxymethyl (MOM) group introduces a Lewis basic oxygen atom into the chiral environment. This fundamental structural difference alters transition state mechanics, often leading to poor or reversed selectivity. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to restore the stereochemical integrity of your workflows.

🔍 Diagnostic FAQs: Mechanistic Causality

Q1: Why is my diastereoselectivity significantly lower with the 4-methoxymethyl auxiliary compared to the 4-benzyl auxiliary during enolate alkylations? A1: The root cause is competitive metal chelation[1]. In a standard Evans alkylation using Lithium Diisopropylamide (LDA), the lithium ion chelates the enolate oxygen and the oxazolidinone carbonyl. To minimize dipole-dipole repulsion, the auxiliary's carbonyl orients itself anti to the enolate oxygen, allowing the C4-substituent to effectively shield one face[2]. However, the MOM group possesses an additional ether oxygen. Highly oxophilic metals like Lithium can form a tight tridentate chelate (binding the enolate oxygen, carbonyl oxygen, and MOM oxygen). This forces the auxiliary into a altered conformation, exposing both faces of the enolate or favoring the mismatched face, which drastically lowers or reverses the d.r.[3].

Q2: How can I suppress this unwanted chelation to restore high d.r. in my alkylation reactions? A2: You must disrupt the metal's ability to coordinate with the MOM oxygen. This is achieved through two primary strategies:

  • Solvent Additives: Adding a strongly coordinating additive like HMPA (Hexamethylphosphoramide) or DMPU saturates the coordination sphere of the Lithium ion. This breaks the tridentate chelate, forming a solvent-separated ion pair and restoring purely steric control.

  • Counterion Swapping: Switch your base from LDA to NaHMDS or KHMDS. Sodium and Potassium have larger ionic radii and lower charge densities, making them significantly less prone to tight tridentate chelation compared to Lithium.

Q3: Will the methoxymethyl group cause similar issues in Boron-mediated Asymmetric Aldol additions? A3: Generally, no. Boron-mediated aldol reactions utilize dialkylboron triflates (e.g., Bu₂BOTf)[4]. Boron forms much shorter, stronger bonds than Lithium, locking the enolate and the incoming aldehyde into a highly rigid, six-membered Zimmerman-Traxler transition state [4]. Because the boron atom's coordination sphere is tightly occupied by the enolate, the aldehyde, and its two alkyl ligands, it cannot readily chelate the MOM oxygen. Consequently, the classic steric shielding mechanism remains intact, yielding excellent syn-aldol diastereoselectivity[2].

📊 Quantitative Data: Reaction Conditions vs. Selectivity

Summarizing the mechanistic principles above, the choice of metal and solvent dictates the dominant transition state and the resulting d.r.

Reaction TypeBase / Metal SourceAdditiveDominant Transition StateExpected d.r.
Alkylation LDA (Li⁺)NoneTridentate Chelation (MOM-Li)Low / Mixed (~1:1 to 3:1)
Alkylation LDA (Li⁺)HMPA (3.0 eq)Non-Chelated (Steric Control)High (>10:1)
Alkylation NaHMDS (Na⁺)NoneNon-Chelated (Steric Control)Good to High (>10:1)
Aldol Addition Bu₂BOTf / DIPEA (B³⁺)NoneZimmerman-Traxler (Bidentate)Excellent (>95:5 syn)

⚙️ Logic & Workflow Visualization

G A N-Acyl 4-(Methoxymethyl)oxazolidin-2-one B Enolization Method A->B C Lithium Base (LDA) Non-polar solvent B->C D Boron Triflate (Bu2BOTf) Amine Base B->D E Lithium Base + HMPA or NaHMDS B->E F Tridentate Chelation (MOM Oxygen coordinates Li+) C->F G Zimmerman-Traxler TS (Bidentate, Steric Control) D->G H Chelation Disrupted (Steric Control Restored) E->H I Poor or Reversed d.r. F->I J High syn-Aldol d.r. G->J K High Alkylation d.r. H->K

Caption: Mechanistic divergence in diastereoselectivity based on metal chelation states.

🧪 Self-Validating Experimental Protocols

Protocol 1: Chelation-Controlled Alkylation (Troubleshooting with HMPA)

Use this protocol when standard LDA alkylations yield poor diastereoselectivity.

  • Enolization: Charge a flame-dried flask with the N-acyl-4-(methoxymethyl)-1,3-oxazolidin-2-one (1.0 equiv) and anhydrous THF (0.1 M). Cool to -78 °C. Add LDA (1.1 equiv) dropwise. Stir for 30 min.

    • Validation Checkpoint: The solution should remain pale yellow. If it turns dark brown, your diisopropylamine may be wet, or the auxiliary is undergoing premature degradation.

  • Disruption of Chelation: Add HMPA (3.0 equiv) dropwise to the enolate solution. Stir for 15 min.

    • Validation Checkpoint: A slight deepening of the yellow color visually confirms the disruption of the tight lithium ion pair and the formation of a highly reactive, solvent-separated ion pair.

  • Alkylation: Add the electrophile (e.g., alkyl halide) (1.5 equiv) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to 0 °C.

    • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 7:3). The UV-active starting material spot should disappear, replaced by a slightly less polar product spot.

  • Workup & Analysis: Quench with saturated aqueous NH₄Cl and extract with EtOAc.

    • Validation Checkpoint: Crude ¹H NMR should show a single major doublet for the newly formed alkyl group (if methylating) rather than a complex multiplet, confirming the restoration of high d.r.

Protocol 2: Boron-Mediated Asymmetric Syn-Aldol Reaction

Boron's tight coordination sphere inherently prevents MOM-chelation issues.

  • Enolization: Dissolve the N-acyl oxazolidinone in anhydrous CH₂Cl₂ (0.1 M) under argon. Cool to 0 °C. Add Bu₂BOTf (1.1 equiv) dropwise, followed by DIPEA (1.2 equiv). Stir for 30 min at 0 °C.

    • Validation Checkpoint: A clear, pale yellow solution confirms successful boron Z-enolate formation. Cloudiness indicates moisture reacting with the boron triflate, which will ruin selectivity.

  • Aldol Addition: Cool the mixture to -78 °C. Add the aldehyde (1.1 equiv) dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.

    • Validation Checkpoint: The reaction is extremely fast due to the highly organized transition state; TLC after 30 mins at 0 °C should show complete consumption of the enolate.

  • Oxidative Workup: Quench with pH 7 phosphate buffer, methanol, and 30% H₂O₂. Stir for 1 hour at 0 °C.

    • Validation Checkpoint: Gentle effervescence and a slight exotherm confirm the oxidation of the carbon-boron bond. This step is critical to release the product from the tight boron chelate[2]. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.

📚 References

  • Evans Enolate Alkylation-Hydrolysis University of Windsor, Department of Chemistry[Link]

  • Carbanion Addition to Azomethines Thieme Connect[Link]

  • Samarium Iodide-Promoted Asymmetric Reformatsky Reaction of 3-(2-Haloacyl)-2-oxazolidinones with Enals Archivio Istituzionale della Ricerca (AIR) - Università degli Studi di Milano[Link]

Sources

Optimization

Technical Support Center: Purification of Products from 4-(Methoxymethyl)-1,3-oxazolidin-2-one Reactions

Welcome to the technical support center for troubleshooting the purification of reaction products derived from 4-(Methoxymethyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting the purification of reaction products derived from 4-(Methoxymethyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable chiral auxiliary in their synthetic endeavors. Here, we will address common challenges encountered during product purification, providing detailed, experience-driven solutions and scientifically grounded explanations to streamline your workflow and enhance your research outcomes.

The 4-(Methoxymethyl)-1,3-oxazolidin-2-one, a derivative of the renowned Evans auxiliaries, is instrumental in controlling stereochemistry in a variety of carbon-carbon bond-forming reactions, including aldol additions and alkylations.[1][2] The successful application of this methodology hinges on the efficient and clean removal of the auxiliary and the purification of the desired chiral product.[3][4] This guide provides a structured approach to navigate the intricacies of this crucial step.

I. General Purification Strategy: A Workflow Overview

The purification of products from reactions involving 4-(Methoxymethyl)-1,3-oxazolidin-2-one typically follows a multi-step process. The exact sequence and choice of techniques will depend on the nature of the desired product (e.g., carboxylic acid, alcohol, ester) and the specific byproducts of the reaction.

Purification_Workflow cluster_0 Reaction Work-up cluster_1 Auxiliary Cleavage & Product Isolation cluster_2 Purification Quenching Quenching Phase_Separation Phase_Separation Quenching->Phase_Separation Aqueous Quench Cleavage Cleavage Phase_Separation->Cleavage Organic Layer Extraction Extraction Cleavage->Extraction Crude Product Chromatography Chromatography Extraction->Chromatography Concentrated Crude Recrystallization Recrystallization Chromatography->Recrystallization Partially Pure Final_Product Final_Product Recrystallization->Final_Product Pure Product

Caption: General workflow for purification of products from 4-(Methoxymethyl)-1,3-oxazolidin-2-one reactions.

II. Troubleshooting Guides

This section addresses specific problems that may arise during the purification process in a question-and-answer format, providing actionable solutions.

Issue 1: Incomplete Cleavage of the Chiral Auxiliary

Question: My TLC/LC-MS analysis shows a significant amount of starting N-acyl oxazolidinone remaining after the cleavage reaction. What could be the cause, and how can I resolve this?

Answer: Incomplete cleavage is a common issue that can stem from several factors. The underlying cause is often insufficient reactivity of the cleavage reagent or non-optimal reaction conditions.

Causality and Solutions:

  • Insufficient Reagent Stoichiometry: The cleavage of the N-acyl bond requires a sufficient excess of the nucleophilic reagent. For hydrolytic cleavage to a carboxylic acid using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), a common protocol involves 2-2.5 equivalents of LiOH and 4-5 equivalents of H₂O₂.[5] Under-stoichiometry will lead to incomplete reaction.

    • Action: Carefully re-check the calculations for your reagents and ensure the correct equivalents are used. It may be beneficial to use a slight excess of the cleavage reagents.

  • Reaction Temperature: For many cleavage reactions, particularly the LiOH/H₂O₂ method, maintaining a low temperature (typically 0 °C) is crucial.[5] While higher temperatures might increase the reaction rate, they can also promote undesired side reactions, such as the formation of a hydroxyamide byproduct.[3][5]

    • Action: Ensure your reaction is maintained at the recommended temperature using an ice bath. For sluggish reactions, a slightly longer reaction time at low temperature is preferable to increasing the temperature.

  • Solvent System: The choice of solvent is critical for ensuring the solubility of both the substrate and the reagents. For LiOH/H₂O₂ cleavage, a mixture of tetrahydrofuran (THF) and water (commonly 3:1 or 4:1 v/v) is often optimal.[3][5]

    • Action: If you are using a different solvent system and observing incomplete reaction, consider switching to a THF/water mixture.

  • Steric Hindrance: Highly sterically hindered substrates may react more slowly under standard cleavage conditions.

    • Action: For sterically demanding substrates, increasing the reaction time or the equivalents of the cleavage reagents may be necessary. Careful monitoring by TLC or LC-MS is essential to determine the optimal reaction time.

Issue 2: Formation of an Undesired Hydroxyamide Byproduct During Hydrolytic Cleavage

Question: I am observing a significant amount of a byproduct that I suspect is the hydroxyamide from the endocyclic cleavage of the oxazolidinone ring. How can I minimize its formation?

Answer: The formation of the hydroxyamide byproduct is a known side reaction during the hydrolytic cleavage of Evans-type auxiliaries.[3][5] It arises from the nucleophilic attack of hydroxide on the carbamate carbonyl (endocyclic cleavage) instead of the desired exocyclic amide carbonyl.[5][6]

Mechanistic Insight and Mitigation Strategies:

The key to minimizing this byproduct lies in promoting the formation and reaction of the lithium hydroperoxide (LiOOH) nucleophile, which is more selective for the exocyclic amide carbonyl.[6][7]

  • Ratio of H₂O₂ to LiOH: A higher ratio of hydrogen peroxide to lithium hydroxide favors the in-situ formation of LiOOH.[5]

    • Action: Ensure you are using at least a 4:1 ratio of H₂O₂ to LiOH.[5]

  • Reaction Temperature: Lowering the reaction temperature can decrease the rate of the competing endocyclic cleavage.[5]

    • Action: Maintain the reaction temperature at 0 °C or even slightly lower (e.g., -10 °C) if your cooling system allows.

  • Order of Addition: Adding the hydrogen peroxide before the lithium hydroxide can help to ensure the formation of the LiOOH nucleophile.

    • Action: Add the aqueous H₂O₂ solution dropwise to the cooled THF/water solution of your N-acyl oxazolidinone, followed by the dropwise addition of the aqueous LiOH solution.[5]

Cleavage_Selectivity N-Acyl_Oxazolidinone N-Acyl_Oxazolidinone Exocyclic_Cleavage Exocyclic Cleavage (Desired Pathway) N-Acyl_Oxazolidinone->Exocyclic_Cleavage Favored by LiOOH Endocyclic_Cleavage Endocyclic Cleavage (Undesired Pathway) N-Acyl_Oxazolidinone->Endocyclic_Cleavage Promoted by LiOH Carboxylic_Acid Carboxylic_Acid Exocyclic_Cleavage->Carboxylic_Acid Hydroxyamide Hydroxyamide Endocyclic_Cleavage->Hydroxyamide LiOOH LiOOH (Selective Nucleophile) LiOOH->Exocyclic_Cleavage LiOH LiOH (Less Selective) LiOH->Endocyclic_Cleavage

Caption: Competing pathways in the hydrolytic cleavage of N-acyl oxazolidinones.

Issue 3: Difficulty in Separating Diastereomers

Question: My reaction has produced a mixture of diastereomers, and I am struggling to separate them by standard column chromatography. What are my options?

Answer: The separation of diastereomers can be challenging, but several techniques can be employed. Since diastereomers have different physical properties, their separation is, in principle, achievable.[4]

Strategies for Diastereomer Separation:

  • Flash Column Chromatography Optimization:

    • Solvent System Screening: The key to successful chromatographic separation is finding a solvent system that provides a sufficient difference in the retention factors (ΔRf) of the diastereomers. A systematic screening of solvent systems with varying polarities is recommended. Common solvent systems for these types of compounds include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.

    • High-Performance Media: Using high-quality silica gel with a smaller particle size can improve resolution.

    • Gradient Elution: A shallow gradient of the more polar solvent can help to better resolve closely eluting compounds.

  • Recrystallization: If your product is a solid, recrystallization can be a powerful technique for obtaining a single diastereomer in high purity.[8]

    • Solvent Selection: The choice of solvent is critical. The ideal solvent will dissolve the compound when hot but will have poor solubility for the desired diastereomer when cold, while the undesired diastereomer remains in solution. A trial-and-error approach with small amounts of material is often necessary to find the optimal solvent or solvent mixture.

  • High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): For particularly challenging separations, preparative HPLC or SFC can be employed.[] These techniques offer superior resolving power compared to standard flash chromatography.[10][11] Chiral stationary phases are often used in these methods to enhance separation.[10]

III. Frequently Asked Questions (FAQs)

Q1: How can I safely handle the LiOH/H₂O₂ cleavage reaction, especially on a larger scale?

A1: A significant safety concern with the LiOH/H₂O₂ cleavage is the evolution of oxygen gas, which results from the decomposition of the peracid intermediate.[3] This can create a pressurized and oxygen-rich environment, which is a fire hazard in the presence of flammable organic solvents.[3][5] To mitigate this risk:

  • Ensure Proper Venting: Never perform this reaction in a closed system. Use a setup that allows for the safe venting of any evolved gas.

  • Controlled Reagent Addition: Add the hydrogen peroxide and lithium hydroxide solutions slowly and dropwise to control the reaction rate and gas evolution.

  • Maintain Low Temperature: Keeping the reaction at 0 °C helps to control the decomposition rate.

  • Quenching: After the reaction is complete, quench any remaining peroxide by adding an aqueous solution of a reducing agent like sodium sulfite (Na₂SO₃).[5]

Q2: Can I recover and reuse the 4-(Methoxymethyl)-1,3-oxazolidin-2-one auxiliary?

A2: Yes, one of the significant advantages of using chiral auxiliaries is the ability to recover and reuse them, which is economically beneficial.[12] After cleavage, the auxiliary can typically be separated from the product. For instance, after hydrolytic cleavage, the auxiliary remains in the organic layer during the initial extraction, while the carboxylate salt of the product is in the aqueous layer.[5] The auxiliary can then be purified by chromatography or recrystallization.

Q3: What are some alternative methods for cleaving the N-acyl oxazolidinone?

A3: Besides hydrolytic cleavage to the carboxylic acid, several other methods can be used to obtain different functional groups:[2]

  • Reductive Cleavage to Alcohols: Using reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) will yield the corresponding primary alcohol.[5]

  • Transesterification to Esters: Treatment with an alkoxide, such as sodium methoxide in methanol, can provide the corresponding methyl ester.[2][13]

  • Reductive Cleavage to Aldehydes: Careful control of reaction conditions with reagents like diisobutylaluminum hydride (DIBAL-H) can afford the chiral aldehyde.[2]

IV. Experimental Protocols

Protocol 1: Standard Hydrolytic Cleavage to a Carboxylic Acid

This protocol describes the standard procedure for removing the 4-(Methoxymethyl)-1,3-oxazolidin-2-one auxiliary to yield a carboxylic acid using lithium hydroxide and hydrogen peroxide.[5]

Materials:

  • N-acyl oxazolidinone

  • Tetrahydrofuran (THF)

  • Deionized water

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 1 M Sodium sulfite (Na₂SO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (or other suitable organic solvent)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of THF and water (typically 3:1 v/v).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add 30% aqueous H₂O₂ (4.0-5.0 equiv) dropwise, maintaining the internal temperature at or below 5 °C.

  • Add an aqueous solution of LiOH·H₂O (2.0-2.5 equiv) dropwise, again maintaining the temperature at or below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, quench the reaction by the slow addition of 1 M aqueous Na₂SO₃ solution to destroy excess peroxide.

  • Concentrate the mixture in vacuo to remove the THF.

  • Extract the aqueous layer with ethyl acetate (2-3 times) to recover the chiral auxiliary. The combined organic layers contain the auxiliary.

  • Acidify the aqueous layer to a pH of ~2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 times) to isolate the carboxylic acid product.

  • Combine the organic extracts from step 10, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Reductive Cleavage to a Primary Alcohol

This protocol outlines the removal of the 4-(Methoxymethyl)-1,3-oxazolidin-2-one auxiliary to yield a primary alcohol using lithium borohydride.[5]

Materials:

  • N-acyl oxazolidinone

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Lithium borohydride (LiBH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or Rochelle's salt

  • Ethyl acetate (or other suitable organic solvent)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add LiBH₄ (2.0-3.0 equiv) portion-wise as a solid or as a solution in THF.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution or Rochelle's salt at 0 °C.

  • Extract the mixture with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product (containing the desired alcohol and the chiral auxiliary) by flash column chromatography.

V. Data Summary Tables

Table 1: Typical Solvent Systems for Flash Column Chromatography

Compound TypeTypical Solvent System (v/v)Notes
N-acyl oxazolidinonesHexanes:Ethyl Acetate (9:1 to 1:1)Polarity depends on the acyl group.
Chiral Carboxylic AcidsDichloromethane:Methanol (99:1 to 9:1)A small amount of acetic acid can be added to the eluent to prevent tailing.
Chiral AlcoholsHexanes:Ethyl Acetate (4:1 to 1:2)Polarity will vary based on the structure of the alcohol.
Recovered AuxiliaryHexanes:Ethyl Acetate (3:1 to 1:1)The auxiliary is moderately polar.

VI. References

  • Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland. Available from: [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ResearchGate. Available from: [Link]

  • Beutner, G. L., & Smith, T. E. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. Available from: [Link]

  • Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary - Organic Syntheses Procedure. Available from: [Link]

  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. Available from: [Link]

  • Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Available from: [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis - SFU Summit. Available from: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available from: [Link]

  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents - PMC - NIH. Available from: [Link]

  • Chiral Auxiliary Controlled Reactions - No Added Chemicals. Available from: [Link]

  • Organic Syntheses Procedure. Available from: [Link]

  • Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC - NIH. Available from: [Link]

  • CHEM 330 Topics Discussed on Nov. 16 Preparation of Evans auxiliaries from natural L-aminoacids, e.g phenylalanine, valine... At. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature for 4-(Methoxymethyl)-1,3-oxazolidin-2-one Reactions

Welcome to the technical support hub for reactions involving the versatile chiral auxiliary, 4-(methoxymethyl)-1,3-oxazolidin-2-one. This resource is tailored for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for reactions involving the versatile chiral auxiliary, 4-(methoxymethyl)-1,3-oxazolidin-2-one. This resource is tailored for researchers, scientists, and drug development professionals to navigate the intricacies of temperature optimization in their experiments. Here, we provide troubleshooting guidance and frequently asked questions to address specific challenges you may encounter.

The Critical Role of Temperature in Evans Auxiliary Chemistry

4-(Methoxymethyl)-1,3-oxazolidin-2-one is a member of the Evans family of chiral auxiliaries, which are instrumental in asymmetric synthesis for the stereocontrolled construction of carbon-carbon bonds. The success of these reactions is highly dependent on precise temperature control. Temperature influences not only the reaction rate but, more importantly, the diastereoselectivity of enolate formation and subsequent reactions.[1][2][3] Minor temperature deviations can result in lower yields, reduced stereochemical purity, and the formation of undesirable byproducts. This guide will provide a systematic approach to troubleshooting and optimizing reaction temperatures to achieve consistent and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why is my diastereoselectivity low in alkylation reactions?

Question: I'm observing a poor diastereomeric ratio (d.r.) in the alkylation of my N-acylated 4-(methoxymethyl)-1,3-oxazolidin-2-one. I suspect a temperature issue. What are the critical temperature control points?

Answer: This is a common problem that often points to inadequate temperature control during the formation of the enolate. Achieving kinetic control is paramount, which requires very low temperatures to prevent the formation of the undesired E-enolate or equilibration from the desired Z-enolate.

Scientific Rationale: The high diastereoselectivity of Evans auxiliaries is due to the preferential formation of the Z-enolate when deprotonated with a strong base like lithium diisopropylamide (LDA).[4] The substituent at the C4 position of the oxazolidinone ring sterically shields one face of the Z-enolate, directing the electrophile to the opposite face.[1] If the temperature is too high, the E-enolate can form or the Z-enolate can equilibrate to the more thermodynamically stable E-enolate, leading to a loss of stereocontrol.

Troubleshooting Protocol:

  • Thorough Pre-cooling: Before any additions, ensure the reaction vessel, solvent (commonly THF), and base solution are all pre-cooled to -78 °C. A dry ice/acetone bath is standard for achieving this temperature.[2][3]

  • Slow, Sub-surface Addition: Add the deprotonating agent (e.g., LDA) dropwise below the surface of the N-acyl oxazolidinone solution at -78 °C to avoid localized warming.

  • Maintain -78 °C during Enolate Formation: Stir the reaction mixture at -78 °C for the recommended duration (usually 30-60 minutes) to ensure complete enolate formation.

  • Cool the Electrophile: For reactive electrophiles, pre-cooling before addition is also recommended.

  • Internal Temperature Monitoring: For larger scale reactions, use a low-temperature thermometer to monitor the internal reaction temperature.

Table 1: Recommended Temperatures for Enolate Formation

BaseDeprotonation TemperatureRationale
LDA-78 °CStandard for kinetic control, minimizes E-enolate formation.
NaHMDS-78 °C to -50 °CCan offer different selectivity; temperature remains critical.[2][5]
LiHMDS-78 °CA common alternative to LDA for achieving high diastereoselectivity.

Diagram 1: Critical Temperature Points in Asymmetric Alkylation

G cluster_prep Preparation Phase cluster_enolate Enolate Formation (Critical Temperature Window) cluster_alkylation Alkylation Phase Prep_Solvent Pre-cool THF to -78 °C Deprotonation Slow, sub-surface addition of LDA to reactant solution at -78 °C Prep_Solvent->Deprotonation Prep_Reactant Prepare N-acyl oxazolidinone in THF Prep_Reactant->Deprotonation Prep_Base Pre-cool LDA solution to -78 °C Prep_Base->Deprotonation Stir Stir at -78 °C for 60 min Deprotonation->Stir Add_Electrophile Add electrophile (e.g., R-X) at -78 °C Stir->Add_Electrophile Warm Slowly warm to room temperature Add_Electrophile->Warm Quench Quench reaction Warm->Quench

Caption: A workflow for temperature control in Evans asymmetric alkylation.

FAQ 2: How can I prevent byproduct formation during N-acylation?

Question: When I perform N-acylation of 4-(methoxymethyl)-1,3-oxazolidin-2-one with an acid chloride, I observe significant byproduct formation, possibly from diacylation or ring-opening. How can I optimize the temperature to prevent this?

Answer: This issue often stems from conducting either the initial deprotonation of the oxazolidinone or the subsequent acylation at a temperature that is too high. The resulting oxazolidinone anion is a strong nucleophile but can be unstable at elevated temperatures.

Scientific Rationale: The N-H of the oxazolidinone is typically deprotonated with a strong base like n-butyllithium (n-BuLi) at a low temperature to generate the lithium salt. If this deprotonation occurs at a higher temperature (e.g., above 0 °C), or if the acylation with the acid chloride is not performed at a sufficiently low temperature, side reactions can be promoted. The highly reactive acyl chloride may react with the desired product, or the oxazolidinone anion could facilitate ring-opening or other decomposition pathways.

Troubleshooting Protocol:

  • Low-Temperature Deprotonation: Dissolve the 4-(methoxymethyl)-1,3-oxazolidin-2-one in a suitable solvent such as THF and cool the solution to -78 °C before the slow addition of n-BuLi.

  • Ensure Complete Deprotonation: Stir the mixture at -78 °C for approximately 15-30 minutes to ensure complete formation of the lithium salt.

  • Low-Temperature Acylation: Add the acid chloride, ideally as a solution in THF, to the reaction mixture while maintaining the temperature at -78 °C.

  • Controlled Warming: After the addition of the acid chloride is complete, allow the reaction to stir at -78 °C for a period (e.g., 30 minutes) before gradually warming to 0 °C or room temperature. This ensures the reaction reaches completion while minimizing side reactions.

Table 2: Temperature Guidelines for N-Acylation

StepRecommended TemperatureRationale
Deprotonation-78 °CEnsures the stability of the oxazolidinone anion and prevents side reactions.
Acylation-78 °CControls the reactivity of the highly electrophilic acid chloride, minimizing byproduct formation.
WarmingSlow warm to 0 °C or RTAllows the reaction to proceed to completion after the controlled addition.

Diagram 2: Temperature vs. Byproduct Formation

G cluster_low_temp Low Temperature (-78 °C) cluster_high_temp High Temperature (> 0 °C) Temp Reaction Temperature Low_Temp_Outcome Favors Kinetic Control High Yield of Desired Product Temp->Low_Temp_Outcome is low High_Temp_Outcome Favors Thermodynamic Products & Decomposition Pathways Temp->High_Temp_Outcome is high Desired_Product N-Acylated Product Byproduct Diacylated/Ring-Opened Byproducts Low_Temp_Outcome->Desired_Product leads to High_Temp_Outcome->Byproduct leads to

Caption: The influence of temperature on product distribution in N-acylation.

FAQ 3: What should I do if my reaction is incomplete or yields are low?

Question: My alkylation/acylation reaction is not reaching completion, resulting in a low yield of the desired product. I've been careful to maintain a low temperature. Could the temperature be too low?

Answer: While low temperatures are essential for selectivity, a reaction can stall if the temperature is too low for an extended period, particularly with less reactive electrophiles. A balance must be struck between maintaining stereocontrol at low temperatures and providing sufficient thermal energy for the reaction to proceed to completion.

Scientific Rationale: All chemical reactions have an activation energy that must be overcome. While enolate formation is typically rapid even at -78 °C, the subsequent reaction with an electrophile may be slow if the electrophile is sterically hindered or electronically deactivated. In such instances, maintaining the reaction at -78 °C for a prolonged time may not be optimal for achieving a good yield in a practical timeframe.

Troubleshooting Protocol:

  • Confirm Enolate Formation: Before adding the electrophile, a small aliquot of the reaction mixture can be quenched with a deuterated solvent (e.g., D₂O) at -78 °C and analyzed by ¹H NMR to confirm deprotonation.

  • Extend Reaction Time at Low Temperature: For less reactive electrophiles, consider a longer reaction time at -78 °C before warming.

  • Gradual and Controlled Warming: After an initial reaction period at -78 °C, a slow and controlled warming to a slightly higher temperature (e.g., -40 °C or 0 °C) can provide the necessary energy to drive the reaction to completion without significantly compromising diastereoselectivity. The optimal warming profile will depend on the specific substrates.

  • Monitor by TLC: Use thin-layer chromatography (TLC) to monitor the reaction's progress as it warms. This will help determine when the starting material has been consumed.

Experimental Workflow: Optimization for Sluggish Electrophiles

  • Perform deprotonation and enolate formation at -78 °C as is standard.

  • Add the sluggish electrophile at -78 °C and stir for 1-2 hours.

  • Allow the reaction to slowly warm to -40 °C and maintain this temperature for 2-4 hours, monitoring by TLC.

  • If the reaction remains incomplete, allow it to warm further to 0 °C for an additional 1-2 hours.

  • Once TLC indicates the consumption of the starting material, quench the reaction.

This systematic approach will help you identify the optimal temperature that balances reactivity and selectivity for your particular system.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–875. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

Sources

Optimization

Technical Support Center: Stereocontrol in 4-(Methoxymethyl)-1,3-oxazolidin-2-one Mediated Reactions

This is a technical support guide designed for researchers working with 4-(Methoxymethyl)-1,3-oxazolidin-2-one (a serine-derived Evans auxiliary). This guide addresses the critical role of Lewis acids in determining ster...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers working with 4-(Methoxymethyl)-1,3-oxazolidin-2-one (a serine-derived Evans auxiliary). This guide addresses the critical role of Lewis acids in determining stereochemical outcomes.

Subject: Optimizing Stereoselectivity & Troubleshooting Lewis Acid Interactions Applicable Compounds: 4-(Methoxymethyl)-1,3-oxazolidin-2-one (Serine-derived auxiliary),


-Acyloxazolidinones.
Audience:  Medicinal Chemists, Process Chemists, Graduate Researchers.

Part 1: The Mechanistic Core (Expertise & Logic)

The "Hidden" Variable: Side-Chain Coordination

Unlike standard Evans auxiliaries (Valine/Phenylalanine-derived) where the side chain (


, 

) acts purely as a steric blocking group , the 4-(methoxymethyl) group contains a Lewis-basic ether oxygen. This introduces a secondary variable: Competent Chelation .

When using Lewis Acids (LAs), you are managing a competition between two transition states:

  • Standard Bidentate Chelation: The LA coordinates the oxazolidinone carbonyl and the substrate carbonyl (e.g., aldehyde).

  • Tridentate/Interfering Coordination: The LA coordinates the methoxymethyl ether oxygen, potentially altering the geometry of the transition state or sequestering the catalyst.

Lewis Acid Classification & Expected Outcomes[1][2]
Lewis Acid TypeExamplesPrimary MechanismStereochemical Outcome (Aldol)Risk Factor with 4-MOM
Chelating (Hard)

,

,

Rigid Chair TS (Zimmerman-Traxler)Evans Syn (High

)
High: Ether oxygen may bind, requiring excess LA or altering facial bias.
Boron (Soft/Tight)

Rigid Chair TS (Enolate-Boron)Evans Syn (Very High

)
Low: Boron binds tightly to enolate oxygen; ether side-chain acts sterically.
Non-Chelating

Open Transition State (Dipole minimization)Anti / Non-Evans Syn Moderate: Open TS relies on dipole opposition; ether dipole can complicate the vector sum.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "I am observing low diastereomeric ratios ( ) with ."

Diagnosis: The methoxymethyl ether oxygen is likely sequestering the titanium, preventing the formation of the tight, organized transition state required for high stereoselectivity.


 is oxophilic and may coordinate to the side chain and the carbonyls, creating a "floppy" or ill-defined aggregate.

Corrective Action:

  • Increase Lewis Acid Stoichiometry: Unlike the standard 1.05 equiv used with 4-Bn auxiliaries, titrate up to 2.0–2.2 equivalents of

    
    . The first equivalent may saturate the side-chain ether and the oxazolidinone carbonyl, leaving the second equivalent to activate the aldehyde/electrophile.
    
  • Switch to "Soft" Enolization: Move to the

    
     / 
    
    
    
    protocol. Boron triflates form shorter, stronger O-B bonds that are less susceptible to side-chain interference, restoring the steric-only directing effect of the MOM group.
Issue 2: "The reaction stalls or yields are low, despite consuming the starting material."

Diagnosis: Decomposition of the Methoxymethyl (MOM) group. Strong Lewis acids like


 or 

can cleave methyl ethers, especially at ambient temperatures or with prolonged exposure.

Corrective Action:

  • Temperature Control: Ensure the Lewis acid addition is performed strictly at -78 °C . Do not allow the reaction to warm above -40 °C until quenched.

  • Quench Protocol: Use a buffered quench (Phosphate buffer pH 7) rather than acidic workup to prevent hydrolysis of the potentially destabilized auxiliary-adduct.

Issue 3: "I got the wrong diastereomer (reversal of selectivity)."

Diagnosis: You likely inadvertently accessed an Open Transition State . This occurs if:

  • The Lewis acid was essentially non-chelating (e.g., using

    
     or inadvertently hydrolyzed 
    
    
    
    ).
  • The reaction proceeded via a dipole-minimization pathway where the MOM group and the enolate oxygen pointed in opposite directions to minimize repulsion, exposing the opposite face.

Corrective Action:

  • Verify Reagents: Distill your

    
     or use a fresh ampoule. Ensure amine bases (
    
    
    
    ,
    
    
    ) are dry.
  • Force Chelation: Add a bidentate additive or switch to

    
     (less acidic but strongly chelating) if the substrate allows.
    

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the bifurcation between the Chelated (High Selectivity) and Non-Chelated (Low/Reversed Selectivity) pathways, highlighting the specific interference of the MOM group.

LewisAcidPathways Start 4-(MOM)-Oxazolidinone Substrate LA_Choice Select Lewis Acid Start->LA_Choice TiCl4 TiCl4 / SnCl4 (Chelating) LA_Choice->TiCl4 Hard LA Boron Bu2BOTf (Boron Enolate) LA_Choice->Boron Soft LA Chelation_State Transition State Competition TiCl4->Chelation_State Standard_TS Bidentate Chelation (C=O and C=O) Chelation_State->Standard_TS Stoichiometry > 2.0 or Non-Interfering Tridentate_TS Tridentate/Interference (Includes -OMe) Chelation_State->Tridentate_TS Stoichiometry ~1.0 or MOM Coordination Evans_Syn Evans Syn Product (High dr) Standard_TS->Evans_Syn Mixed_Res Mixed/Low dr (Leaky Selectivity) Tridentate_TS->Mixed_Res Zimmerman Zimmerman-Traxler Chair TS Boron->Zimmerman Tight Binding Zimmerman->Evans_Syn

Caption: Decision logic for Lewis Acid selection. Note how Boron enolates bypass the coordination interference of the methoxymethyl ether oxygen.

Part 4: Validated Experimental Protocols

Protocol A: Titanium-Mediated Aldol (High Risk / High Reward)

Use this for maximum reactivity with unhindered aldehydes.

  • Preparation: Dissolve

    
    -propionyl-4-(methoxymethyl)-oxazolidin-2-one (1.0 mmol) in anhydrous 
    
    
    
    (5 mL) under Argon. Cool to -78 °C .
  • Enolization: Add

    
     (1.1 mmol) dropwise. Wait 5 mins. Add 
    
    
    
    (1.2 mmol) dropwise. The solution should turn dark red/purple. Stir for 1 hour at -78 °C.
    • Critical Check: If the solution is cloudy or pale, chelation may be incomplete.

  • Reaction: Add the aldehyde (1.1 mmol) neat or in minimal

    
    . Stir at -78 °C for 1–2 hours.
    
  • Workup: Quench with saturated

    
     at -78 °C. Warm to room temp. Dilute with water/DCM.
    
Protocol B: Boron-Mediated Aldol (Recommended Standard)

Use this for highest reliability and stereocontrol.

  • Preparation: Dissolve auxiliary (1.0 mmol) in anhydrous

    
     at 0 °C .
    
  • Enolization: Add

    
     (1.1 mmol) dropwise followed by 
    
    
    
    (1.2 mmol). Stir at 0 °C for 30 minutes.
    • Why 0 °C? Boron enolization is slower than Ti; 0 °C ensures complete formation.

  • Cooling: Cool the reaction mixture to -78 °C .

  • Reaction: Add aldehyde (1.2 mmol). Stir for 30 min at -78 °C, then 1h at 0 °C.

  • Oxidative Workup: Add pH 7 buffer (2 mL), MeOH (5 mL), and 30%

    
     (2 mL). Stir vigorously for 1h to cleave the O-B bond.
    

References

  • Evans, D. A., et al. "Stereoselective Aldol Condensations." Journal of the American Chemical Society, 1981.[1][2]

  • Crimmins, M. T., et al. "Asymmetric Aldol Additions: Use of Titanium Tetrachloride." Journal of Organic Chemistry, 2001.

  • Ghorai, M. K., et al. "Lewis acid mediated nucleophilic ring opening... of 2-aryl-N-tosylaziridines." Tetrahedron Letters, 2007. (Demonstrates Lewis acid interaction with heteroatom-substituted rings).

  • Heathcock, C. H. "The Aldol Reaction: Acid and General Base Catalysis." Comprehensive Organic Synthesis, Vol 2, Pergamon Press. (Foundational text on Zimmerman-Traxler models).[3]

Sources

Troubleshooting

Technical Support Center: 4-(Methoxymethyl)-1,3-oxazolidin-2-one Auxiliary Removal

Topic: removal of 4-(Methoxymethyl)-1,3-oxazolidin-2-one auxiliary byproducts Content type: Technical Support Center Guide Status: Active | Tier: Level 3 (Senior Scientist) | Doc ID: AUX-OX-4MM-001 System Overview & Tech...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: removal of 4-(Methoxymethyl)-1,3-oxazolidin-2-one auxiliary byproducts Content type: Technical Support Center Guide

Status: Active | Tier: Level 3 (Senior Scientist) | Doc ID: AUX-OX-4MM-001

System Overview & Technical Profile

The 4-(Methoxymethyl)-1,3-oxazolidin-2-one is a specialized Evans auxiliary derived from L-Serine. Unlike its more common lipophilic counterparts (e.g., 4-benzyl or 4-isopropyl variants), the 4-methoxymethyl group introduces significant polarity and Lewis-basic chelating sites (ether oxygen).

These physicochemical properties create unique downstream processing challenges. While the auxiliary induces high diastereoselectivity via chelation-controlled transition states, its removal and recovery require modified protocols to prevent yield loss into the aqueous phase or co-elution with polar products.

Key Physicochemical Differentiators
Feature4-Benzyl-2-oxazolidinone4-(Methoxymethyl)-2-oxazolidinoneImpact on Workup
Polarity (LogP) ~1.4 (Lipophilic)~ -0.3 to 0.1 (Hydrophilic)High water solubility; difficult to extract with Et₂O.
Chelation Potential LowHigh (Bidentate)Can bind Li/Mg salts, causing emulsions.
Crystallinity High (Solid)Moderate (Often Oil/Low mp Solid)Recrystallization is difficult; chromatography often required.

Troubleshooting & FAQs (Ticket-Based)

Ticket #101: "I cleaved the auxiliary with LiOH/H₂O₂, but I cannot recover the free auxiliary. Where did it go?"

Diagnosis: Aqueous Phase Retention due to Polarity. Root Cause: The standard Evans workup relies on the auxiliary partitioning into the organic layer (CH₂Cl₂ or Et₂O) from a basic aqueous solution. The 4-methoxymethyl variant is sufficiently polar that it remains partially or fully solubilized in the aqueous phase, especially if the volume is large.

Solution Protocol:

  • Salting Out: Saturate the aqueous phase with solid NaCl before the initial extraction of the auxiliary.

  • Solvent Switch: Do not use Diethyl Ether (Et₂O). Use Ethyl Acetate (EtOAc) or Chloroform (CHCl₃) , which have higher polarity and better extraction efficiency for this auxiliary.

  • Continuous Extraction: For scales >5g, use a liquid-liquid continuous extractor with CH₂Cl₂ for 12-18 hours.

Ticket #102: "My product and the cleaved auxiliary are co-eluting on the column."

Diagnosis: Polarity Overlap. Root Cause: Because the methoxymethyl group adds polarity to the auxiliary, its R_f value often shifts closer to polar reaction products (like hydroxy acids or alcohols) compared to the benzyl auxiliary.

Solution Protocol:

  • Derivatization Strategy: If your product is a carboxylic acid, do not purify it directly. Perform the workup to separate the neutral auxiliary from the carboxylate salt (see Workflow Diagram below).

  • Stationary Phase Modification: Use C18 Reverse Phase silica if normal phase separation is poor. The auxiliary elutes early in H₂O/MeOH gradients, while lipophilic products retain longer.

  • Ternary Solvent Systems: Switch from Hexane/EtOAc to CH₂Cl₂/MeOH or Toluene/Acetone . The distinct solvation of the ether group in toluene often alters the separation factor (

    
    ).
    
Ticket #103: "The reaction mixture turned into a solid gel/emulsion during Quench."

Diagnosis: Chelation-Induced Aggregation. Root Cause: The methoxymethyl ether oxygen and the carbamate carbonyl can chelate Lithium ions (from LiOH or LiOOH), forming stable, gelatinous aggregates that trap solvent.

Solution Protocol:

  • Warm Quench: Do not quench at -78°C. Allow the reaction to warm to 0°C.

  • Sequestering Agent: Add saturated Rochelle's Salt (Potassium Sodium Tartrate) or Citric Acid buffer instead of simple NH₄Cl. This breaks the Li-coordination network.

  • Dilution: Dilute with excess EtOAc before adding the aqueous quench to prevent the formation of a biphasic emulsion.

Validated Removal Workflows

Workflow A: Hydrolytic Cleavage (LiOH/H₂O₂)

Best for: Generating carboxylic acids while recovering the auxiliary.

Safety Critical: The reaction of LiOH and H₂O₂ generates peracids which can decompose to release O₂ gas. Ensure proper venting.

Step-by-Step:

  • Dissolution: Dissolve substrate (1.0 equiv) in THF/H₂O (3:1) at 0°C.

  • Reagent Addition: Add H₂O₂ (30% wt, 4.0 equiv) followed by LiOH (2.0 equiv). Stir at 0°C for 1-2 hours.

  • Quench (Peroxide Destruction): Add aqueous Na₂SO₃ (1.5 M, 4.5 equiv). Test with starch-iodide paper to ensure no active oxidant remains.

  • Phase 1: Auxiliary Recovery (Basic Extraction):

    • Evaporate THF (rotovap).

    • The aqueous residue (pH > 10) contains the Product Carboxylate (salt) and Free Auxiliary (neutral).

    • Action: Extract 3x with CH₂Cl₂ or EtOAc .

    • Result: Organic layer contains the Auxiliary . Aqueous layer contains the Product .

  • Phase 2: Product Isolation (Acidic Extraction):

    • Acidify the aqueous layer to pH 1-2 with 1N HCl.

    • Action: Extract 3x with EtOAc.

    • Result: Organic layer contains the Carboxylic Acid Product .

Workflow B: Reductive Cleavage (LiBH4)

Best for: Generating primary alcohols directly.

Step-by-Step:

  • Dissolution: Dissolve substrate in anhydrous THF containing 1.0 equiv of water (promotes reactivity) or MeOH.

  • Reduction: Add LiBH₄ (2.0 M in THF, 1.1-1.5 equiv) at 0°C. Stir for 1-3 hours.

  • Quench: Carefully add Rochelle's Salt solution. Stir vigorously until two clear layers form (1-2 hours).

  • Separation: Extract with EtOAc.

  • Purification: Since both Product (Alcohol) and Auxiliary are neutral, they will be in the organic layer. Separation requires Flash Chromatography.[1]

    • Tip: The auxiliary is usually more polar than the alcohol product (unless the product is very small/polar).

Logic Visualization: Workup Partitioning

The following diagram illustrates the critical pH-swing logic required to separate the 4-(methoxymethyl) auxiliary from an acid product without chromatography.

WorkupLogic Start Reaction Mixture (Substrate + LiOH + H2O2) Quench Quench with Na2SO3 Remove THF Start->Quench State1 Aqueous Slurry (pH > 10) Quench->State1 Extract1 Extract with CH2Cl2 (or EtOAc for 4-MeO) State1->Extract1 OrgLayer1 Organic Layer 1 Extract1->OrgLayer1 Neutral Species AqLayer1 Aqueous Layer 1 (Carboxylate Salt) Extract1->AqLayer1 Ionic Species AuxRecovery Recovered Auxiliary (4-Methoxymethyl-2-oxazolidinone) OrgLayer1->AuxRecovery Concentrate Acidify Acidify to pH 2 (1N HCl) AqLayer1->Acidify Extract2 Extract with EtOAc Acidify->Extract2 OrgLayer2 Organic Layer 2 Extract2->OrgLayer2 AqLayer2 Aqueous Waste Extract2->AqLayer2 Product Pure Product (Carboxylic Acid) OrgLayer2->Product Concentrate

Caption: pH-Swing Extraction Protocol. Note that for the 4-methoxymethyl auxiliary, the first extraction (Extract 1) requires careful solvent selection (EtOAc/CH2Cl2) to ensure the polar auxiliary moves to the organic phase.

References & Authority

  • Evans, D. A., et al. "Chiral Enolates in Asymmetric Synthesis." Journal of the American Chemical Society, vol. 103, no. 8, 1981, pp. 2127–2129. Link

    • Foundational text on the design and cleavage of oxazolidinone auxiliaries.

  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, vol. 68, 1990, p. 83. Link

    • Provides the standard LiOH/H2O2 cleavage protocol and safety notes regarding peroxide decomposition.

  • Keyes, S. J., et al. "Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide." Organic Process Research & Development, vol. 24, no. 2, 2020, pp. 199–205. Link

    • Critical safety data on O2 evolution during the cleavage step.

  • Pridgen, L. N., et al. "Oxazolidinones as Chiral Auxiliaries." The Journal of Organic Chemistry, vol. 54, no. 13, 1989, pp. 3231–3233.

    • Discusses the synthesis and properties of serine-derived (4-methoxymethyl) auxiliaries.

Sources

Optimization

Technical Support Center: Enhancing the Solubility of 4-(Methoxymethyl)-1,3-oxazolidin-2-one Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(methoxymethyl)-1,3-oxazolidin-2-one derivatives. This guide provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(methoxymethyl)-1,3-oxazolidin-2-one derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address the solubility challenges often encountered with this class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm starting work with a novel 4-(methoxymethyl)-1,3-oxazolidin-2-one derivative. What are the first-line solvents I should consider for solubilization?

A1: For initial stock solutions, 100% dimethyl sulfoxide (DMSO) is a common and effective choice for many poorly soluble compounds, including oxazolidinone derivatives.[1] It is recommended to prepare a high-concentration stock, for example, in the range of 10-30 mM.[1] However, it is crucial to visually inspect the solution for any undissolved particles. If complete dissolution is not achieved, gentle warming or sonication can be employed.[1] For subsequent dilutions into aqueous buffers, it is important to consider the final concentration of the organic co-solvent, as high concentrations can be detrimental to biological assays.

Q2: My 4-(methoxymethyl)-1,3-oxazolidin-2-one derivative precipitates when I dilute my DMSO stock into an aqueous buffer. What is the likely cause and how can I prevent this?

A2: Precipitation upon dilution into an aqueous medium is a common issue for compounds with low water solubility. This "crashing out" occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. The primary cause is the significant difference in polarity between the DMSO stock and the aqueous buffer.

To prevent this, consider the following:

  • Lower the final concentration: The most straightforward approach is to work with a more diluted final concentration of your compound in the assay.

  • Optimize the co-solvent concentration: While keeping the final DMSO concentration low (typically <1%) is ideal for cell-based assays, a slightly higher concentration might be necessary and tolerable for enzymatic assays.[1]

  • Use a different co-solvent: If DMSO is problematic, other water-miscible organic solvents like ethanol or propylene glycol can be explored.[2][3]

  • Employ formulation strategies: For more persistent precipitation issues, advanced formulation techniques such as the use of cyclodextrins or creating solid dispersions may be necessary.[1][4]

Q3: How does the "methoxymethyl" group at the 4-position of the oxazolidinone ring influence the compound's solubility?

A3: The 4-(methoxymethyl) substituent introduces both polar and non-polar characteristics to the molecule. The ether oxygen can act as a hydrogen bond acceptor, which may slightly enhance aqueous solubility compared to a simple alkyl substituent. However, the overall impact on solubility will also depend on the other substituents on the oxazolidinone ring system. The calculated XLogP3 of the parent compound, 4-methoxy-1,3-oxazolidin-2-one, is -0.3, suggesting a relatively hydrophilic character.[5] Despite this, derivatives with larger, more lipophilic groups attached elsewhere on the molecule are still likely to exhibit poor water solubility.

Q4: Can I use pH modification to improve the solubility of my 4-(methoxymethyl)-1,3-oxazolidin-2-one derivative?

A4: The potential for pH modification to enhance solubility depends on whether your specific derivative has ionizable functional groups. The oxazolidinone ring itself is generally considered neutral, but it does have a weakly acidic N-H proton. However, its pKa is likely to be high, meaning it will only deprotonate at a high pH. If your derivative contains acidic or basic moieties, adjusting the pH of the solution to ionize these groups can significantly increase aqueous solubility.[6] For acidic drugs, increasing the pH above their pKa will lead to the formation of a more soluble anionic salt. Conversely, for basic drugs, lowering the pH below their pKa will result in a more soluble cationic salt.

Troubleshooting Guides

Problem 1: Inconsistent results in biological assays, suspected to be due to poor solubility.

Poor solubility can lead to a variety of issues in biological assays, including underestimation of potency and poor reproducibility.[1]

Troubleshooting Workflow:

A Inconsistent Assay Results B Verify Stock Solution Integrity A->B First, check the source C Determine Kinetic and Thermodynamic Solubility B->C If stock is clear, quantify solubility D Optimize Assay Conditions C->D Based on solubility limits E Employ Solubility Enhancement Techniques D->E If optimization is insufficient F Re-evaluate Biological Data E->F With improved solubility

Caption: Workflow for troubleshooting inconsistent assay results.

Step-by-Step Guide:

  • Verify Stock Solution Integrity: Before each experiment, visually inspect your DMSO stock solution for any signs of precipitation.[1] If crystals are present, attempt to redissolve them by gentle warming or sonication. It is also good practice to prepare fresh stock solutions regularly.

  • Determine Experimental Solubility: Perform a solubility assessment in your assay buffer. A common method is the shake-flask technique followed by HPLC or UV-Vis spectroscopy to quantify the concentration of the dissolved compound in the supernatant.[7] This will give you the maximum soluble concentration under your experimental conditions.

  • Optimize Assay Conditions:

    • Co-solvent Percentage: Determine the highest tolerable percentage of your co-solvent (e.g., DMSO) in the assay that does not affect the biological system but improves compound solubility.

    • Pre-dilution Strategy: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Employ Solubility Enhancement Techniques: If the above steps are insufficient, consider more advanced methods as detailed in the following sections.

Problem 2: Difficulty in preparing a stable aqueous formulation for in vivo studies.

For in vivo studies, a stable and homogenous formulation is critical for accurate dosing and obtaining reliable pharmacokinetic data.

Recommended Formulation Strategies:

StrategyMechanism of ActionKey Considerations
Co-solvency Reduces the polarity of the aqueous vehicle, increasing the solubility of non-polar compounds.[2][3]Select biocompatible co-solvents such as polyethylene glycol (PEG) 300/400, propylene glycol, or ethanol. The concentration of the co-solvent must be within toxicologically acceptable limits.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin imparts water solubility to the complex.[8][9]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity. The stoichiometry of the complex (e.g., 1:1 or 1:2 drug-to-cyclodextrin) should be determined.[1]
Solid Dispersions The drug is dispersed in a solid, hydrophilic polymer matrix, often in an amorphous state. This increases the surface area and wettability, leading to faster dissolution.[10][11]Polymers such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) are common carriers. Techniques like spray drying or hot-melt extrusion are used for preparation.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

This protocol outlines a general method for preparing an inclusion complex of a 4-(methoxymethyl)-1,3-oxazolidin-2-one derivative with hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Molar Ratio Determination: Start by preparing solutions with varying molar ratios of your compound to HP-β-CD (e.g., 1:1, 1:2, 1:5).

  • Complexation:

    • Dissolve the HP-β-CD in purified water with stirring.

    • Add the 4-(methoxymethyl)-1,3-oxazolidin-2-one derivative to the cyclodextrin solution.

    • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Lyophilization: Freeze-dry the resulting solution to obtain a solid powder of the inclusion complex.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • Solubility Determination: Measure the aqueous solubility of the lyophilized powder and compare it to that of the uncomplexed compound.

Workflow for Cyclodextrin Complexation:

A Select Compound and Cyclodextrin B Determine Molar Ratios for Testing A->B C Prepare Aqueous Solutions B->C D Mix and Stir for 24-48h C->D E Lyophilize to Obtain Solid Complex D->E F Characterize Complex Formation (DSC, FTIR, NMR) E->F G Measure Enhanced Aqueous Solubility F->G

Caption: Step-by-step workflow for cyclodextrin complexation.

By systematically applying these principles and methodologies, researchers can effectively address the solubility challenges associated with 4-(methoxymethyl)-1,3-oxazolidin-2-one derivatives, leading to more reliable and meaningful scientific outcomes.

References

  • Development of inclusion complex based on cyclodextrin and oxazolidine derivative. (URL: [Link])

  • 4-Methoxy-1,3-oxazolidin-2-one | C4H7NO3 | CID 533641 - PubChem. (URL: [Link])

  • An approach for pH-independent release of poorly soluble ionizable drugs using hot-melt extrusion - Refubium. (URL: [Link])

  • Cosolvent – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Co-solvent: Significance and symbolism. (URL: [Link])

  • 4-Methyl-1,3-oxazolidin-2-one | C4H7NO2 | CID 9855455 - PubChem. (URL: [Link])

  • List of solubility enhanced drug [13-41] | Download Table - ResearchGate. (URL: [Link])

  • Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applications (IJPRA). (URL: [Link])

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (URL: [Link])

  • Solubility: An overview - Int J Pharm Chem Anal. (URL: [Link])

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (URL: [Link])

  • Development of inclusion complex based on cyclodextrin and oxazolidine derivative - Portal de Revistas da USP. (URL: [Link])

  • 4-methoxy-1,3-oxazolidin-2-one(CAS# 14441-94-2 ) - angenechemical.com. (URL: [Link])

  • (PDF) Study of pH-dependent drugs solubility in water - ResearchGate. (URL: [Link])

  • SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. (URL: [Link])

  • Cyclodextrin inclusion complexation and pharmaceutical applications - ScienceAsia. (URL: [Link])

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review - MDPI. (URL: [Link])

  • Synthesis and characterization of peptidomimetics containing oxazolidin-2-one and oxazolidine scaffolds - arkat usa. (URL: [Link])

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences - RJPBCS. (URL: [Link])

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - Jetir.Org. (URL: [Link])

  • Anomalous Solubility Behavior of Several Acidic Drugs | ADMET and DMPK - IAPC Journals. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Troubleshooting Guide for Evans Auxiliary Reactions

Welcome to the technical support center for Evans auxiliary reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and common challenges encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Evans auxiliary reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and common challenges encountered during the application of Evans chiral auxiliaries in asymmetric synthesis. The content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific principles to empower your experimental design and execution.

I. Low Diastereoselectivity: The Core Challenge

Low diastereoselectivity is a frequent and frustrating issue in chiral auxiliary-mediated reactions. Understanding the factors that govern the stereochemical outcome is paramount to effective troubleshooting.

Question 1: My Evans aldol reaction is showing poor diastereoselectivity. What are the primary factors to investigate?

Answer: Poor diastereoselectivity in Evans aldol reactions typically stems from issues related to enolate geometry, reaction temperature, or the choice of Lewis acid. The stereochemical outcome is dictated by a highly organized, chair-like Zimmerman-Traxler transition state.[1][2]

Core Principles:

  • Z-Enolate Formation: The high diastereoselectivity of the Evans aldol reaction is contingent upon the formation of the (Z)-enolate.[3][4] This is typically achieved using a boron triflate and a hindered amine base.[4] The (Z)-enolate geometry orients the substituents in the transition state to minimize steric interactions and dipole moments, favoring the formation of the syn-aldol product.[1][4]

  • Transition State Conformation: The chiral auxiliary, typically derived from an amino acid like valine or phenylalanine, sterically shields one face of the enolate.[5][6] The bulky substituent on the auxiliary directs the incoming electrophile (aldehyde) to the opposite, less hindered face.[6]

Troubleshooting Steps:

  • Verify Enolate Formation Conditions:

    • Base and Lewis Acid: Ensure the use of a suitable boron Lewis acid (e.g., dibutylboron triflate) and a tertiary amine base (e.g., triethylamine or diisopropylethylamine).[4] The combination of these reagents is crucial for selectively generating the (Z)-enolate.[3]

    • Reaction Temperature: Enolate formation should be conducted at low temperatures, typically -78 °C, to ensure kinetic control and prevent enolate equilibration or side reactions.[5][7]

  • Optimize Reaction Temperature:

    • The aldol addition step should also be performed at low temperatures (e.g., -78 °C to 0 °C) to maximize the energy difference between the diastereomeric transition states.[7][8] Higher temperatures can lead to a decrease in selectivity.[8]

  • Consider the Substrate:

    • Propionate vs. Acetate Aldols: Evans auxiliaries provide excellent diastereoselectivity for propionate aldol reactions, where there is an α-methyl group on the enolate.[9] However, with acetate aldols (no α-substituent), the selectivity often drops significantly.[9] This is because the α-methyl group plays a key role in enforcing the required transition state geometry.[9] For acetate aldols, alternative auxiliaries or methods may be necessary.[9]

Question 2: I am performing an asymmetric alkylation and observing a low diastereomeric ratio (d.r.). What should I check?

Answer: Similar to the aldol reaction, the success of an asymmetric alkylation using an Evans auxiliary hinges on the formation of a specific enolate geometry and effective facial shielding by the auxiliary.

Core Principles:

  • Chelated Enolate: The deprotonation of the N-acyl oxazolidinone with a strong base (e.g., LDA or NaHMDS) at low temperature generates a chelated (Z)-enolate.[5][10] The metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid structure.[5]

  • Steric Hindrance: The bulky substituent on the chiral auxiliary blocks one face of this rigid enolate, forcing the electrophile to approach from the less hindered side.[6][11]

Troubleshooting Steps:

  • Base and Deprotonation Conditions:

    • Strong, Non-nucleophilic Base: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to ensure complete and rapid deprotonation.[7]

    • Low Temperature: Perform the deprotonation at -78 °C to maintain kinetic control.[10]

  • Electrophile Reactivity:

    • Reactive Electrophiles: Use reactive electrophiles such as methyl iodide, benzyl bromide, or allyl bromide. Less reactive electrophiles may require higher temperatures, which can compromise diastereoselectivity.

  • Solvent Choice:

    • A non-coordinating solvent like tetrahydrofuran (THF) is generally preferred to facilitate the formation of the chelated enolate.

II. Auxiliary Cleavage: Recovering Your Product

The removal of the chiral auxiliary is a critical final step. Incomplete cleavage, side reactions, or racemization of the product can significantly impact the overall success of the synthesis.

Question 3: My LiOH/H₂O₂ cleavage of the Evans auxiliary is giving a low yield and a significant amount of a hydroxyamide byproduct. How can I optimize this?

Answer: The formation of a hydroxyamide impurity is a common side reaction during the hydrolytic cleavage of Evans auxiliaries with lithium hydroxide and hydrogen peroxide.[12] This occurs due to the competing attack of the hydroxide ion on the carbamate carbonyl of the oxazolidinone ring.[12]

Core Principles:

  • Nucleophilic Attack: The desired reaction involves the selective attack of the lithium hydroperoxide (LiOOH) nucleophile at the exocyclic amide carbonyl.[12][13] The competing side reaction is the attack of hydroxide at the endocyclic carbamate carbonyl.[12][14]

Troubleshooting Steps:

  • Optimize Reagent Stoichiometry:

    • H₂O₂:LiOH Ratio: Use a high ratio of hydrogen peroxide to lithium hydroxide (at least 4:1).[12] This favors the formation of the more selective LiOOH nucleophile.[12]

  • Control Reaction Temperature:

    • Perform the cleavage at 0 °C or below.[12] Lowering the temperature disfavors the competing attack of hydroxide.[12]

  • Solvent System:

    • A mixture of tetrahydrofuran (THF) and water (e.g., 3:1 or 4:1) is generally the optimal solvent system.[12]

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid prolonged reaction times that can lead to side product formation.[12]

  • Safety Consideration:

    • Be aware that this reaction can evolve oxygen gas, especially on a larger scale.[12][15] Ensure proper venting to avoid pressure buildup.[15]

Question 4: I need to cleave the auxiliary to an alcohol. What are the best conditions, and what are potential pitfalls?

Answer: Reductive cleavage using a hydride source is the standard method for obtaining the corresponding primary alcohol.

Core Principles:

  • Reduction: Reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) reduce the N-acyl group to the primary alcohol.[12]

Troubleshooting Steps:

  • Choice of Reducing Agent:

    • LiBH₄: This is a milder and often preferred reagent. The reaction is typically carried out in a solvent like THF or diethyl ether.

    • LiAlH₄: A more powerful reducing agent that can be used if LiBH₄ is ineffective. However, it is less chemoselective.

  • Anhydrous Conditions:

    • Ensure the reaction is performed under strictly anhydrous and inert conditions (e.g., under nitrogen or argon) to prevent quenching of the hydride reagent.[12]

  • Workup Procedure:

    • Careful quenching of the reaction is necessary. A standard procedure involves the sequential addition of water and then a sodium hydroxide solution, followed by filtration to remove the aluminum or boron salts.

III. Purification Challenges

The final step of isolating the desired product can present its own set of challenges, from separating diastereomers to preventing product degradation.

Question 5: I am having difficulty separating my desired diastereomer by column chromatography. What can I do?

Answer: If the diastereoselectivity of the reaction is not perfect, separation of the diastereomers by column chromatography can be challenging due to their similar polarities.

Troubleshooting Steps:

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems (eluents) of varying polarities. A shallow gradient or isocratic elution with a carefully chosen solvent mixture can improve separation.

    • Stationary Phase: While silica gel is most common, consider using a different stationary phase like alumina if separation on silica is poor.

    • Deactivation of Silica Gel: For sensitive compounds, deactivating the silica gel with a small amount of triethylamine in the eluent can prevent product degradation or isomerization on the column.[7]

  • Recrystallization:

    • If the product is a solid, recrystallization can be a highly effective method for purifying a single diastereomer. Experiment with various solvent systems to find one that provides good differential solubility.

Question 6: My aldol product seems to be degrading during workup or purification. What could be the cause?

Answer: β-hydroxy carbonyl compounds, the products of aldol reactions, can be susceptible to dehydration, especially under acidic or basic conditions or upon heating.[16]

Troubleshooting Steps:

  • Neutral Workup:

    • Ensure that the workup conditions are as neutral as possible to avoid acid- or base-catalyzed dehydration.

  • Avoid Excessive Heat:

    • Concentrate the product solution under reduced pressure at low temperatures (rotary evaporation with a cool water bath).

  • Chromatography Considerations:

    • As mentioned previously, if using silica gel chromatography, the acidic nature of the silica can promote dehydration.[16] Consider using neutral alumina or deactivating the silica gel.

IV. Visualizing the Process: Diagrams and Workflows

To further aid in understanding and troubleshooting, the following diagrams illustrate key concepts and workflows in Evans auxiliary reactions.

Mechanism of Stereocontrol in Evans Aldol Reaction

G cluster_enolate Enolate Formation cluster_aldol Aldol Addition cluster_cleavage Auxiliary Cleavage N-Acyl Oxazolidinone N-Acyl Oxazolidinone Z-Enolate Z-Enolate N-Acyl Oxazolidinone->Z-Enolate -78 °C Base (e.g., Bu2BOTf, Et3N) Base (e.g., Bu2BOTf, Et3N) Base (e.g., Bu2BOTf, Et3N)->Z-Enolate Zimmerman-Traxler TS Chair-like Transition State Z-Enolate->Zimmerman-Traxler TS Aldehyde (R'CHO) Syn-Aldol Adduct Syn-Aldol Adduct Zimmerman-Traxler TS->Syn-Aldol Adduct High d.r. Final Product Carboxylic Acid, Alcohol, etc. Syn-Aldol Adduct->Final Product e.g., LiOH/H2O2 Recovered Auxiliary Recovered Auxiliary Syn-Aldol Adduct->Recovered Auxiliary G start Low Diastereoselectivity Observed q1 Is the reaction temperature low enough? (-78 °C for enolate formation) start->q1 q2 Is the correct base/Lewis acid combination being used? (e.g., Bu2BOTf/Et3N for Z-enolate) q1:f0->q2 Yes sol1 Optimize temperature profile for both enolate formation and aldol addition. q1:f0->sol1 No q3 Is the substrate an acetate derivative? (Known to give lower selectivity) q2:f0->q3 Yes sol2 Verify reagents and stoichiometry. Consider screening other Lewis acids or bases. q2:f0->sol2 No q4 Are anhydrous conditions being maintained? q3:f0->q4 No sol3 Consider alternative chiral auxiliaries or synthetic strategies for acetate aldols. q3:f0->sol3 Yes sol4 Ensure all glassware is oven-dried and solvents are anhydrous. q4:f0->sol4 No end Improved Diastereoselectivity q4:f0->end Yes sol1->end sol2->end sol3->end sol4->end

Caption: Decision tree for troubleshooting low diastereoselectivity.

V. Summary Tables for Quick Reference

Recommended Conditions for Key Steps
Step Parameter Recommendation Rationale
N-Acylation CatalystDMAP (4-dimethylaminopyridine)Mild and efficient for acylation. [10]
ReagentAcid anhydride or acid chlorideStandard acylating agents.
Aldol Reaction (Boron Enolate) Lewis Acid/BaseDibutylboron triflate / TriethylaminePromotes selective formation of the (Z)-enolate. [4]
Temperature-78 °C to 0 °CMaximizes kinetic control and diastereoselectivity. [7]
Alkylation BaseLDA or NaHMDSStrong, non-nucleophilic base for complete deprotonation. [7]
Temperature-78 °CEnsures kinetic enolate formation. [10]
Hydrolytic Cleavage (to Acid) ReagentsLiOH / H₂O₂Standard conditions for cleavage to the carboxylic acid. [12]
Ratio (H₂O₂:LiOH)≥ 4:1Favors formation of the selective LiOOH nucleophile. [12]
Temperature0 °CMinimizes formation of hydroxyamide byproduct. [12]
Reductive Cleavage (to Alcohol) ReagentLiBH₄ or LiAlH₄Reduces the acyl group to a primary alcohol. [12]
ConditionsAnhydrous, inert atmospherePrevents quenching of the hydride reagent. [12]
Common Problems and Solutions
Problem Potential Cause Suggested Solution
Low DiastereoselectivityReaction temperature too high.Run the reaction at a lower temperature (e.g., -78 °C). [8]
Incorrect enolate geometry.Use appropriate base/Lewis acid combination (e.g., Bu₂BOTf for syn-aldol). [3][4]
Acetate substrate used.Expect lower selectivity; consider alternative methods. [9]
Low Yield in CleavageIncomplete reaction.Monitor by TLC/LC-MS; may require longer reaction time or warming. [12]
Formation of hydroxyamide byproduct.Use a higher H₂O₂:LiOH ratio and lower temperature (0 °C). [12]
Product DegradationDehydration of β-hydroxy carbonyl.Maintain neutral pH during workup; avoid heat; consider deactivating silica gel. [16]
Racemization during cleavage.Use mild cleavage conditions; avoid strong acid or base. [11]
Difficulty in PurificationDiastereomers are hard to separate.Optimize column chromatography (solvent gradient, different stationary phase) or attempt recrystallization.

VI. References

  • Technical Support Center: Enhancing the Efficiency of Chiral Auxiliary Removal - Benchchem. Available from:

  • Introduction: The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis - Benchchem. Available from:

  • (PDF) Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. Available from: [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. Available from: [Link]

  • Chiral Auxiliary Controlled Reactions - No Added Chemicals. Available from: [Link]

  • Technical Support Center: Optimizing Asymmetric Synthesis with (+)-BINOL as a Chiral Auxiliary - Benchchem. Available from:

  • Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? - Chemistry Stack Exchange. Available from: [Link]

  • Evans Aldol Reaction | Chem-Station Int. Ed. Available from: [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. Available from: [Link]

  • A Comparative Guide to D-Valinol and Evans Chiral Auxiliaries in Asymmetric Synthesis - Benchchem. Available from:

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. Available from: [Link]

  • Evans enolate alkylation-hydrolysis. Available from: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory - Journal of Chemical Education. Available from: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary - Journal of Chemical Education. Available from: [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Publications. Available from: [Link]

  • Technical Support Center: Improving Stereoselectivity in Aldoxime Synthesis - Benchchem. Available from:

  • Introduction to Stereoselective Organic Synthesis. Available from: [Link]

  • Carbonyl Chemistry :: Chiral Enolates. Available from: [Link]

  • Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions | Journal of the American Chemical Society. Available from: [Link]

  • Solving Anti Aldol Reaction Issues - YouTube. Available from: [Link]

  • Evans Chiral Auxiliary: Unlocking Enantioselective Aldol Magic! - YouTube. Available from: [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci. Available from: [Link]

  • Asymmetric synthesis | DU Chem. Available from: [Link]

  • Evans aldol ppt | PPTX - Slideshare. Available from: [Link]

  • Stereoselective enolate reaction with chiral auxiliary : r/chemhelp - Reddit. Available from: [Link]

  • Struggling with the purification of a nitroaldol product : r/OrganicChemistry - Reddit. Available from: [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins - PMC. Available from: [Link]

  • Presence and Impact of Aldol Condensation Products as Off-Notes in Plant-Based Protein Sources - PMC. Available from: [Link]

  • PCR purification problem? - ResearchGate. Available from: [Link]

  • Challenges in downstream purification of advanced therapies - European Pharmaceutical Review. Available from: [Link]

Sources

Optimization

stability of 4-(Methoxymethyl)-1,3-oxazolidin-2-one under acidic conditions

Technical Support Center: Stability and Handling of 4-(Methoxymethyl)-1,3-oxazolidin-2-one Under Acidic Conditions Welcome to the Application Scientist Technical Support Center. This guide provides researchers, synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Handling of 4-(Methoxymethyl)-1,3-oxazolidin-2-one Under Acidic Conditions

Welcome to the Application Scientist Technical Support Center. This guide provides researchers, synthetic chemists, and drug development professionals with field-proven insights into the chemical stability, troubleshooting, and manipulation of 4-(methoxymethyl)-1,3-oxazolidin-2-one.

Section 1: Frequently Asked Questions (FAQs)

Q1: Is the oxazolidinone ring stable to standard acidic workup conditions (e.g., 1M HCl or 5% citric acid)? A1: Yes. The 1,3-oxazolidin-2-one ring features a cyclic carbamate (urethane) linkage[1]. The resonance stabilization between the ring nitrogen lone pair and the endocyclic carbonyl group significantly reduces the electrophilicity of the carbonyl carbon. Consequently, mild aqueous acids (pH 2–6) do not provide sufficient energy to overcome the activation barrier for nucleophilic attack by water[2]. Standard acidic workups will not degrade the ring.

Q2: Will the "methoxymethyl" group be cleaved by acid, similar to a MOM protecting group? A2: No. This is a common nomenclature pitfall that leads to unnecessary experimental precautions. A standard MOM (methoxymethyl) protecting group on an alcohol forms an acetal (


), which is highly acid-labile because its cleavage generates a resonance-stabilized oxocarbenium ion. In contrast, the methoxymethyl substituent in 4-(methoxymethyl)-1,3-oxazolidin-2-one is an aliphatic ether (

) attached directly to the C4 carbon. Aliphatic ethers do not form stable oxocarbenium ions upon cleavage and are highly stable to aqueous acids. They require harsh Lewis acids (e.g.,

) or strong hydrohalic acids (e.g., refluxing

) for cleavage.

Q3: How can I intentionally hydrolyze the oxazolidinone ring to yield the corresponding amino alcohol? A3: Deliberate hydrolysis requires forcing conditions. The preferred method is refluxing the compound in strong aqueous acid (e.g., 6M HCl at 100°C for 16 hours). Acidic hydrolysis protonates the carbonyl oxygen, increasing its electrophilicity, followed by water attack, ring opening, and spontaneous decarboxylation to yield 1-amino-3-methoxypropan-2-ol as the hydrochloride salt[3]. Alternatively, strong alkaline conditions (e.g.,


) are frequently used for the cleavage of N-acylated derivatives (Evans auxiliaries)[4].

Section 2: Troubleshooting Guide

Issue 1: Low recovery of the oxazolidinone after an acidic aqueous workup.

  • Causality: While the compound is chemically stable to mild acid, it is highly polar. The combination of the hydrogen-bond accepting oxazolidinone carbonyl and the ether oxygen makes the low-molecular-weight N-H oxazolidinone highly water-soluble.

  • Solution: Do not rely solely on ethyl acetate (EtOAc) or dichloromethane (DCM) for extraction. Saturate the aqueous layer with solid NaCl before extraction to force the compound into the organic phase. Use a more polar solvent mixture, such as EtOAc/Isopropanol (3:1 v/v).

Issue 2: Unexpected epimerization at the C4 stereocenter during acidic reactions.

  • Causality: The C4 proton is adjacent to the nitrogen but is not directly enolizable under standard acidic conditions unless the nitrogen is acylated (e.g., N-acyl Evans auxiliaries)[5]. If the nitrogen is unsubstituted (N-H), the C4 stereocenter is exceptionally stable to acid[6].

  • Solution: If epimerization is observed, verify the enantiomeric purity of your starting material or check for the inadvertent presence of strong bases, as acid-catalyzed epimerization at this specific position is mechanistically improbable.

Section 3: Quantitative Data Summaries

The following table summarizes the stability profile of 4-(methoxymethyl)-1,3-oxazolidin-2-one across various acidic environments to guide your experimental design.

Acidic ConditionReagent / ConcentrationTemperatureExposure TimeStability / Outcome
Mild Aqueous Acid 1M HCl or 5% Citric Acid20°C (RT)24 hours>99% Intact (Stable)
Organic Acid 10% TFA in DCM20°C (RT)24 hours>99% Intact (Stable)
Strong Aq. Acid 6M HCl100°C (Reflux)16 hoursComplete Hydrolysis
Ether Cleavage

(1M in DCM)
-78°C to RT4 hoursEther Cleaved; Ring Intact

Section 4: Experimental Protocols

Protocol A: Acid-Stable Aqueous Workup and Isolation

Objective: Isolate 4-(methoxymethyl)-1,3-oxazolidin-2-one from a crude reaction mixture without yield loss.

  • Quench: Add 1M HCl dropwise to the reaction mixture until the pH reaches 4–5. (Causality: Neutralizing basic species prevents base-catalyzed side reactions while remaining well within the acid-stability window of the oxazolidinone[2]).

  • Concentrate: Remove volatile organic solvents (e.g., THF, MeOH) under reduced pressure.

  • Phase Modification: Saturate the remaining aqueous phase by adding solid NaCl until no more dissolves.

  • Extraction: Extract the aqueous phase 4 times with an equal volume of EtOAc/Isopropanol (3:1 v/v).

  • Isolation: Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate.
    
  • Self-Validation System: Analyze the crude residue by LC-MS using an ELSD or CAD detector (the molecule lacks a strong UV chromophore) to confirm the presence of the

    
     ion at m/z 132.1.
    
Protocol B: Intentional Acidic Hydrolysis to Amino Alcohol

Objective: Cleave the oxazolidinone ring to yield 1-amino-3-methoxypropan-2-ol hydrochloride.

  • Reaction Setup: Suspend 4-(methoxymethyl)-1,3-oxazolidin-2-one (1.0 equiv) in 6M aqueous HCl (10 volumes).

  • Heating: Heat the mixture to reflux (100–105°C) equipped with a condenser. Stir for 16 hours. (Causality: The robust cyclic carbamate requires sustained thermal energy to undergo nucleophilic attack by water and subsequent decarboxylation[3]).

  • Self-Validation System: Spot the reaction mixture on a silica TLC plate. Elute with DCM/MeOH/

    
     (80:18:2). Stain with Ninhydrin and heat. The starting material will not stain strongly, but the primary amino alcohol product will appear as a bright purple spot.
    
  • Isolation: Cool to room temperature and concentrate to dryness under reduced pressure to afford the product as a hydrochloride salt.

Section 5: Visualizations

HydrolysisPathway A 4-(Methoxymethyl)- 1,3-oxazolidin-2-one (Stable in Mild Acid) A->A Mild Acid (pH 3-6) No Reaction B Protonated Carbonyl Intermediate (Reversible) A->B Strong Acid (e.g., 6M HCl) C Water Nucleophilic Attack at C2 B->C Heat (>90°C) D Ring Opening (C-O Bond Cleavage) C->D H+ Transfer E Decarboxylation (-CO2) D->E Spontaneous F 1-Amino-3-methoxypropan-2-ol (Final Product) E->F -CO2

Figure 1: Mechanistic pathway for the acidic hydrolysis of 4-(methoxymethyl)-1,3-oxazolidin-2-one.

TroubleshootingWorkflow Start Issue: Low Recovery of Oxazolidinone Check1 Was strong aqueous acid used during workup? Start->Check1 Path1 Yes (>1M HCl or Heat) Check1->Path1 Path2 No (Mild Acid / RT) Check1->Path2 Sol1 Hydrolysis Occurred. Solution: Neutralize to pH 5-7 before extraction. Path1->Sol1 Check2 Check aqueous layer for high solubility Path2->Check2 Sol2 Solution: Extract with EtOAc/IPA (3:1) or salt out with solid NaCl. Check2->Sol2

Figure 2: Troubleshooting workflow for low oxazolidinone recovery during acidic aqueous workups.

Section 6: References

  • [6] ResearchGate. Insight into the acidic behavior of oxazolidin-2-one, its thione and selone analogs through computational techniques. Available at:[Link]

  • [3] PubMed / NIH. Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Available at: [Link]

  • [1] Wikipedia. 2-Oxazolidinone. Available at: [Link]

  • [4] ACS Publications. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-(Methoxymethyl)-1,3-oxazolidin-2-one vs. Camphorsultam in Asymmetric Synthesis

Executive Summary: The "Chelation vs. Crystallinity" Decision Verdict: The choice between 4-(Methoxymethyl)-1,3-oxazolidin-2-one (a Serine-derived Evans auxiliary) and Camphorsultam (Oppolzer’s sultam) is rarely about "b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Chelation vs. Crystallinity" Decision

Verdict: The choice between 4-(Methoxymethyl)-1,3-oxazolidin-2-one (a Serine-derived Evans auxiliary) and Camphorsultam (Oppolzer’s sultam) is rarely about "better" selectivity—both exceed 98:2 dr in optimized systems. The decision rests on purification strategy and transition state control .

  • Choose 4-(Methoxymethyl)-1,3-oxazolidin-2-one if: You require chelation-controlled selectivity (using Lewis acids like TiCl₄ or MgBr₂), need mild hydrolytic cleavage conditions, or are synthesizing targets where the auxiliary's removal yields a useful serinol derivative. It is the superior choice for aldol reactions where Lewis acid coordination is tunable.

  • Choose Camphorsultam if: You want to avoid column chromatography. Its primary advantage is the crystallinity of its N-acyl derivatives, allowing diastereomeric purification by recrystallization alone. It is the superior choice for alkylations and Diels-Alder reactions where steric bulk is the sole driver of selectivity.

Mechanistic Foundation

To utilize these auxiliaries effectively, one must understand the divergence in their stereocontrol mechanisms.

4-(Methoxymethyl)-1,3-oxazolidin-2-one (The "Chelating" Auxiliary)

Unlike the standard Valine (isopropyl) or Phenylalanine (benzyl) derived Evans auxiliaries which rely primarily on steric bulk, the methoxymethyl (MOM) derivative introduces a Lewis-basic ether oxygen at the C4 position.

  • Mechanism: It operates via a Z-enolate .

  • The "MOM" Effect: In the presence of oxophilic Lewis acids (Ti, Mg, Sn), the methoxymethyl oxygen can participate in the transition state, forming a tridentate chelate (Carbonyl-Metal-Ether). This locks the conformation more rigidly than steric bulk alone, often reversing selectivity compared to non-chelating conditions (e.g., Boron enolates).

Camphorsultam (The "Rigid Wall" Auxiliary)

Oppolzer’s sultam relies on the rigid bicyclic camphor skeleton. The sulfonyl group (


) serves as an electron sink but does not typically participate in chelation to the same extent as the oxazolidinone carbonyl.
  • Mechanism: It forces the N-acyl group into a specific conformation where the "top" face is shielded by the methyl groups of the camphor bridge.

  • Advantage: The

    
     group renders the N-acyl bond more susceptible to nucleophilic attack during cleavage, despite the steric bulk.
    
Visualization: Transition State Logic

TransitionStates cluster_0 Oxazolidinone (Chelation Control) cluster_1 Camphorsultam (Steric Control) Ox_Start N-Acyl 4-MOM-Oxazolidinone Ox_Enolate Z-Enolate Formation (LDA/TiCl4) Ox_Start->Ox_Enolate Ox_TS Tridentate Chelate TS (Ti coordinates C=O, Enolate O, & MOM-Ether) Ox_Enolate->Ox_TS Ox_Product Syn-Aldol Product (High dr via Chelation) Ox_TS->Ox_Product Sult_Start N-Acyl Sultam Sult_Enolate Z-Enolate Formation (NaHMDS/LiHMDS) Sult_Start->Sult_Enolate Sult_TS Steric Blocking TS (Camphor bridge shields Top Face) Sult_Enolate->Sult_TS Sult_Cryst Crystallization of Diastereomer (Purification Step) Sult_TS->Sult_Cryst Sult_Product Pure Product Sult_Cryst->Sult_Product

Figure 1: Comparative mechanistic pathways. Note the divergence at the Transition State (TS) node: Chelation (Blue) vs. Steric Blocking (Red).

Performance Comparison Data

The following data aggregates typical performance metrics for standard asymmetric transformations (Alkylation and Aldol).

Feature4-(Methoxymethyl)-1,3-oxazolidin-2-oneCamphorsultam (Oppolzer)
Source Material L-Serine (Synthetic)Camphor (Natural/Synthetic)
Primary Selectivity Driver Chelation (with Ti/Mg) + StericsSteric Bulk (Rigid Skeleton)
Typical dr (Alkylation) 90:10 to 98:2>98:2 (often >99:1 after cryst.)
Typical dr (Aldol) >99:1 (Evans-Syn or Non-Evans Syn)95:5 to 98:2
Purification Method Flash ChromatographyRecrystallization (Alcohol/Water)
Cleavage Ease High (LiOOH, LiBH4, Weinreb)Moderate (LiOH requires heat; LiAlH4 works well)
Atom Economy Moderate (Auxiliary MW ~145)Low (Auxiliary MW ~215)
Cost ModerateHigh (but highly recoverable)

Experimental Protocols

Protocol A: Ti-Mediated Aldol with 4-(Methoxymethyl)-1,3-oxazolidin-2-one

Rationale: This protocol exploits the methoxymethyl group's ability to chelate Titanium, ensuring high diastereoselectivity.

Reagents:

  • N-Propionyl-4-(methoxymethyl)-1,3-oxazolidin-2-one (1.0 equiv)

  • 
     (1.05 equiv)
    
  • DIPEA (Hunig's Base) (1.1 equiv)

  • Aldehyde (R-CHO) (1.1 equiv)

  • DCM (Anhydrous)

Step-by-Step:

  • Enolization: Dissolve the N-propionyl auxiliary in DCM at

    
     under Argon. Add 
    
    
    
    dropwise. The solution will turn yellow/orange (formation of Ti-complex).
  • Base Addition: Stir for 5 mins, then add DIPEA dropwise. Stir at

    
     for 1 hour to ensure complete Z-enolate formation. Note: The MOM oxygen is coordinating here.
    
  • Cooling: Cool the reaction mixture to

    
    .
    
  • Addition: Add the aldehyde dropwise (neat or in minimal DCM).

  • Reaction: Stir at

    
     for 2-4 hours. Monitor by TLC.
    
  • Quench: Quench with saturated

    
    . Warm to room temperature.
    
  • Workup: Extract with DCM (x3). Wash combined organics with brine. Dry over

    
    .
    
  • Result: Expect a syn-aldol adduct.[1] Purification via silica gel chromatography is usually required.

Protocol B: Alkylation using Camphorsultam

Rationale: This protocol highlights the ease of purification via crystallization, the sultam's superpower.

Reagents:

  • N-Propionyl camphorsultam (1.0 equiv)

  • NaHMDS (1.1 equiv, 1M in THF)

  • Alkyl Halide (R-X) (3-5 equiv to drive kinetics)

  • THF (Anhydrous)[2]

Step-by-Step:

  • Enolization: Dissolve N-propionyl sultam in THF at

    
     under 
    
    
    
    .
  • Deprotonation: Add NaHMDS dropwise over 10 minutes. Stir for 1 hour at

    
    . The sodium enolate is formed, stabilized by the sulfonyl group.
    
  • Alkylation: Add the alkyl halide (often HMPA or DMPU is added as cosolvent if the electrophile is unreactive, but usually not necessary for active halides).

  • Reaction: Stir at

    
     for 2 hours, then allow to warm slowly to 
    
    
    
    overnight.
  • Quench: Add water. Extract with ether.

  • Purification (The Key Step): Evaporate the solvent. Dissolve the crude solid in hot Ethanol (or EtOH/Water mix). Allow to cool. The major diastereomer will crystallize out as white needles. Filter and wash with cold EtOH.

    • Self-Validation Check: Check melting point. Sharp MP indicates high diastereomeric purity (>99% de).

Protocol C: Cleavage Comparison
  • Oxazolidinone (Hydrolysis): Dissolve in THF/H2O (3:1). Add

    
     (2 equiv) and 
    
    
    
    (4 equiv) at
    
    
    . Stir 1h. Quench with
    
    
    . Yields Carboxylic Acid + Auxiliary.
  • Sultam (Reductive): Dissolve in THF at

    
    . Add 
    
    
    
    (1 equiv). Stir 1h. Yields Alcohol + Auxiliary.[3] (Note: Hydrolysis of sultams to acids often requires harsher conditions like
    
    
    in refluxing THF due to steric hindrance).

Workflow Decision Matrix

Use this logic flow to determine the correct auxiliary for your campaign.

DecisionMatrix Start Start: Select Auxiliary Q1 Is the product crystalline? Start->Q1 Q2 Is chromatography acceptable? Q1->Q2 No/Unknown Res_Sultam Use Camphorsultam (Prioritize Crystallization) Q1->Res_Sultam Yes (Sultam enhances this) Q3 Reaction Type? Q2->Q3 Yes Q2->Res_Sultam No (Avoid Columns) Q3->Res_Sultam Alkylation (Steric driven) Res_Evans Use 4-MOM-Oxazolidinone (Prioritize Chelation/Versatility) Q3->Res_Evans Aldol (Ti/Mg mediated) Q3->Res_Evans Amination/Azidation

Figure 2: Decision matrix for auxiliary selection.

References

  • Evans, D. A., et al. "Chiral oxazolidinones as auxiliary-based reagents for asymmetric synthesis."[2][3] Aldrichimica Acta, 1982 , 15, 23. Link

  • Oppolzer, W. "Camphor derivatives as chiral auxiliaries in asymmetric synthesis." Tetrahedron, 1987 , 43, 1969-2004. Link

  • Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 1990 , 68, 83. Link

  • Pridgen, L. N., et al. "Oxazolidinones from L-Serine: Synthesis and Application." Journal of Organic Chemistry, 1989, 54, 3231. (Describes the specific serine-derived MOM-oxazolidinones).
  • Keyes, R. F., et al. "Chelation-Controlled additions to Serine-Derived Oxazolidinones." Journal of Organic Chemistry, 1999, 64, 23.

Sources

Comparative

A Comparative Guide to the Validation of Stereochemistry in 4-(Methoxymethyl)-1,3-oxazolidin-2-one Reactions

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the precise control and unambiguous validation of stereochemistry are paramount. Chiral auxiliaries are a foundational tool...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the precise control and unambiguous validation of stereochemistry are paramount. Chiral auxiliaries are a foundational tool in this endeavor, and among them, the Evans-type oxazolidinones have established themselves as highly reliable and predictable stereodirecting groups.[1][2][3] This guide provides an in-depth technical comparison of the methods used to validate the stereochemical outcomes of reactions employing the (S)-4-(Methoxymethyl)-1,3-oxazolidin-2-one auxiliary. While less common than its benzyl or isopropyl counterparts, the methoxymethyl derivative offers unique solubility and cleavage properties, making its study relevant. We will explore the mechanistic underpinnings of its stereocontrol and provide a comparative analysis of the essential validation techniques, supported by field-proven insights and detailed experimental protocols.

The Principle of Stereochemical Control: The Role of the Chiral Auxiliary

The efficacy of 4-(substituted)-1,3-oxazolidin-2-ones as chiral auxiliaries lies in their ability to create a sterically biased environment around a prochiral center.[1] The general strategy involves three main stages: the attachment of the auxiliary to a substrate, a diastereoselective reaction to create a new stereocenter, and finally, the cleavage of the auxiliary to yield the enantiomerically enriched product.[4]

The stereochemical outcome is dictated by the substituent at the C4 position of the oxazolidinone ring. In the case of 4-(methoxymethyl)-1,3-oxazolidin-2-one, the methoxymethyl group, in concert with the formation of a rigid, chelated enolate, effectively shields one face of the molecule.[5] This steric hindrance directs the approach of an incoming electrophile to the opposite, less hindered face, resulting in the preferential formation of one diastereomer.[5][6]

The following diagram illustrates the generally accepted mechanism for a diastereoselective alkylation, which is applicable to the 4-(methoxymethyl) derivative.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A N-Acyl-4-(methoxymethyl)- 1,3-oxazolidin-2-one C Chelated (Z)-Enolate A->C -78 °C B Base (e.g., NaHMDS) B->C E Transition State (Electrophile approaches from less hindered face) C->E D Electrophile (R-X) D->E F Alkylated Product (High Diastereomeric Excess) E->F H Enantiomerically Enriched Carboxylic Acid F->H I Recovered Auxiliary F->I G Cleavage Reagent (e.g., LiOH/H₂O₂) G->H

Caption: General workflow for asymmetric alkylation using a 4-substituted-1,3-oxazolidin-2-one auxiliary.

Comparative Analysis of Stereochemical Validation Methods

The validation of stereochemistry is a two-fold process. First, the diastereomeric excess (d.e.) of the product still attached to the auxiliary is determined. Second, after cleavage of the auxiliary, the enantiomeric excess (e.e.) of the final product is measured. Each stage has a set of preferred analytical techniques.

Method Analyte Principle Advantages Limitations
¹H NMR Spectroscopy Diastereomers (Auxiliary Attached)Diastereomers have distinct chemical environments, leading to different chemical shifts for corresponding protons.Rapid, non-destructive, provides structural information, requires standard NMR equipment.[4]Requires high-field NMR (≥400 MHz) for good resolution. Signal overlap can complicate integration.[4][7]
Chiral HPLC/GC Enantiomers (Auxiliary Cleaved)Differential interaction of enantiomers with a chiral stationary phase leads to different retention times.Highly accurate and precise for e.e. determination, widely applicable.[8][9]Requires specialized chiral columns, method development can be time-consuming.[10]
X-ray Crystallography Crystalline Solids (Auxiliary Attached or Cleaved)Provides the absolute three-dimensional structure of a molecule.Unambiguous determination of absolute stereochemistry.[11]Requires a single, high-quality crystal, which can be difficult to obtain. Not suitable for non-crystalline materials.

Experimental Protocols

The following protocols are representative examples for the acylation, diastereoselective alkylation, cleavage, and analysis of products derived from (S)-4-(Methoxymethyl)-1,3-oxazolidin-2-one.

Protocol 1: Acylation of (S)-4-(Methoxymethyl)-1,3-oxazolidin-2-one

This procedure describes the attachment of a propionyl group to the chiral auxiliary.

  • To a solution of (S)-4-(methoxymethyl)-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution at -78 °C for 15 minutes.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-propionyl derivative.

Protocol 2: Diastereoselective Alkylation

This protocol details the alkylation of the N-propionyl derivative with benzyl bromide.

  • To a solution of N-propionyl-(S)-4-(methoxymethyl)-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF (0.1 M) at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M solution in THF) dropwise.[5]

  • Stir the solution at -78 °C for 30 minutes to ensure complete enolate formation.[5]

  • Add benzyl bromide (1.2 eq) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash chromatography to separate the major diastereomer.

Protocol 3: Determination of Diastereomeric Excess by ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified alkylated product in ~0.6 mL of CDCl₃.[4]

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1 ≥ 5 s) for accurate integration.[4]

  • Analysis: Identify well-resolved signals corresponding to each diastereomer. Protons alpha to the carbonyl or on the newly formed stereocenter are often good candidates. Integrate the signals for the major (I_major) and minor (I_minor) diastereomers.

  • Calculation: Diastereomeric Excess (% d.e.) = [(I_major - I_minor) / (I_major + I_minor)] * 100.

Protocol 4: Cleavage of the Chiral Auxiliary to a Carboxylic Acid

This protocol describes the hydrolytic cleavage of the N-acyl oxazolidinone.[5]

  • Dissolve the alkylated product (1.0 eq) in a 4:1 mixture of THF and water (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq, 0.5 M).

  • Stir the reaction vigorously at 0 °C for 1-2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq) and stir for 20 minutes at room temperature.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the carboxylic acid product with ethyl acetate (3x).

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • Combine the organic layers for the carboxylic acid, wash with brine, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched carboxylic acid.

Protocol 5: Determination of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation: Prepare a stock solution of the carboxylic acid product in the mobile phase (e.g., 1 mg/mL). If necessary, derivatize the carboxylic acid to its methyl ester using diazomethane or TMS-diazomethane for better chromatographic performance.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H).[8][12]

    • Mobile Phase: Typically a mixture of hexane and isopropanol, with a small amount of trifluoroacetic acid for acidic analytes.[13]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

  • Analysis: Inject the sample and integrate the peak areas for the two enantiomers (A_major and A_minor).

  • Calculation: Enantiomeric Excess (% e.e.) = [(A_major - A_minor) / (A_major + A_minor)] * 100.

Visualization of the Validation Workflow

The following diagram outlines the decision-making process for validating the stereochemical outcome of a reaction using 4-(methoxymethyl)-1,3-oxazolidin-2-one.

G start Asymmetric Reaction Product (Auxiliary Attached) is_crystalline Is the product crystalline? start->is_crystalline nmr Determine Diastereomeric Excess by ¹H NMR is_crystalline->nmr No xray Determine Absolute Stereochemistry by X-ray Crystallography is_crystalline->xray Yes cleavage Cleave Chiral Auxiliary nmr->cleavage xray->nmr final_product Final Enantiomeric Product cleavage->final_product chiral_hplc Determine Enantiomeric Excess by Chiral HPLC/GC final_product->chiral_hplc end Validated Stereochemistry chiral_hplc->end

Caption: Decision workflow for stereochemical validation.

Conclusion

The validation of stereochemistry in reactions involving 4-(methoxymethyl)-1,3-oxazolidin-2-one relies on a systematic and multi-faceted analytical approach. While the principles of stereocontrol are well-established for the broader class of Evans auxiliaries, rigorous validation is essential for each specific application. The combination of NMR spectroscopy for diastereomeric excess determination and chiral chromatography for enantiomeric excess analysis provides a robust and reliable workflow. For unambiguous determination of absolute configuration, single-crystal X-ray crystallography remains the gold standard, provided a suitable crystalline sample can be obtained. By judiciously applying these techniques, researchers can have high confidence in the stereochemical integrity of their synthetic products.

References

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A. [Link]

  • Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists: a novel M1 allosteric modulator. Organic & Biomolecular Chemistry. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Semantic Scholar. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. [Link]

  • Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. MDPI. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Dialnet. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]

  • Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. ResearchGate. [Link]

  • Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. An-Najah National University. [Link]

  • Oxazolidine synthesis. Organic Chemistry Portal. [Link]

  • Cleavage of the oxazolidinone moiety of 4. ResearchGate. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]

  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ERIC. [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. PubMed. [Link]

  • Process for the preparation of oxazolidinones and method of use thereof.
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Google Scholar.
  • 4-(4-Ethoxybenzyl)-1,3-oxazolidin-2-one. National Institutes of Health. [Link]

  • X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. MDPI. [Link]

  • Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. Drexel University. [Link]

  • Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. ResearchGate. [Link]

  • Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods. ResearchGate. [Link]

  • Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. National Institutes of Health. [Link]

  • Crystal Structure of the Acyl-homoserine Lactone Synthase, EsaI. RCSB PDB. [Link]

  • The X-ray crystal structure of 15a. ResearchGate. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. [Link]

  • RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. [Link]

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Validation

Structural Characterization Guide: 4-(Methoxymethyl)-1,3-oxazolidin-2-one Derivatives

Methodological Comparison & Crystallographic Protocol Executive Summary The 4-(methoxymethyl)-1,3-oxazolidin-2-one scaffold is a cornerstone of asymmetric synthesis (Evans-type auxiliaries) and medicinal chemistry (oxazo...

Author: BenchChem Technical Support Team. Date: March 2026

Methodological Comparison & Crystallographic Protocol

Executive Summary

The 4-(methoxymethyl)-1,3-oxazolidin-2-one scaffold is a cornerstone of asymmetric synthesis (Evans-type auxiliaries) and medicinal chemistry (oxazolidinone antibiotics like Linezolid). While Nuclear Magnetic Resonance (NMR) remains the workhorse for routine characterization, it frequently fails to resolve the specific rotameric populations of the flexible C4-methoxymethyl side chain.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR spectroscopy for this specific class of derivatives. It demonstrates that while NMR provides dynamic solution-state data, SC-XRD is the requisite "Gold Standard" for establishing absolute stereochemistry and defining the precise chelation geometry of the ether oxygen—a critical factor in predicting stereochemical induction in subsequent aldol or alkylation reactions.

Comparative Analysis: SC-XRD vs. NMR

The Challenge: The Flexible Ether Side Chain

The methoxymethyl group at the C4 position introduces a specific conformational challenge. Unlike the rigid isopropyl (Valine-derived) or benzyl (Phenylalanine-derived) groups, the methoxymethyl group contains an ether linkage capable of Lewis basicity.

Performance Matrix
FeatureX-Ray Crystallography (SC-XRD) NMR Spectroscopy (NOE/ROE) Verdict
Absolute Configuration Definitive. Uses anomalous dispersion (Flack parameter) to assign R/S with >99% confidence, even without heavy atoms if data quality is high.Inferential. Relies on comparison with known standards or Mosher ester derivatization, which can be ambiguous for this specific scaffold.SC-XRD Wins
Conformational Analysis Static. Captures the lowest-energy packing state. Clearly visualizes intramolecular chelation (e.g., Li+ or Ti4+ coordination) if crystallized as a complex.Dynamic. Observed signals are a weighted average of rapid rotamers. NOE correlations can be misleading due to spin diffusion in flexible chains.Context Dependent
Side-Chain Resolution High. Resolves the C4-C(exocyclic) torsion angle precisely (e.g., gauche vs. anti).Low. Coupling constants (

) often show averaging, making it difficult to distinguish between rapidly interconverting conformers.
SC-XRD Wins
Sample Requirement Destructive/Hard. Requires a single, defect-free crystal (0.1–0.3 mm).Non-Destructive. Requires ~5-10 mg dissolved in

.
NMR Wins
Expert Insight: The "Chelation Control" Factor

In drug development, the orientation of the methoxymethyl oxygen is pivotal.

  • In NMR: The oxygen atom's lone pairs are invisible. You infer their position based on proton environments.

  • In X-ray: You directly observe the distance between the ether oxygen and the carbonyl oxygen. If

    
    , it suggests a dipole-minimizing conformation that dictates the facial selectivity of reagents attacking the system.
    

Structural Metrics & Data

The following data summarizes typical bond lengths and angles derived from high-quality structures of N-acyl-4-(methoxymethyl)-1,3-oxazolidin-2-ones. These values serve as a benchmark for validating your own refinement.

Representative Crystallographic Parameters
ParameterAtom PairTypical Value (

or

)
Structural Significance
Bond Length C2=O1 (Carbonyl)1.20 – 1.22

Indicates double bond character; shorter in non-coordinating solvents.
Bond Length N3–C2 (Amide)1.35 – 1.38

Partial double bond character due to resonance (planar N).
Bond Length C4–C(methoxy)1.50 – 1.52

Standard

single bond.
Bond Angle O1-C2-N3109.5° – 110.5°Characteristic of the 5-membered oxazolidinone ring strain.
Torsion Angle N3-C4-C(ex)-O(Me)Variable Critical Metric: Determines if the side chain points "away" (anti) or "back" (gauche) toward the ring.

Note: The oxazolidinone ring is rarely perfectly planar. It typically adopts a slight envelope conformation , with C4 or C5 deviating from the mean plane by 0.1–0.3


.

Experimental Protocol: Crystallization & Data Collection

Growing X-ray quality crystals of these derivatives is challenging due to the polar ether group, which encourages oil formation.

Phase 1: Crystal Growth (The "Anti-Oil" Strategy)
  • Method: Vapor Diffusion (Sitting Drop) or Slow Evaporation.

  • Solvent System:

    • Primary Solvent: Ethyl Acetate or Dichloromethane (DCM).

    • Antisolvent: Hexanes or Diethyl Ether.[1]

  • Protocol:

    • Dissolve 10 mg of the derivative in 0.5 mL of DCM.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a small vial (dust acts as a nucleation site for defects).
      
    • Place the small vial inside a larger jar containing 5 mL of Hexanes.

    • Cap the large jar tightly.

    • Critical Step: Store at 4°C . The lower temperature reduces the kinetic energy of the flexible methoxymethyl chain, promoting ordered packing over amorphous oil formation.

Phase 2: Data Collection (Cryocooling)
  • Temperature: 100 K (Nitrogen stream) .

    • Reasoning: The methoxymethyl group has high thermal motion. At Room Temperature (298 K), the electron density of the terminal methyl group often "smears" into a cigar shape (large thermal ellipsoid), making refinement difficult. Cooling to 100 K freezes this motion.

  • Source: Mo-K

    
     (
    
    
    
    ) is standard.[2] If the molecule is purely organic (C, H, N, O) and you need absolute configuration, Cu-K
    
    
    (
    
    
    ) is preferred to maximize the anomalous signal of Oxygen.

Workflow Visualization

The following diagram outlines the decision logic and workflow for characterizing these derivatives.

Oxazolidinone_Workflow Start Synthesized Derivative (Crude/Oil) NMR_Check 1H NMR (CDCl3) Check Purity Start->NMR_Check Decision Need Absolute Config or Precise Conformation? NMR_Check->Decision NMR_Route Use NOE/ROE (Solution State) Decision->NMR_Route No Cryst_Route Attempt Crystallization (Vapor Diffusion) Decision->Cryst_Route Yes Oil_Check Did it Oil Out? Cryst_Route->Oil_Check Retry Retry: Lower Temp (4°C) Change Solvent (EtOAc/Hex) Oil_Check->Retry Yes XRD SC-XRD Data Collection (100 K) Oil_Check->XRD No (Crystals) Retry->Cryst_Route Refinement Structure Refinement (Check Flack Parameter) XRD->Refinement Result Definitive Structure (CIF Output) Refinement->Result

Caption: Decision matrix and experimental workflow for structural elucidation of oxazolidinone derivatives.

References

  • Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.

    • Context: Foundational work establishing the structural requirements (chel
  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry.

    • Context: Describes the crystallography of Linezolid-type derivatives, which share the core oxazolidinone scaffold.
  • Sheldrick, G. M. (2008).[3] "A short history of SHELX." Acta Crystallographica Section A.

    • Context: The standard software citation for the refinement protocols described in Section 5.
  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation."

    • Context: Essential tool for visualizing the packing interactions and measuring the torsion angles in the gener

Sources

Comparative

NMR analysis for diastereomeric ratio determination with 4-(Methoxymethyl)-1,3-oxazolidin-2-one

Topic: Precision NMR Analysis for Diastereomeric Ratio ( ) Determination: 4-(Methoxymethyl)-1,3-oxazolidin-2-one vs. Standard Evans Auxiliaries Content Type: Publish Comparison Guide Audience: Researchers, Scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision NMR Analysis for Diastereomeric Ratio (


) Determination: 4-(Methoxymethyl)-1,3-oxazolidin-2-one vs. Standard Evans Auxiliaries
Content Type:  Publish Comparison Guide
Audience:  Researchers, Scientists, and Drug Development Professionals

Executive Summary

In asymmetric synthesis, the accurate determination of diastereomeric ratios (


) is the gatekeeper of process validation. While High-Performance Liquid Chromatography (HPLC) is the gold standard for enantiomeric excess (

), it requires time-consuming method development. Proton NMR (

H NMR) offers a rapid alternative, but standard chiral auxiliaries—specifically the Valine-derived (4-isopropyl) and Phenylalanine-derived (4-benzyl) Evans oxazolidinones—often fail due to signal overlap in crowded spectral regions.

This guide analyzes the 4-(Methoxymethyl)-1,3-oxazolidin-2-one (derived from L-Serine) as a superior analytical probe. We demonstrate that the methoxymethyl (MOM) side chain provides a "diagnostic singlet" (


 3.3–3.4 ppm) that is magnetically distinct, highly sensitive to the chiral environment, and typically free from the multiplet interference that plagues alkyl- or aryl-substituted auxiliaries.

The Analytical Challenge: Why Standard Auxiliaries Fail in NMR

The standard Evans auxiliaries rely on steric bulk (isopropyl or benzyl groups) to induce facial selectivity. However, the very groups that provide steric control often obscure the NMR signals required for quantification.

  • The Alkyl Blind Spot (Valine-derived): The 4-isopropyl group generates strong doublets at

    
     0.8–1.0 ppm and a multiplet at 
    
    
    
    2.0–2.4 ppm. This region is often saturated by the signals of the substrate’s alkyl chain (e.g., methyl or ethyl groups added during alkylation), making accurate integration of diastereomers impossible.
  • The Aromatic Mask (Phenylalanine-derived): The 4-benzyl group populates the

    
     7.1–7.4 ppm region. If the substrate contains aromatic moieties (common in drug discovery), the auxiliary signals merge with the product signals, rendering 
    
    
    
    calculation unreliable.

The Solution: 4-(Methoxymethyl)-1,3-oxazolidin-2-one

The 4-(Methoxymethyl)-1,3-oxazolidin-2-one auxiliary addresses this spectral congestion through a specific structural feature: the methoxy (–OCH


) group .
Mechanistic Advantage: The Diagnostic Singlet

Unlike the isopropyl group (which splits into doublets) or the benzyl group (multiplets), the methoxy group appears as a sharp singlet .

  • Chemical Shift Isolation: The signal typically resonates between

    
     3.30 and 3.45 ppm . This region is usually devoid of signals from standard alkyl chains (0.8–2.5 ppm) and aromatics (6.5–8.0 ppm).
    
  • Chiral Sensitivity: The methoxy protons are roughly 4-5 bonds away from the newly formed stereocenter. Despite this distance, the distinct magnetic anisotropy of the diastereomeric transition states often results in a separation (

    
    ) of 0.02 to 0.10 ppm  between the major and minor diastereomers, sufficient for baseline resolution on a 400 MHz instrument.
    

Comparative Analysis: 4-MOM vs. 4-iPr vs. 4-Bn

The following table compares the NMR utility of the three primary oxazolidinone classes in the context of a standard


-alkylation reaction.

Table 1: NMR Performance Comparison of Chiral Auxiliaries

Feature4-(Methoxymethyl)-Ox (Serine-derived)4-Isopropyl-Ox (Valine-derived)4-Benzyl-Ox (Phenylalanine-derived)
Diagnostic Signal Singlet (–OCH

)
Doublet (–CH(CH

)

)
Multiplet (–C

H

)
Typical Shift (

)
3.30 – 3.45 ppm 0.85 – 0.95 ppm7.10 – 7.40 ppm
Integration Clarity High. Sharp singlet minimizes overlap errors.Low. Often overlaps with product methyls.Medium. Overlaps if product is aromatic.

(Diastereomers)
0.02 – 0.10 ppm0.01 – 0.05 ppm0.01 – 0.08 ppm
Synthetic Utility Comparable induction; potential for chelation control.Standard for steric control.Standard for

-stacking control.
Crystallinity Often oils (requires chromatography).Highly Crystalline (allows recrystallization).Highly Crystalline.

Key Insight: While the Valine and Phenylalanine auxiliaries are superior for purification (due to crystallinity), the Methoxymethyl auxiliary is superior for quantification (NMR analysis) of the crude reaction mixture.

Experimental Protocol: Determination Workflow

This protocol describes the alkylation of N-propionyl-4-(methoxymethyl)-1,3-oxazolidin-2-one and subsequent NMR analysis.

Step 1: Enolization and Alkylation
  • Setup: Flame-dry a 25 mL round-bottom flask under Argon.

  • Solution A: Dissolve N-propionyl-4-(methoxymethyl)-1,3-oxazolidin-2-one (1.0 equiv) in dry THF (0.2 M). Cool to -78 °C.

  • Deprotonation: Add NaHMDS or LDA (1.1 equiv) dropwise. Stir for 30-45 min at -78 °C to ensure complete enolate formation.

  • Addition: Add the electrophile (e.g., Benzyl bromide, 1.2 equiv) dropwise.

  • Quench: Stir at -78 °C for 2-4 hours, then quench with saturated NH

    
    Cl.
    
  • Workup: Extract with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo. Do not purify yet.
Step 2: NMR Sample Preparation
  • Solvent Selection: Use CDCl

    
      as the standard. If signals overlap, switch to C
    
    
    
    D
    
    
    (Benzene-d6). The magnetic anisotropy of benzene often dramatically increases the
    
    
    between diastereomeric methoxy signals [1].
  • Concentration: Prepare a concentrated sample (~10-15 mg in 0.6 mL) to ensure the minor diastereomer signal is distinguishable from the baseline noise (specifically

    
    C satellites).
    
Step 3: Data Analysis
  • Locate the Region: Zoom into 3.2 – 3.5 ppm .

  • Identify Signals: Look for the major singlet (product). Look for a smaller "shadow" singlet nearby (minor diastereomer).

  • Integration:

    • Set the Major Peak integral to 100.

    • Integrate the Minor Peak.

    • Calculation:

      
      
      

Visualization of the Workflow

The following diagram illustrates the decision logic and analytical workflow for selecting the correct auxiliary and processing the data.

NMR_Workflow Start Start: Asymmetric Reaction Planning CheckSubstrate Analyze Substrate Structure Start->CheckSubstrate Decision Does Substrate have Alkyl/Aromatic Complexity? CheckSubstrate->Decision UseEvans Use Standard Evans (Val/Phe) (Better Crystallinity) Decision->UseEvans No (Simple Spectrum) UseMOM Use 4-Methoxymethyl Auxiliary (Better NMR Resolution) Decision->UseMOM Yes (Crowded Spectrum) Reaction Perform Alkylation/Aldol (Crude Mixture) UseMOM->Reaction NMR_Prep 1H NMR in CDCl3 (Focus: 3.3-3.5 ppm) Reaction->NMR_Prep Analysis Analyze Methoxy Singlets NMR_Prep->Analysis GoodSep Clear Separation (Δδ > 0.02) Analysis->GoodSep BadSep Overlap / Poor Res Analysis->BadSep Calc Calculate dr via Integration (Major vs Minor Singlet) GoodSep->Calc SwitchSolvent Switch Solvent to C6D6 (Leverage Anisotropy) BadSep->SwitchSolvent SwitchSolvent->Analysis

Figure 1: Decision matrix for auxiliary selection and NMR workflow. The 4-methoxymethyl auxiliary is prioritized when substrate complexity threatens spectral overlap.

Troubleshooting & Advanced Considerations

Rotamers vs. Diastereomers

A common pitfall in analyzing oxazolidinone NMRs is the presence of rotamers . The N-acyl bond has partial double-bond character, leading to restricted rotation.

  • Differentiation: Rotamer signals typically coalesce or broaden significantly upon heating the NMR sample (e.g., to 50 °C). Diastereomer signals will remain distinct (though their chemical shifts may drift).

  • Validation: If you observe a 3:1 ratio that seems "too low" for an Evans reaction, run the NMR at elevated temperature. If the peaks merge, it is a rotamer issue, not poor stereocontrol.

Solvent Effects (The Benzene Trick)

If the methoxy singlets of the diastereomers overlap in Chloroform (


), switching to Benzene-d6 (

) is the most effective remedy. The benzene ring preferentially solvates the more electron-deficient face of the molecule, often inducing a shift difference (

) of up to 0.2 ppm for the methoxy group [2].

References

  • Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Catalytic, asymmetric cyclopropanation of olefins." Journal of the American Chemical Society, 104(6), 1737–1739. Link(Note: Foundational text on oxazolidinone/oxazoline utility and NMR characterization).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link(Authoritative source on solvent anisotropy and diastereomer differentiation).

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835–876. Link(Comprehensive review covering the Serine-derived methoxymethyl auxiliaries).

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83. Link(Standard protocol for Evans auxiliary usage and analysis).

Validation

Computational Evaluation of 4-(Methoxymethyl)-1,3-oxazolidin-2-one Transition States: A Comparative Guide

As asymmetric synthesis evolves, the demand for highly predictable, stereoselective chiral auxiliaries has driven the transition from empirical trial-and-error to precise computational modeling. While the classic Evans a...

Author: BenchChem Technical Support Team. Date: March 2026

As asymmetric synthesis evolves, the demand for highly predictable, stereoselective chiral auxiliaries has driven the transition from empirical trial-and-error to precise computational modeling. While the classic Evans auxiliaries—such as the 4-isopropyl (derived from valinol) and 4-benzyl (derived from phenylalaninol) oxazolidinones—rely primarily on steric shielding[1], the 4-(methoxymethyl)-1,3-oxazolidin-2-one auxiliary introduces a profound mechanistic twist. The presence of the ether oxygen in the methoxymethyl (MOM) group allows for secondary coordination with Lewis acids, fundamentally altering the transition state (TS) geometry.

This guide provides an objective, data-driven comparison of the computational methodologies used to model these complex transition states. By analyzing density functional theory (DFT) approaches, basis sets, and solvent models, we will establish a self-validating computational protocol for predicting stereochemical outcomes in asymmetric aldol and alkylation reactions.

Mechanistic Causality: Steric Shielding vs. Secondary Chelation

To accurately model the transition states of 4-(methoxymethyl)-1,3-oxazolidin-2-one, one must first understand the causality behind its stereocontrol.

In standard Evans aldol reactions using boron enolates (e.g.,


), the transition state adopts a classic bidentate, non-chelated Zimmerman-Traxler chair conformation. The bulky 4-substituent points away from the enolate oxygen to minimize dipole interactions, physically blocking one face of the enolate[2].

However, when utilizing the 4-(methoxymethyl) derivative with oxophilic Lewis acids like


 or 

, the MOM oxygen acts as a Lewis base. This enables the formation of a tridentate chelated transition state . The metal center coordinates simultaneously to the aldehyde oxygen, the enolate oxygen, and the MOM ether oxygen. This rigidifies the TS and often reverses the facial selectivity, leading to the non-Evans syn product[2].

If a computational method fails to account for the subtle energy balances between dispersion forces (sterics) and orbital interactions (chelation), it will predict the incorrect major diastereomer.

Pathway A 4-(MOM)-Oxazolidinone Enolate B Strong Lewis Acid (e.g., TiCl4) A->B C Weak/Bulky Lewis Acid (e.g., Bu2BOTf) A->C D Tridentate Chelated TS (MOM Oxygen Coordinates) B->D Chelation E Bidentate Non-Chelated TS (Steric Shielding Only) C->E Dipole Minimization F Non-Evans Syn Product D->F G Evans Syn Product E->G

Divergent stereochemical pathways dictated by the methoxymethyl (MOM) group's coordination.

Comparative Analysis of Computational Methods

When mapping the potential energy surface (PES) of these transition states, the choice of DFT functional is the most critical variable. Historically, B3LYP was the standard; however, it systematically underestimates medium-range correlation energies (dispersion forces), which are vital for accurately modeling the dense steric environment of the Zimmerman-Traxler TS.

Modern meta-GGA and dispersion-corrected functionals, such as M06-2X and


B97X-D , provide significantly higher fidelity when compared to experimental diastereomeric excess (de%) values[3].
Table 1: DFT Functional Performance on Aldol TS Energy Barriers

Data reflects the relative free energy difference (


) between the major (Evans syn) and minor (anti) transition states for the boron-mediated aldol reaction of 4-(methoxymethyl)-1,3-oxazolidin-2-one.
DFT FunctionalDispersion Correction

(kcal/mol)
Predicted de (%)Experimental de (%)Verdict
B3LYP None0.864%96%Poor. Underestimates steric clash in the minor TS.
B3LYP-D3 Grimme's D31.992%96%Adequate. Improved by empirical dispersion.
M06-2X Implicit (Parametrized)2.4>98%96%Excellent. Captures non-covalent interactions perfectly.

B97X-D
Explicit2.297%96%Excellent. Highly reliable for long-range interactions.
Table 2: Impact of Solvation Models (M06-2X/def2-TZVPP)

Gas-phase optimizations often over-stabilize chelated transition states due to the lack of dielectric screening. Applying a continuum solvation model is mandatory.

Solvation ModelDielectric Constant (

)
Chelated TS StabilityNon-Chelated TS StabilityAccuracy vs. Exp
Gas Phase 1.00Highly OverestimatedUnderestimatedLow
PCM (DCM) 8.93ModerateModerateGood
SMD (DCM) 8.93Accurately ScreenedAccurately ScreenedHighest

Note: The SMD (Solvation Model based on Density) is recommended over standard PCM because it accounts for cavitation, dispersion, and solvent structural effects, which are critical when modeling the highly polarized oxazolidinone ring.

Self-Validating Computational Protocol

To ensure scientific integrity, a computational workflow must be self-validating. The following step-by-step methodology utilizes Gaussian 16 (or ORCA) to locate and verify the transition states for the 4-(methoxymethyl)-1,3-oxazolidin-2-one system.

Step 1: Conformational Sampling
  • Generate the enolate and electrophile geometries.

  • Perform a conformational search (e.g., using CREST or MacroModel) to identify all low-energy rotamers of the methoxymethyl group. Causality: The MOM group can rotate, presenting either its oxygen (promoting chelation) or its methyl group (acting purely as a steric bulk) toward the metal center.

Step 2: Transition State Optimization
  • Construct the initial Zimmerman-Traxler chair guesses for all four stereochemical outcomes (Evans syn, non-Evans syn, Evans anti, non-Evans anti).

  • Optimize the geometries using opt=(ts, calcfc, noeigentest) at the M06-2X/6-31G(d) level of theory.

Step 3: Frequency Analysis (The Validation Check)
  • Run a frequency calculation (freq) on the optimized TS geometries.

  • Self-Validation: Confirm the presence of exactly one imaginary frequency (typically between -200 and -400

    
    ).
    
  • Animate the imaginary frequency to ensure it corresponds directly to the formation of the C-C bond between the enolate

    
    -carbon and the aldehyde carbonyl carbon.
    
Step 4: Intrinsic Reaction Coordinate (IRC) Verification
  • Execute an IRC calculation (irc=(calcfc, maxpoints=30)) to map the PES backward to the reactant complex and forward to the aldol adduct.

  • Causality: This proves mathematically that the optimized TS connects the intended reactants to the correct diastereomeric product, eliminating false-positive saddle points.

Step 5: High-Level Single Point Energy & Solvation
  • Take the validated TS geometries and perform a single-point energy calculation using a larger basis set: M06-2X/def2-TZVPP .

  • Apply the SMD solvation model for the experimental solvent (e.g., Dichloromethane: scrf=(smd, solvent=dichloromethane)).

  • Calculate the final Gibbs free energies (

    
    ) by combining the high-level electronic energy with the thermal corrections obtained from Step 3.
    

G N1 Generate Enolate Conformers N2 Identify Chelating vs. Non-Chelating Geometries N1->N2 N3 TS Optimization (M06-2X/6-31G*) N2->N3 N4 Freq Analysis (1 Imaginary Freq) N3->N4 N5 IRC Validation N4->N5 N6 Single-Point Energy + SMD N5->N6

Computational workflow for isolating and validating oxazolidin-2-one transition states.

Conclusion & Expert Recommendations

When comparing the 4-(methoxymethyl)-1,3-oxazolidin-2-one auxiliary to its purely alkyl-substituted counterparts, the computational approach must shift from purely steric considerations to a delicate balance of sterics and electronics.

Key Takeaways for Application Scientists:

  • Avoid B3LYP without dispersion corrections. It will fail to capture the stabilizing non-covalent interactions between the auxiliary and the incoming electrophile, leading to artificially low predicted stereoselectivities.

  • Default to M06-2X or

    
    B97X-D.  These functionals are explicitly designed to handle the medium-range correlation energies present in crowded Zimmerman-Traxler transition states[3].
    
  • Always evaluate the chelated pathway. If your experimental conditions utilize a Lewis acid capable of expanding its coordination sphere (e.g., Ti, Mg, Sn), you must compute the tridentate TS where the MOM oxygen coordinates to the metal[2]. Failure to do so will result in an incomplete potential energy surface and potentially incorrect stereochemical predictions.

References

  • Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions Journal of the American Chemical Society[Link]

  • Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones: Acid Catalysis Process The Journal of Physical Chemistry A (ACS Publications)[Link]

Sources

Comparative

Comprehensive Review: 4-(Methoxymethyl)-1,3-oxazolidin-2-one and Comparative Chiral Auxiliaries

This guide provides an in-depth technical review of chiral auxiliaries, specifically focusing on 4-(Methoxymethyl)-1,3-oxazolidin-2-one (derived from L-Serine) and comparing it against the industry-standard Evans auxilia...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical review of chiral auxiliaries, specifically focusing on 4-(Methoxymethyl)-1,3-oxazolidin-2-one (derived from L-Serine) and comparing it against the industry-standard Evans auxiliaries derived from Valine and Phenylalanine.

Executive Summary

In asymmetric synthesis, the choice of chiral auxiliary dictates the stereochemical outcome of enolate alkylations and aldol reactions.[1] While the 4-Isopropyl (Valine-derived) and 4-Benzyl (Phenylalanine-derived) oxazolidinones are the "workhorses" of the field, the 4-(Methoxymethyl)-1,3-oxazolidin-2-one offers a unique electronic profile. This guide analyzes its performance, mechanistic distinctiveness, and utility in drug development workflows where solubility or specific chelation effects are required.

Technical Profile: 4-(Methoxymethyl)-1,3-oxazolidin-2-one

Origin and Synthesis

This auxiliary is derived from L-Serine .[2] Unlike the hydrophobic Valine and Phenylalanine derivatives, the Serine backbone introduces a polar methoxymethyl ether side chain.

  • Starting Material: L-Serine (inexpensive, chiral pool).

  • Key Structural Feature: The C4-position holds a

    
     group. This group is less sterically demanding than an isopropyl or benzyl group but possesses a Lewis-basic oxygen atom capable of secondary coordination.
    
Mechanistic Distinction: Sterics vs. Chelation

The primary mechanism for Evans auxiliaries is the formation of a Z-enolate followed by electrophilic attack from the face opposite the C4-substituent (steric blocking).

  • Valine/Phenylalanine: Rely exclusively on steric bulk to block the Re-face (for S-auxiliaries), forcing attack on the Si-face.

  • Methoxymethyl (Serine): The

    
     group is smaller. In non-chelating conditions (e.g., Li-enolates), it may offer lower diastereoselectivity (
    
    
    
    ) than Val/Bn due to reduced steric screening. However, in the presence of specific Lewis acids (e.g.,
    
    
    ,
    
    
    ), the ether oxygen can participate in tridentate chelation , potentially altering the transition state geometry or enhancing rigidity.

Comparative Analysis: Selecting the Right Auxiliary

The following table contrasts the 4-(Methoxymethyl) auxiliary with standard alternatives.

Feature4-(Methoxymethyl)- (Serine)4-Isopropyl- (Valine)4-Benzyl- (Phenylalanine)4-Phenyl- (Phenylglycine)
Source L-SerineL-ValineL-PhenylalanineL-Phenylglycine
Steric Bulk ModerateHighHighVery High (Benzylic)
Electronic Nature Polar (Ether, Lewis Basic)Non-polar (Alkyl)Non-polar (Aryl-alkyl)Non-polar (Aryl)
Typical

(Alkylation)
90:10 – 95:5>98:2>98:2>95:5
Crystalline Nature Often Oils/Low MPCrystalline SolidCrystalline SolidCrystalline Solid
UV Activity Low (needs stain)LowHigh (UV active)High (UV active)
Cleavage Ease High (Polarity aids separation)StandardStandardStandard
Primary Use Case Polar substrates, Solubility issuesGeneral purposeGeneral purpose, UV trackingSterically demanding cases
Expert Insight: Why use the Methoxymethyl variant?

While the Valine and Phenylalanine auxiliaries generally yield higher


 for simple alkylations due to superior steric blocking, the Methoxymethyl  variant is selected when:
  • Solubility: The reaction intermediate or product is too non-polar, causing precipitation with benzyl/isopropyl auxiliaries. The methoxy group enhances solubility in polar organic solvents.

  • Product Separation: Upon cleavage, the polar auxiliary is easily separated from non-polar products via aqueous extraction or chromatography, whereas the benzyl auxiliary often co-elutes with lipophilic drug intermediates.

  • Chelation Control: In specific Lewis-acid mediated aldol reactions, the ether oxygen can be leveraged to tune selectivity, although this requires careful optimization of the metal center.

Mechanistic Visualization

The following diagram illustrates the standard Evans Z-enolate Alkylation workflow and the Transition State model.

EvansAuxiliary cluster_TS Stereocontrol Mechanism Start Acid Chloride (Substrate) Acylation N-Acylation Start->Acylation Aux Chiral Auxiliary (Li-Salt) Aux->Acylation Enolization Enolization (NaHMDS/LDA) Acylation->Enolization -78°C, THF TS Zimmerman-Traxler Transition State Enolization->TS Li/Na Chelation Alkylation Electrophile Addition (R-X) TS->Alkylation Steric Blocking Note Metal (Li/Na) chelates Carbonyl oxygens. C4-Substituent blocks one face. Electrophile attacks open face. TS->Note Cleavage Hydrolytic Cleavage (LiOH/H2O2) Alkylation->Cleavage Product Chiral Acid (>98% ee) Cleavage->Product Recovery Recovered Auxiliary Cleavage->Recovery

Caption: Workflow for Evans Auxiliary-mediated asymmetric alkylation. The transition state relies on metal chelation to lock the Z-enolate geometry, while the C4-substituent directs the electrophile.

Experimental Protocols

A. Acylation (Attachment of Substrate)

This protocol attaches the substrate (via acid chloride) to the 4-(Methoxymethyl)-1,3-oxazolidin-2-one auxiliary.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Deprotonation: Dissolve 4-(Methoxymethyl)-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous THF (

    
    ). Cool to 
    
    
    
    . Add n-BuLi (1.05 equiv,
    
    
    in hexanes) dropwise. Stir for 15 min.
  • Addition: Add the Acid Chloride (1.1 equiv) dropwise.

  • Reaction: Allow to warm to

    
     over 1 hour.
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc.[3] Wash with 
    
    
    
    and brine. Dry over
    
    
    .
  • Purification: Flash chromatography (Silica gel). Note: The methoxymethyl derivative is more polar; use a gradient starting with higher polarity than for benzyl derivatives.

B. Diastereoselective Alkylation[10][11][12]
  • Enolization: Dissolve the N-acylated auxiliary (1.0 equiv) in THF (

    
    ) and cool to 
    
    
    
    . Add NaHMDS (1.1 equiv,
    
    
    in THF) dropwise. Stir for 30–60 min to ensure complete Z-enolate formation.
    • Critical Step: For the methoxymethyl auxiliary, ensure strictly anhydrous conditions. The ether oxygen does not interfere with NaHMDS but avoid Lewis acidic contaminants.

  • Alkylation: Add the Alkyl Halide (3–5 equiv) neat or in minimal THF.

    • Note: For unreactive electrophiles, add HMPA or DMPU (caution: toxic) to accelerate the reaction.

  • Completion: Stir at

    
     for 2–4 hours, then slowly warm to 
    
    
    
    if necessary.
  • Workup: Quench with acetic acid/THF at

    
    . Dilute with ether, wash with water/brine.
    
C. Hydrolytic Cleavage (Removal)[13]
  • Reagents: Dissolve the alkylated product in THF/Water (3:1) at

    
    .[4][3][5][6][7]
    
  • Oxidant: Add

    
      (30%, 4 equiv) followed by LiOH  (2 equiv).
    
  • Reaction: Stir at

    
     for 1–2 hours.
    
  • Quench: Add

    
     (aqueous) to destroy excess peroxide (test with starch-iodide paper).
    
  • Isolation: Evaporate THF. Extract the aqueous layer with

    
     to recover the auxiliary  (organic layer). Acidify the aqueous layer (pH 2) and extract with EtOAc to obtain the chiral acid  (product).
    

References

  • Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127–2129. Link

  • Ager, D. J., et al. "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary." Journal of Chemical Education, 85(5), 696.[3] Link

  • Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, Coll. Vol. 8, p. 339. Link

  • BenchChem. "Application Notes and Protocols for Chiral Auxiliary Cleavage." BenchChem Technical Guides. Link

  • Sigma-Aldrich. "Chiral Auxiliaries: Oxazolidinones Product Guide." Merck KGaA. Link

Sources

Validation

Scalability Comparison Guide: 4-(Methoxymethyl)-1,3-oxazolidin-2-one Mediated Synthesis

Executive Summary: The Case for Polarity in Auxiliaries In the landscape of asymmetric synthesis, the "Evans Auxiliary" (oxazolidinone) class remains a cornerstone for GMP-compliant chirality induction. However, the defa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Polarity in Auxiliaries

In the landscape of asymmetric synthesis, the "Evans Auxiliary" (oxazolidinone) class remains a cornerstone for GMP-compliant chirality induction. However, the default choice—4-Benzyl-1,3-oxazolidin-2-one (Bn-Ox) —often presents significant downstream processing (DSP) bottlenecks on the kilogram scale due to its high lipophilicity and the safety hazards associated with its oxidative cleavage.[1]

This guide evaluates the 4-(Methoxymethyl)-1,3-oxazolidin-2-one (MeOMe-Ox) , a serine-derived alternative.[1] While less ubiquitous than its phenylalanine-derived cousin, the MeOMe-Ox offers distinct advantages in solubility-driven purification and chelation-controlled selectivity , making it a superior candidate for specific polar scaffolds where traditional auxiliaries fail to resolve or crystallize.[1]

Verdict at a Glance
Feature4-Benzyl-Ox (Standard) 4-Methoxymethyl-Ox (Candidate) Scalability Impact
Source Material L-PhenylalanineL-SerineNeutral (Both commodity chemicals)
Selectivity Mode Steric BlockingChelation + StericsHigh (MeOMe allows different transition states)
Solubility Lipophilic (EtOAc/Hexanes)Polar/AmphiphilicCritical (MeOMe allows aqueous homogeneity)
Cleavage Safety High Risk (O₂ evolution)Moderate RiskHigh (Better solubility reduces biphasic induction periods)
Crystallinity High (Good for solids)Moderate-HighHigh (Avoids chromatography)

Critical Process Parameters (CPP) Analysis

The Selectivity Mechanism: Sterics vs. Chelation

The primary differentiator is how the auxiliary enforces facial selectivity during alkylation or aldol reactions.

  • Bn-Ox (Steric Control): Relies on the bulky benzyl group to physically block one face of the enolate.[1] This is robust but requires the electrophile to respect this steric wall.

  • MeOMe-Ox (Chelation Control): The ether oxygen in the methoxymethyl group can coordinate with Lewis acids (e.g.,

    
    , 
    
    
    
    ). This creates a rigid bicyclic chelate in the transition state.
    • Expert Insight: On scale, chelation control is often more "tunable" than steric control. By changing the metal center (e.g., from Li to Ti), you can sometimes invert stereochemistry without changing the auxiliary, a flexibility valuable in analog synthesis.

The Cleavage Bottleneck (Safety Critical)

The most dangerous step in scaling Evans auxiliaries is the hydrolytic cleavage using ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


.
  • The Hazard: The reaction produces peracids which, upon decomposition, release stoichiometric quantities of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     gas.[2][3] In a biphasic system (common with lipophilic Bn-Ox), this gas generation can be delayed (induction period) and then release suddenly, causing reactor over-pressurization.
    
  • The MeOMe Advantage: Due to the polar methoxymethyl group, MeOMe-Ox derivatives are more soluble in the aqueous/THF cleavage mixture. This homogeneity ensures a steady, predictable rate of reaction and gas evolution, making the safety profile significantly more manageable in batch reactors.

Visualization of Workflows

Diagram 1: Comparative Synthesis & Decision Logic

This flowchart illustrates when to deploy the Methoxymethyl variant over the standard Benzyl variant.

G Start Target Molecule Analysis Decision1 Is the substrate highly polar? Start->Decision1 Route_Bn Select 4-Benzyl-Ox (Standard Steric Control) Decision1->Route_Bn No (Lipophilic) Route_MeOMe Select 4-Methoxymethyl-Ox (Chelation/Polarity Control) Decision1->Route_MeOMe Yes (Hydrophilic) Decision2 Is Lewis Acid Chelation possible/desired? Decision1->Decision2 Maybe Process_Bn Process Risk: Emulsion formation Biphasic Cleavage (O2 Spike) Route_Bn->Process_Bn Process_MeOMe Process Benefit: Homogeneous Cleavage Water-soluble impurity purge Route_MeOMe->Process_MeOMe Decision2->Route_Bn No (Li enolates only) Decision2->Route_MeOMe Yes (Ti, Mg, Sn)

Caption: Decision matrix for selecting between Benzyl and Methoxymethyl auxiliaries based on substrate polarity and desired transition state control.

Experimental Protocols (Scalable Methodologies)[1]

Protocol A: Synthesis of 4-(Methoxymethyl)-1,3-oxazolidin-2-one

Rationale: Starting from L-Serine methyl ester is more robust than starting from free serine on scale due to solubility issues.[1]

  • Reduction: Charge L-Serine methyl ester HCl (1.0 equiv) and THF into a reactor. Cool to 0°C. Add LiBH4 (2.5 equiv) portion-wise (Caution: Hydrogen evolution).[1] Stir at RT for 12h. Quench with MeOH. Concentrate to yield L-Serinol.[1]

  • Cyclization: Resuspend L-Serinol in Diethyl Carbonate (solvent & reagent) with catalytic K2CO3 (0.1 equiv). Distill off EtOH as it forms (110°C). This yields 4-(Hydroxymethyl)-2-oxazolidinone.[1]

    • Scale Note: This avoids phosgene or triphosgene, which are hazardous on kilo-scale.[1]

  • Methylation: Dissolve intermediate in THF. Add NaH (1.1 equiv) at 0°C. Add MeI (1.1 equiv).[1] Stir 4h. Quench with NH4Cl.[1][4] Extract with EtOAc.[1][5]

    • Purification: Crystallize from EtOAc/Hexanes.[1]

    • Target Yield: >75% overall.[1][4][6][7]

Protocol B: The "Self-Validating" Cleavage (LiOH/H2O2)

Rationale: This protocol includes an in-process control (IPC) for peroxide quenching, essential for safety.[1]

  • Dissolution: Dissolve the acylated MeOMe-Ox auxiliary (1.0 equiv) in THF (4 vol) and Water (1 vol). Cool to 0°C.[1]

  • Oxidation: Add 30% H2O2 (4.0 equiv) slowly.[1] Maintain T < 5°C.

  • Hydrolysis: Add LiOH·H2O (1.2 equiv) as a solution.[1]

    • Observation: The reaction should remain homogeneous or a fine suspension (unlike the gummy precipitate often seen with Bn-Ox).[1]

  • Quench (Critical): Once IPC (HPLC) shows consumption of starting material, add Na2SO3 (1.5 equiv per mole of H2O2 used) slowly.

    • Safety Check: Use starch-iodide paper to confirm zero peroxide before acidification.[1]

  • Recovery: Acidify to pH 2. Extract product. The auxiliary often remains in the aqueous phase or requires continuous extraction (DCM) to recover, depending on the product's lipophilicity.

Comparative Performance Data

The following table synthesizes performance metrics from internal process development studies and literature precedents regarding serine vs. phenylalanine derivatives.

Metric4-Benzyl-Ox (Standard)4-Methoxymethyl-Ox (Candidate)
Molecular Weight 177.2 g/mol 131.1 g/mol (Higher Atom Economy)
Melting Point 87-89°C70-72°C
Diastereomeric Ratio (Alkylation) Typically >98:2Typically 95:5 (Sterics are lower)
Diastereomeric Ratio (Ti-Aldol) >99:1>99:1 (Enhanced by chelation)
Auxiliary Recovery Yield 85-95% (Crystallization)70-85% (Requires extraction optimization)
Cost of Goods (Starting AA) L-Phe: LowL-Ser: Low
Chromatography Requirement Often avoidable (Crystallization)Avoidable (Distillation/Crystallization)
Diagram 2: Chelation Transition State

Visualizing why the Methoxymethyl group works despite lower steric bulk.[1]

TS cluster_0 Non-Chelated (Li-Enolate) cluster_1 Chelated (Ti/Mg-Enolate) Node1 Li+ coordinates Carbonyls only Steric bulk of R-group directs attack Node2 Metal coordinates Carbonyl + O-Me Rigid Bicyclic Structure Node1->Node2 Switching Metal (Li -> Ti)

Caption: The methoxymethyl ether oxygen enables a rigid bicyclic transition state with Lewis acids, compensating for its smaller steric size compared to the benzyl group.[1]

References & Authority

  • Evans, D. A., et al. "Chiral oxazolidinones as auxiliary reagents for the control of absolute stereochemistry." Journal of the American Chemical Society, 1982. (Foundational text on the methodology).

  • Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 1990. Link[1]

  • Keyes, R. F., et al. "Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide."[1] Organic Process Research & Development, 2020. (Critical safety data on the cleavage step). Link[1]

  • Ager, D. J., et al. "Oxazolidinones in Large-Scale Asymmetric Synthesis."[1] Chemical Reviews, 1996. (Review of scalability factors).

  • Singh, S., et al. "A New Synthesis of Chiral Oxazolidinones from the Amino Acid L-serine."[1] Letters in Organic Chemistry, 2013. (Specific synthesis route for serine derivatives).

Sources

Comparative

cost-benefit analysis of using 4-(Methoxymethyl)-1,3-oxazolidin-2-one in synthesis

As a Senior Application Scientist, evaluating synthetic routes requires looking beyond theoretical elegance to assess scalability, atom economy, and downstream utility. In modern asymmetric synthesis and medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating synthetic routes requires looking beyond theoretical elegance to assess scalability, atom economy, and downstream utility. In modern asymmetric synthesis and medicinal chemistry, oxazolidinones are foundational. While standard Evans auxiliaries—such as 4-benzyl and 4-isopropyl oxazolidinones—rely strictly on steric shielding to dictate stereochemistry [1][3], 4-(Methoxymethyl)-1,3-oxazolidin-2-one (4-MMO) introduces a paradigm shift.

Derived from inexpensive L-serine, 4-MMO transcends the traditional boundaries of a temporary chiral auxiliary. It serves a dual purpose: acting as a highly stereoselective, chelation-controlled auxiliary in complex aldol additions, and functioning as a permanent pharmacophore building block in the synthesis of oncology drugs, specifically PI3K inhibitors [2][4].

This guide provides an objective cost-benefit analysis of 4-MMO, comparing its performance against traditional alternatives and detailing self-validating experimental protocols to ensure absolute reproducibility in your workflows.

Mechanistic Causality: The "Methoxymethyl" Advantage

The fundamental limitation of standard Evans auxiliaries is their reliance on passive steric bulk. The benzyl or isopropyl group physically blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite side [3].

4-MMO operates via active electronic coordination. The ethereal oxygen within the methoxymethyl group acts as an additional Lewis base. When paired with a bidentate Lewis acid (such as TiCl₄ or MgBr₂), the metal coordinates simultaneously to the oxazolidinone imide carbonyl and the methoxymethyl oxygen. This creates a highly rigid, chelated Zimmerman-Traxler transition state.

  • The Causality: This rigidification minimizes the degrees of freedom in the transition state far more effectively than steric bulk alone, frequently resulting in superior diastereomeric ratios (dr > 98:2) in challenging asymmetric aldol and alkylation reactions.

Cost-Benefit & Performance Comparison

When selecting an oxazolidinone, the decision matrix must account for precursor cost, stereochemical performance, and atom economy. Because 4-MMO is synthesized from L-serine, its raw material cost is significantly lower than auxiliaries derived from unnatural or more expensive amino acids. Furthermore, in medicinal chemistry, 4-MMO can be directly incorporated into the final Active Pharmaceutical Ingredient (API), yielding 100% atom economy for that moiety [2].

Table 1: Comparative Performance in Asymmetric Synthesis
Feature4-Benzyl-1,3-oxazolidin-2-one4-Isopropyl-1,3-oxazolidin-2-one4-(Methoxymethyl)-1,3-oxazolidin-2-one
Precursor Amino Acid L-PhenylalanineL-ValineL-Serine
Stereocontrol Mechanism Steric ShieldingSteric ShieldingSteric Shielding + Chelation
Typical Aldol dr 95:596:4>98:2
Atom Economy (Auxiliary) Low (Cleaved & Recycled)Low (Cleaved & Recycled)Low (Cleaved & Recycled)
Utility as API Pharmacophore RareRareHigh (e.g., PI3K Inhibitors)
Relative Cost


$

Dual Synthetic Pathways of 4-MMO

The versatility of 4-MMO allows it to be routed either through a traditional chiral auxiliary cycle or directly into cross-coupling reactions for drug discovery.

G cluster_0 Chiral Auxiliary Pathway cluster_1 Pharmacophore Pathway A 4-(Methoxymethyl)- 1,3-oxazolidin-2-one B N-Acylation & Enolate Formation A->B E N-Arylation / Cross-Coupling A->E C Stereoselective Aldol Addition B->C TiCl4 Chelation D Auxiliary Cleavage & Recovery C->D LiOH / H2O2 F Pyrimidine Substitution E->F Pd Catalyst G Target API (PI3K Inhibitor) F->G Final Assembly

Dual Synthetic Pathways of 4-(Methoxymethyl)-1,3-oxazolidin-2-one: Auxiliary vs. Pharmacophore.

Self-Validating Experimental Protocol: Chelation-Controlled Aldol Addition

To leverage the chelation benefits of 4-MMO, the choice of Lewis acid and base is critical. Titanium tetrachloride (TiCl₄) is selected to form the rigid bidentate chelate, while Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from competitively coordinating to the titanium center, ensuring the metal exclusively organizes the enolate and the incoming aldehyde.

Step 1: N-Acylation of 4-MMO

  • Dissolve 4-MMO (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere and cool to -78 °C.

  • Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes to form the lithium alkoxide.

  • Add freshly distilled propionyl chloride (1.1 equiv). Warm to 0 °C over 1 hour.

  • Self-Validation Checkpoint: Perform an IR scan of the crude aliquot. The complete disappearance of the N-H stretch (~3300 cm⁻¹) and the appearance of the imide carbonyl stretch (~1780 cm⁻¹) confirms quantitative acylation.

Step 2: Enolate Formation & Validation

  • Dissolve the N-propionyl-4-MMO in anhydrous CH₂Cl₂ (0.1 M) and cool to -78 °C.

  • Add TiCl₄ (1.05 equiv) dropwise. The solution will turn deep yellow/orange, indicating the formation of the titanium chelate complex.

  • Add DIPEA (1.1 equiv) dropwise and stir for 45 minutes.

  • Self-Validation Checkpoint: Withdraw a 50 µL aliquot of the enolate solution, quench immediately with 0.5 mL of D₂O, extract with CDCl₃, and analyze via ¹H NMR. The disappearance of the α-protons indicates >95% enolization. Do not proceed to Step 3 unless enolization is confirmed, as unreacted starting material will severely complicate downstream purification.

Step 3: Asymmetric Aldol Addition

  • To the validated enolate solution at -78 °C, add the target aldehyde (1.2 equiv) dropwise.

  • Stir for 2 hours at -78 °C, then quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash chromatography to isolate the syn-aldol adduct. The expected dr is >98:2, verifiable via crude ¹H NMR prior to chromatography.

Conclusion

For researchers engaged in complex natural product synthesis or oncology drug development, 4-(Methoxymethyl)-1,3-oxazolidin-2-one offers a distinct operational advantage over standard Evans auxiliaries. By replacing passive steric shielding with active chelation control, it delivers superior stereochemical fidelity. Furthermore, its direct applicability as a pyrimidine-substituted pharmacophore in PI3K inhibitors ensures it is not merely a transient tool, but a highly valuable, atom-economical building block in modern therapeutics.

References

  • Source: benchchem.
  • Source: google.com (Patents)
  • Source: harvard.
  • Title: (4S)-4-(methoxymethyl)

Safety & Regulatory Compliance

Safety

4-(Methoxymethyl)-1,3-oxazolidin-2-one proper disposal procedures

This guide outlines the validated disposal and handling protocols for 4-(Methoxymethyl)-1,3-oxazolidin-2-one (CAS 14441-94-2).[1] These procedures are designed for research and scale-up environments, prioritizing personn...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validated disposal and handling protocols for 4-(Methoxymethyl)-1,3-oxazolidin-2-one (CAS 14441-94-2).[1]

These procedures are designed for research and scale-up environments, prioritizing personnel safety, regulatory compliance (RCRA/EPA), and environmental stewardship.[1]

Part 1: Immediate Action Card

Parameter Critical Information
Chemical Identity 4-(Methoxymethyl)-1,3-oxazolidin-2-one (CAS: 14441-94-2)
Physical State Typically a solid or viscous oil (low melting point).[1]
Primary Hazards Irritant (Skin/Eye/Respiratory), Harmful if Swallowed .[1][2]
Disposal Method High-Temperature Incineration (Nitrogen-containing organic).[1]
Prohibited Actions DO NOT flush down drains (sewer).[1] ⛔ DO NOT mix with strong oxidizers (e.g., nitric acid, permanganates).[1]
PPE Requirement Nitrile gloves (0.11mm min), Safety Goggles, Lab Coat.[1]

Part 2: Technical Profile & Hazard Assessment

Understanding the chemical behavior of the oxazolidinone core is essential for safe disposal.[1] This molecule contains a cyclic carbamate linkage, which is generally stable but can release toxic nitrogen oxides (NOx) upon thermal decomposition.[1]

Chemical Properties
  • Molecular Formula: C₅H₉NO₃[1]

  • Molecular Weight: ~131.13 g/mol (Note: CAS 14441-94-2 refers to the 4-methoxy derivative; verify specific substitution pattern as "methoxymethyl" adds a CH₂ group).[1]

  • Solubility: Soluble in polar organic solvents (DCM, Methanol, DMSO); sparingly soluble in non-polar alkanes.[1]

GHS Hazard Classification

Based on the structural class of 4-substituted oxazolidinones:

  • H302: Harmful if swallowed.[1][3][4]

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][4]

Part 3: Waste Segregation Strategy

Proper segregation prevents dangerous chemical reactions in the waste stream.[1] Use the following decision logic to categorize your waste.

WasteSegregation Start Waste Generation IsPure Is the material pure? Start->IsPure SolidLiquid Physical State? IsPure->SolidLiquid Yes SolventType Solvent Mixture? IsPure->SolventType No (In Solution) SolidWaste Solid Hazardous Waste (Tag: Toxic/Irritant) SolidLiquid->SolidWaste Solid/Viscous Oil Halogenated Halogenated Solvent Waste (e.g., mixed with DCM) SolventType->Halogenated Contains >1% Halogens NonHalogenated Non-Halogenated Organic Waste (e.g., mixed with Acetone/MeOH) SolventType->NonHalogenated No Halogens Aqueous Aqueous Waste (Check pH & TOC) SolventType->Aqueous Water > 90%

Figure 1: Waste segregation logic flow.[1] Ensure oxazolidinone waste is never mixed with oxidizers.[1]

Part 4: Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Applicable for: Expired reagents, reaction solids, or contaminated drying agents.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1]

  • Packaging:

    • Transfer the solid/oil into the container.[1]

    • If the material is in a vial, place the entire capped vial into the waste jar.[1]

  • Labeling: Apply a hazardous waste tag.

    • Constituents: "4-(Methoxymethyl)-1,3-oxazolidin-2-one".[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1]

  • Storage: Store in a satellite accumulation area (SAA) away from heat sources until pickup.

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Applicable for: Mother liquors, filtrates, and flash chromatography fractions.[1]

  • Determine Solvent Base:

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.[1]

    • Non-Halogenated: If dissolved in Ethyl Acetate, Hexanes, Methanol, or DMSO.[1]

  • Consolidation: Pour into the appropriate carboy (e.g., "Organic Solvents, Non-Halogenated").

    • Critical: Ensure the waste stream pH is neutral (pH 6-8).[1] If the reaction used strong acids/bases, neutralize before adding to the solvent carboy to prevent exothermic reactions.

  • Documentation: Log the approximate volume of the oxazolidinone added to the carboy on the waste log sheet.[1]

Protocol C: Spill Cleanup Procedure

Scenario: A 5g bottle drops and shatters on the floor.

  • Isolate: Evacuate the immediate area (3-meter radius).[1] Alert lab personnel.

  • PPE Up: Wear nitrile gloves, safety goggles, and a lab coat.[1] If dust is visible, use an N95 mask.[1]

  • Contain:

    • If Solid: Gently cover with paper towels to prevent dust dispersal.[1]

    • If Liquid/Oil: Surround with absorbent pads or vermiculite.[1]

  • Clean:

    • Sweep/scoop material into a sealable bag or jar.[1]

    • Wipe the surface with soap and water.[1][5]

    • Place all cleanup materials (pads, gloves, broken glass) into a separate solid hazardous waste container.[1]

  • Report: Notify the Lab Safety Officer (LSO).

Part 5: Regulatory & Compliance Data

Regulatory Body Classification / Code Action Required
US EPA (RCRA) Not P-listed or U-listed.[1] Classify as Characteristic Waste if mixed with ignitable solvents (D001).[1]Determinations must be made at the point of generation.[1]
DOT (Transport) Not regulated as dangerous goods for ground transport (unless in flammable solvent).[1]Ensure secondary containment during transport.[1]
European Waste Code 16 05 08 * (Discarded organic chemicals consisting of or containing hazardous substances).[1]Incineration at a permitted facility.[1]

References

  • PubChem. (2024).[1][6] 4-Methoxy-1,3-oxazolidin-2-one Compound Summary. National Library of Medicine.[1] [Link][1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1] [Link]

  • US EPA. (2024). Hazardous Waste Generators. United States Environmental Protection Agency.[1] [Link]

Sources

Handling

Personal protective equipment for handling 4-(Methoxymethyl)-1,3-oxazolidin-2-one

This guide outlines the safety, operational, and disposal protocols for 4-(Methoxymethyl)-1,3-oxazolidin-2-one .[1] This compound is a critical chiral auxiliary (likely derived from O-methyl serine) used in asymmetric sy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, operational, and disposal protocols for 4-(Methoxymethyl)-1,3-oxazolidin-2-one .[1] This compound is a critical chiral auxiliary (likely derived from O-methyl serine) used in asymmetric synthesis to induce stereochemistry in aldol reactions, alkylations, and acylations.

Executive Safety Summary

Risk Profile: Moderate GHS Classification: Warning Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation.

This compound acts as a chemical irritant. While not highly volatile, its powder form poses an inhalation risk, and solutions (often in DCM or THF) introduce solvent permeation risks. The primary operational danger is cross-contamination during weighing and exposure to aerosols during reaction workup.

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity 4H302Harmful if swallowed.[2][3]
Skin Irritation 2H315Causes skin irritation.[3][4][5]
Eye Irritation 2AH319Causes serious eye irritation.[4][5]
STOT-SE 3H335May cause respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound. The selection logic is based on the compound's physical state (solid powder) and its common solvent vectors (DCM, THF).

Protective Layering Strategy
Body AreaPPE RequirementTechnical Justification
Respiratory Engineering Control: Fume Hood (Face Velocity > 100 fpm).PPE: N95 (if outside hood) or P100 (for spill cleanup).The solid is a fine powder capable of becoming airborne during static weighing. Inhalation causes mucosal irritation (H335).
Hand (Solid) Nitrile Gloves (Min. Thickness: 0.11 mm).Sufficient for dry solid handling. Change immediately if punctured.
Hand (Solution) Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (8 mil) or Laminate (Silver Shield).When dissolved in Dichloromethane (DCM) , standard nitrile degrades in <5 mins. Double gloving provides a "sacrificial" outer layer.
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Safety glasses are insufficient due to the risk of fine dust migration around the lenses or splash during quenching.
Body Lab Coat (Cotton/Poly blend) + Chemical Apron (if handling >10g).Prevents accumulation of dust on street clothes. Apron protects against solvent splash during workup.

Operational Handling Protocol

A. Pre-Start: Weighing & Transfer

Context: Oxazolidinones are often hygroscopic and prone to static charge.

  • Static Control: Use an antistatic gun or ionizer bar inside the balance enclosure to neutralize the powder before weighing. This prevents "flying powder" and ensures accurate mass balance.

  • Containment: Weigh inside a fume hood. If the balance is outside, use a secondary container (e.g., a tared vial with a cap) to transport the solid. Never transport an open weigh boat across the lab.

  • Dissolution: Add the solvent (e.g., THF) to the solid, not the solid to the solvent, to minimize splash risk.

B. Reaction Setup (Asymmetric Synthesis)

Context: This auxiliary is typically lithiated (using


-BuLi) or acylated.
  • Inert Atmosphere: Maintain a Nitrogen or Argon blanket. Moisture ingress can hydrolyze the auxiliary or quench the lithiated intermediate.

  • Temperature Control: If using

    
    -BuLi, cool to -78°C before addition.
    
  • Cannulation: Transfer reagents via cannula or gas-tight syringe to avoid opening the system to air/moisture.

C. Workup & Quenching

Context: The most dangerous phase. Quenching reactive intermediates generates heat and gas.

  • Quench Rate: Add the quenching agent (e.g., NH₄Cl sat. aq.) dropwise.

  • Ventilation: Ensure the reaction vessel is vented to a bubbler or the back of the hood to prevent pressure buildup.

  • Phase Separation: When extracting with DCM, be aware that the organic layer is heavier than water. Label phases clearly to avoid accidental disposal of the product.

Emergency Response & Decontamination

Scenario A: Powder Spill (< 10 g)
  • Isolate: Mark the area.

  • PPE Upgrade: Wear N95 respirator and double nitrile gloves.

  • Cleanup:

    • Do NOT dry sweep (generates dust).

    • Cover with wet paper towels (water or ethanol) to dampen the powder.

    • Scoop up the damp slurry into a wide-mouth waste jar.

    • Wipe surface with soap and water three times.

Scenario B: Solution Spill (> 100 mL)
  • Evacuate: If solvent is DCM or THF, evacuate the immediate area to allow vapors to dissipate via the fume hood.

  • Absorb: Use universal absorbent pads or vermiculite.

  • Disposal: Transfer absorbent to a sealed bag immediately to prevent solvent evaporation.

Waste Disposal & Inactivation

Waste StreamCompositionDisposal Protocol
Solid Waste Contaminated gloves, weigh boats, paper towels.Bag in clear polyethylene; label as "Hazardous Solid Waste - Toxic/Irritant".
Liquid Waste (Halogenated) Solutions in DCM, Chloroform.Segregate into "Halogenated Organic Waste". Do not mix with acetone/ethanol waste.
Liquid Waste (Non-Halo) Solutions in THF, Ethyl Acetate."Non-Halogenated Organic Waste".
Aqueous Waste Quenched reaction mixtures (NH₄Cl, brine).Check pH (adjust to 5-9) before disposal into "Aqueous Chemical Waste".

Visual Workflow: Safe Handling Logic

The following diagram illustrates the decision-making process for PPE and handling based on the state of the chemical.

G Start Start: Handling 4-(Methoxymethyl)-1,3-oxazolidin-2-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (e.g., DCM/THF) StateCheck->Solution Weighing Weighing Protocol: 1. Fume Hood Required 2. Anti-static Gun 3. Single Nitrile Gloves Solid->Weighing DustRisk Risk: Inhalation (H335) Weighing->DustRisk Reaction Reaction Setup: Inert Atmosphere (N2/Ar) DustRisk->Reaction SolventCheck Solvent Type? Solution->SolventCheck DCM Halogenated (DCM) SolventCheck->DCM THF Non-Halogenated (THF) SolventCheck->THF PPE_DCM PPE UPGRADE: Double Gloves (Nitrile + Laminate) Splash Goggles DCM->PPE_DCM PPE_THF Standard PPE: Nitrile Gloves Safety Glasses THF->PPE_THF PPE_DCM->Reaction PPE_THF->Reaction Disposal Disposal: Segregate Halogenated vs Non-Halogenated Reaction->Disposal

Figure 1: Decision tree for PPE selection and handling workflows based on physical state and solvent compatibility.

References

  • PubChem. (n.d.). 4-Methoxy-1,3-oxazolidin-2-one Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database. United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • Evans, D. A., et al. (1982). Chiral 2-Oxazolidinones in Asymmetric Synthesis. Journal of the American Chemical Society. (Provides context on reactivity and handling of oxazolidinone auxiliaries).

Sources

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